molecular formula C11H14N2O3 B1316491 2-(Cyclohexyloxy)-5-nitropyridine CAS No. 85003-00-5

2-(Cyclohexyloxy)-5-nitropyridine

Cat. No.: B1316491
CAS No.: 85003-00-5
M. Wt: 222.24 g/mol
InChI Key: SJDQRJQZCZFCOQ-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-nitropyridine (CAS 85003-00-5) is a chemical intermediate of significant interest in organic chemistry and pharmaceutical research. With a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol, this compound is primarily utilized as a key building block in the synthesis of novel therapeutic agents . Its structural features, comprising a nitro group and a pyridine ring, make it a versatile precursor for various chemical modifications, enabling the preparation of complex molecules for further study . Specifically, it serves as an intermediate in the production of drugs targeting specific biological pathways, particularly those related to inflammation and pain management . Researchers leverage this compound in discovery and development for creating targeted molecular structures. The pure compound (97% purity) should be stored sealed at room temperature or between 2-8°C, according to the supplier's specifications . This product is intended for research applications and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDQRJQZCZFCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510978
Record name 2-(Cyclohexyloxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85003-00-5
Record name 2-(Cyclohexyloxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(cyclohexyloxy)-5-nitropyridine, a key heterocyclic building block with significant potential in pharmaceutical and materials science. The document details a robust and reproducible synthetic protocol, starting from readily available precursors, and offers an in-depth analysis of the compound's physicochemical and spectroscopic properties. The causality behind experimental choices, safety considerations, and potential applications, particularly in drug development as a pharmaceutical intermediate, are discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this versatile molecule.

Introduction: The Significance of this compound in Modern Synthesis

Nitropyridine derivatives are a cornerstone in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile scaffold for constructing complex molecular architectures. This compound, with its unique combination of a bulky cyclohexyloxy group and a reactive nitro-activated pyridine core, presents a valuable intermediate for the synthesis of novel compounds with potential therapeutic activities.

The strategic placement of the cyclohexyloxy group at the 2-position and the nitro group at the 5-position creates a distinct electronic and steric profile. This arrangement is particularly relevant in the design of kinase inhibitors and other targeted therapies where specific interactions with biological macromolecules are desired. This guide aims to provide a thorough understanding of the synthesis and properties of this compound, enabling its effective utilization in research and development.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 5-nitropyridine ring by the incoming cyclohexoxide nucleophile. The entire synthetic workflow can be conceptualized as a two-stage process: the synthesis of the key precursor, 2-chloro-5-nitropyridine, followed by the final substitution reaction.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2-Aminopyridine 2-Aminopyridine 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Aminopyridine->2-Hydroxy-5-nitropyridine Nitration & Diazotization 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine 2-Hydroxy-5-nitropyridine->2-Chloro-5-nitropyridine Chlorination This compound This compound 2-Chloro-5-nitropyridine->this compound Nucleophilic Aromatic Substitution Cyclohexanol Cyclohexanol Cyclohexanol->this compound

Caption: Overall synthetic workflow for this compound.

Synthesis of the Key Precursor: 2-Chloro-5-nitropyridine

A reliable and scalable synthesis of the crucial intermediate, 2-chloro-5-nitropyridine, begins with the nitration of 2-aminopyridine, followed by diazotization and chlorination. This multi-step process is well-documented and provides high yields of the desired product.

2.1.1. Step 1: Synthesis of 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine. This reaction must be carefully controlled to favor the formation of the 5-nitro isomer.

  • Protocol:

    • In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

    • Once the 2-aminopyridine has completely dissolved, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 55-65°C) for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is then carefully poured onto crushed ice, and the pH is adjusted to 5.5-6.0 with a sodium hydroxide solution to precipitate the product.

    • The resulting solid is filtered, washed with cold water, and dried to yield 2-amino-5-nitropyridine.

2.1.2. Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

The amino group of 2-amino-5-nitropyridine is then converted to a hydroxyl group via a diazotization reaction.

  • Protocol:

    • Dissolve 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid.

    • Cool the solution to below 0°C in an ice-salt bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.

    • After the addition, the reaction mixture is stirred for a short period, and the completion of the reaction is monitored by TLC.

    • The resulting solution containing the diazonium salt is then carefully heated to induce hydrolysis, forming 2-hydroxy-5-nitropyridine.

    • Upon cooling, the product precipitates and can be collected by filtration, washed, and dried.

2.1.3. Step 3: Synthesis of 2-Chloro-5-nitropyridine

The final step in the precursor synthesis is the chlorination of 2-hydroxy-5-nitropyridine using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2]

  • Protocol:

    • In a reaction vessel, a mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride is prepared.

    • Phosphorus pentachloride is added portion-wise to the mixture.

    • The reaction mixture is heated at reflux for several hours.

    • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

    • The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to give 2-chloro-5-nitropyridine.

Final Synthesis Step: Nucleophilic Aromatic Substitution

The culmination of the synthesis is the reaction of 2-chloro-5-nitropyridine with cyclohexanol in the presence of a base. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack by the cyclohexoxide ion.

Caption: General mechanism of the SNAr reaction.

  • Experimental Protocol:

    • Preparation of Sodium Cyclohexoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous cyclohexanol to a suspension of sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclohexoxide.

    • Substitution Reaction: To the freshly prepared solution of sodium cyclohexoxide, add a solution of 2-chloro-5-nitropyridine in the same anhydrous solvent dropwise at room temperature.

    • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.

    • Work-up: Upon completion, the reaction is quenched by the careful addition of water. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its use in further synthetic applications and for quality control purposes. The following table summarizes its key properties.

PropertyValue
Chemical Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not available in the searched literature
Boiling Point Data not available in the searched literature
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)
CAS Number 85003-00-5

Spectroscopic Data (Predicted and Expected):

While specific experimental spectra were not found in the literature, the expected spectroscopic features can be predicted based on the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with the nitro group causing a downfield shift. The cyclohexyl group will exhibit a series of multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. The carbons of the cyclohexyl group will appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O-C stretching of the ether linkage, and aromatic C-H and C=N stretching of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development and Beyond

The primary application of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4][5] The nitropyridine moiety is a well-established pharmacophore and a synthetic handle for further functionalization.

Potential as a PI3 Kinase Inhibitor Intermediate:

One promising area of application is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. A patent for heterocyclic compounds as PI3K inhibitors describes molecules containing a "6-cyclohexyloxy-2-napthyloxy" moiety. While not a direct derivative, the presence of the cyclohexyloxy group in this compound makes it a potentially valuable starting material for the synthesis of analogs or related compounds targeting this important enzyme family, which is implicated in cancer and inflammatory diseases.

The nitro group in this compound can be readily reduced to an amino group, which can then be further derivatized through various coupling reactions to build more complex molecular scaffolds.

Applications This compound This compound Reduction Reduction This compound->Reduction e.g., H₂, Pd/C 2-(Cyclohexyloxy)pyridin-5-amine 2-(Cyclohexyloxy)pyridin-5-amine Reduction->2-(Cyclohexyloxy)pyridin-5-amine Further_Functionalization Further_Functionalization 2-(Cyclohexyloxy)pyridin-5-amine->Further_Functionalization Coupling Reactions, Acylation, etc. Active_Pharmaceutical_Ingredients Active_Pharmaceutical_Ingredients Further_Functionalization->Active_Pharmaceutical_Ingredients Kinase_Inhibitors Kinase_Inhibitors Active_Pharmaceutical_Ingredients->Kinase_Inhibitors

Caption: Synthetic utility of this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Nitropyridine compounds can be hazardous, and their N-oxide intermediates are suspected carcinogens. Therefore, it is crucial to handle these materials with care and to follow all institutional safety guidelines.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation, while multi-stepped, is achievable through well-established chemical transformations. The unique structural features of this compound make it an attractive intermediate for the synthesis of novel molecules with potential applications in drug discovery, particularly in the development of targeted therapies. This guide provides a solid foundation for researchers and scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors. Further exploration of its reactivity and applications is warranted and is expected to lead to the discovery of new and important chemical entities.

References

  • Google Patents. (2013). US8445507B2 - Hydantoin compounds.
  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (2010). US7790905B2 - Pharmaceutical propylene glycol solvate compositions.
  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (2002). US6492518B1 - Process for the preparation of novel photo-stabilizer.
  • Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Retrieved from [Link]

  • Baghdad Science Journal. (2019). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Retrieved from [Link]

  • ResearchGate. (2017). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Cyclohexyloxy)-5-nitropyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Alkoxy-5-nitropyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The strategic introduction of specific functional groups onto this heterocyclic core dramatically influences its physicochemical properties and biological activity. Among the myriad of substituted pyridines, the 2-(cyclohexyloxy)-5-nitropyridine scaffold has emerged as a particularly valuable intermediate in drug discovery and development. Its importance lies in the versatile reactivity of its constituent parts: the activated pyridine ring, the sterically significant cyclohexyloxy group, and the readily transformable nitro group.

This technical guide provides a comprehensive exploration of the core reaction mechanisms associated with this compound, from its synthesis to its subsequent functionalization. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deep dive into the causality behind the synthetic strategies, thereby empowering the rational design of novel molecular entities.

Part 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental to the functionalization of electron-deficient aromatic systems. The synthesis begins with a suitable precursor, 2-chloro-5-nitropyridine, which is itself synthesized from more readily available starting materials.

Precursor Synthesis: The Preparation of 2-Chloro-5-nitropyridine

The synthesis of the key starting material, 2-chloro-5-nitropyridine, is a multi-step process that typically begins with 2-aminopyridine.[3] A common industrial method involves the nitration of 2-aminopyridine, followed by diazotization and subsequent chlorination.[4][5][6]

A representative synthetic sequence is as follows:

  • Nitration: 2-aminopyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridine ring, yielding 2-amino-5-nitropyridine.[3]

  • Diazotization and Hydrolysis: The resulting 2-amino-5-nitropyridine is then subjected to diazotization using sodium nitrite in an acidic medium, followed by hydrolysis to yield 2-hydroxy-5-nitropyridine.[3][4]

  • Chlorination: The final step involves the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to afford the desired 2-chloro-5-nitropyridine.[3][5]

The Core Reaction: SNAr Mechanism for the Formation of this compound

The central reaction for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with cyclohexanol. The pyridine ring, inherently electron-deficient, is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 5-position.[7]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of cyclohexanol using a strong base, such as sodium hydride (NaH), to form the more nucleophilic cyclohexoxide anion. This anion then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chloride leaving group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-chloro-5-nitropyridine 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-chloro-5-nitropyridine->Meisenheimer Cyclohexoxide Cyclohexoxide (Nu⁻) Cyclohexoxide->Meisenheimer Nucleophilic Attack (Rate-Determining) Product This compound Meisenheimer->Product Elimination of Leaving Group Chloride Chloride Ion (Cl⁻) Meisenheimer->Chloride

Caption: General SNAr mechanism for the synthesis of this compound.

The Causality Behind Experimental Choices
  • Choice of Base (Sodium Hydride): Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating alcohols like cyclohexanol.[8] Its insolubility in organic solvents means the reaction occurs on the surface of the NaH powder. The in-situ formation of the highly reactive sodium cyclohexoxide drives the reaction forward. The only byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture.

  • Solvent Selection: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed for this reaction. These solvents are capable of solvating the sodium cation of the alkoxide but do not interfere with the nucleophilicity of the alkoxide anion. The absence of protic sources is critical to prevent quenching of the strong base and the alkoxide nucleophile.

  • Reaction Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate. However, the temperature must be carefully controlled to avoid potential side reactions.

Illustrative Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • Cyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • SNAr Reaction: To the resulting solution of sodium cyclohexoxide, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Workflow cluster_prep Nucleophile Preparation cluster_reaction SₙAr Reaction cluster_workup Work-up & Purification A 1. Suspend NaH in anhydrous THF B 2. Add Cyclohexanol at 0°C A->B C 3. Stir at RT until H₂ evolution ceases B->C D 4. Add 2-chloro-5-nitropyridine solution C->D E 5. Heat to reflux and monitor by TLC D->E F 6. Quench with sat. NH₄Cl (aq) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Part 2: Subsequent Reactivity of this compound

The synthetic utility of this compound extends beyond its initial formation. The nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group: Gateway to the 5-Aminopyridine Scaffold

The reduction of the nitro group to an amine is a pivotal transformation in the context of drug development. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring and providing a key site for further molecular elaboration. The resulting compound, 5-amino-2-(cyclohexyloxy)pyridine, is a highly valuable building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[9]

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. Common methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas.

  • Metal-Acid Systems: Reagents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are also effective.

Illustrative Protocol for Nitro Group Reduction:

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(cyclohexyloxy)pyridine, which can be purified further if necessary.

Diagram 3: Key Reaction Pathways of this compound

Reaction_Pathways Start 2-Chloro-5-nitropyridine Intermediate This compound Start->Intermediate SₙAr with Cyclohexanol/Base Final 5-Amino-2-(cyclohexyloxy)pyridine Intermediate->Final Nitro Group Reduction (e.g., H₂, Pd/C) Drug Kinase Inhibitors & Other Bioactive Molecules Final->Drug Further Functionalization

Caption: Key synthetic transformations involving this compound.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 5-amino-2-alkoxypyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[10]

The 5-amino group of 5-amino-2-(cyclohexyloxy)pyridine serves as a crucial attachment point for building more complex molecular architectures that can bind to the active site of specific kinases. The cyclohexyloxy group at the 2-position can provide beneficial steric bulk and lipophilicity, which can enhance binding affinity and improve pharmacokinetic properties.

Part 3: Data Presentation and Characterization

While specific, experimentally determined quantitative data and NMR spectra for this compound were not available in the searched literature, the following tables provide a summary of the key transformations and expected analytical characteristics.

Table 1: Summary of Key Synthetic Transformations

Transformation Starting Material Key Reagents Product Typical Reaction Conditions
SNAr 2-Chloro-5-nitropyridineCyclohexanol, NaHThis compoundAnhydrous THF, reflux
Nitro Reduction This compoundH₂, Pd/C5-Amino-2-(cyclohexyloxy)pyridineEthanol, room temperature

Table 2: Predicted 1H and 13C NMR Chemical Shift Regions for this compound

Nucleus Structural Unit Predicted Chemical Shift (δ) Range (ppm) Notes
1H Pyridine H (position 6)8.8 - 9.2Downfield due to deshielding from the nitro group and ring nitrogen.
Pyridine H (position 4)8.2 - 8.5Downfield due to the nitro group.
Pyridine H (position 3)6.8 - 7.2Upfield relative to other pyridine protons.
Cyclohexyl O-CH4.8 - 5.2
Cyclohexyl CH₂1.2 - 2.0A complex multiplet.
13C Pyridine C-O (position 2)160 - 165
Pyridine C-NO₂ (position 5)140 - 145
Pyridine C (position 6)145 - 150
Pyridine C (position 4)135 - 140
Pyridine C (position 3)110 - 115
Cyclohexyl O-CH75 - 80
Cyclohexyl CH₂20 - 35

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Conclusion: A Versatile Intermediate for Modern Drug Discovery

This compound is a synthetically accessible and highly versatile intermediate whose value in drug discovery is rooted in its predictable and efficient reaction mechanisms. The core synthetic route, a nucleophilic aromatic substitution, is a robust and well-understood transformation. The true power of this scaffold, however, lies in the subsequent reactivity of the nitro group. Its reduction to an amine opens the door to a vast chemical space, enabling the construction of complex and highly functionalized molecules, most notably potent kinase inhibitors. A thorough understanding of the reaction mechanisms and experimental nuances detailed in this guide is paramount for any medicinal or process chemist aiming to leverage the full potential of this important building block in the development of next-generation therapeutics.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • (PDF) 2-Chloro-5-nitropyridine - ResearchGate. (URL: [Link])

  • (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (URL: [Link])

  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. (URL: [Link])

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  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P
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A Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-(Cyclohexyloxy)-5-nitropyridine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative featuring a cyclohexyloxy group at the 2-position and a nitro group at the 5-position. The electronic properties of the pyridine ring are significantly influenced by the interplay of the electron-donating cyclohexyloxy group and the electron-withdrawing nitro group. Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will provide a comprehensive overview of the expected spectroscopic characteristics, grounded in fundamental principles and data from analogous structures.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
Pyridine Ring
H-3~6.8-7.0~110-115Shielded by the adjacent electron-donating cyclohexyloxy group.
H-4~8.2-8.4~135-140Deshielded due to the electron-withdrawing effect of the nitro group and the ring nitrogen.
H-6~9.0-9.2~145-150Strongly deshielded by the adjacent ring nitrogen and the para-nitro group.
C-2-~162-165Attached to the electronegative oxygen of the cyclohexyloxy group.
C-3-~110-115Influenced by the electron-donating C-2 substituent.
C-4-~135-140Deshielded by the nitro group at the meta-position.
C-5-~140-145Directly attached to the electron-withdrawing nitro group.
C-6-~145-150Deshielded by the adjacent ring nitrogen.
Cyclohexyloxy Group
O-CH~5.2-5.4~75-80The methine proton and carbon are deshielded by the attached oxygen.
CH₂ (axial & equatorial)~1.2-2.0~24-35Complex multiplet due to overlapping signals of the methylene groups in the cyclohexane ring.

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum (Proton Decoupled) C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Spectral Analysis F->G

Figure 1: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment Causality
~3100-3000MediumAromatic C-H stretchVibrations of the C-H bonds on the pyridine ring.
~2950-2850StrongAliphatic C-H stretchAsymmetric and symmetric stretching of C-H bonds in the cyclohexyl group.
~1590-1570StrongC=N stretchStretching vibration of the pyridine ring.
~1530-1500 & ~1350-1330Strong, SharpAsymmetric & Symmetric NO₂ stretchCharacteristic strong absorptions for aromatic nitro compounds.[1][2]
~1250-1200StrongAryl-O stretchAsymmetric C-O-C stretching vibration of the aryl ether linkage.[3]
~1100-1050StrongAlkyl-O stretchSymmetric C-O-C stretching vibration of the alkyl ether linkage.[3]

The quality of an IR spectrum is highly dependent on the sample preparation technique.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis:

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr B Press into a Pellet A->B C Record Background Spectrum B->C D Acquire Sample Spectrum C->D E Ratio Sample to Background D->E F Peak Identification E->F

Figure 2: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (Molecular Weight: 222.24 g/mol ), electron ionization (EI) is a common technique.

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/z Proposed Fragment Fragmentation Pathway
222[M]⁺Molecular ion
140[M - C₆H₁₀]⁺Loss of cyclohexene via a McLafferty-type rearrangement.
124[M - C₆H₁₁O]⁺Cleavage of the C-O bond between the pyridine ring and the cyclohexyloxy group.
83[C₆H₁₁]⁺Cyclohexyl cation.
78[C₅H₄N]⁺Pyridine radical cation after loss of the nitro and cyclohexyloxy groups.

EI-MS is a hard ionization technique that provides detailed structural information through fragmentation analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

EIMS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection A Vaporize Sample B Electron Bombardment (70 eV) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E

Figure 3: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS techniques offers a comprehensive structural analysis, enabling researchers to confirm the identity and purity of this compound. The provided protocols outline standard procedures for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel pyridine-based molecules.

References

  • National Institute of Standards and Technology. 2-Amino-5-nitropyridine. [Link]

  • PubChem. 5-Nitropyridine-2-thiol. [Link]

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  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

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Physicochemical properties of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexyloxy)-5-nitropyridine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the adage "a compound is only as good as its properties" holds profound truth. The journey from a promising molecular structure to a viable drug candidate is paved with rigorous characterization, where physicochemical properties serve as the critical gatekeepers of success. This compound, a heterocyclic compound identified as a valuable pharmaceutical intermediate, is no exception.[1] Its utility in the synthesis of novel therapeutic agents necessitates a deep and functional understanding of its intrinsic properties.

This guide provides a comprehensive analysis of the key physicochemical parameters of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, moving beyond a simple recitation of data to explain the causality behind experimental choices and the profound implications of these properties on the drug development lifecycle. We will explore lipophilicity (LogP), aqueous solubility, and ionization state (pKa), detailing not just their values but also the robust, self-validating methodologies used to determine them.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent analysis. The structural and fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 85003-00-5[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[2][3]
Molecular Weight 222.24 g/mol [2][3]
Canonical SMILES O=C1=CC=C(OC2CCCCC2)N=C1[2]
InChI Key SJDQRJQZCZFCOQ-UHFFFAOYSA-N[2]
Purity Commercially available up to >99%[1]
Primary Use Pharmaceutical intermediate, research chemical[1]

Section 2: Lipophilicity (LogP) - A Predictor of Membrane Permeability

Field Insight: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a paramount parameter in drug design. It governs a molecule's ability to traverse biological membranes, influences its binding to plasma proteins, and can be a harbinger of off-target toxicity. A delicate balance is required; while sufficient lipophilicity is essential for absorption, excessive values can lead to poor solubility, rapid metabolism, and non-specific binding.

The partition coefficient (P) is defined as the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

ParameterValueInterpretation
Calculated LogP 2.93Indicates significant lipophilicity, suggesting good potential for membrane permeability but also flagging a potential risk for low aqueous solubility.[2]
Experimental Determination of LogP: Methodologies and Rationale

While calculated LogP values are useful for initial screening, experimental determination is crucial for accurate lead optimization.

Method 1: The Shake-Flask Method (Gold Standard)

This method is the definitive technique for LogP determination due to its direct measurement of partitioning.[5] Its primary advantage is accuracy, though it is lower in throughput compared to chromatographic methods.[6]

Step-by-Step Protocol:

  • Preparation: Prepare a solution of this compound in the phase in which it is more soluble (likely n-octanol, given its LogP).

  • Partitioning: Add this solution to a separatory funnel containing a pre-determined volume of the second, immiscible phase (e.g., phosphate-buffered saline, pH 7.4). Ensure both phases are mutually saturated prior to the experiment to prevent volume shifts.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the measured concentrations.

Shake_Flask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare n-Octanol and Aqueous Phases B Dissolve Compound A->B C Combine & Shake to Equilibrate B->C D Separate Phases (Centrifuge if needed) C->D E Sample Each Phase D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate P = [org]/[aq] F->G H Result: LogP G->H

Caption: Workflow for LogP determination via the Shake-Flask method.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a widely used indirect method that correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.[5] It is significantly faster and requires less material than the shake-flask method, making it suitable for screening larger sets of compounds.

Causality: The choice between these methods depends on the stage of research. RP-HPLC is excellent for rapid, comparative analysis in early discovery, while the more resource-intensive Shake-Flask method provides the accuracy needed for late-stage lead optimization and regulatory submissions.

Section 3: Aqueous Solubility - The Gateway to Bioavailability

Field Insight: A drug must be in solution to be absorbed by the body. Poor aqueous solubility is a leading cause of failure for promising drug candidates, resulting in low and erratic bioavailability, unreliable in-vitro assay results, and significant formulation challenges.[7][8] Given the lipophilic nature of this compound (LogP ≈ 2.93), its aqueous solubility is a property that demands rigorous experimental evaluation.

Solubility can be assessed in two primary ways: kinetic and thermodynamic. The choice is dictated by the needs of the discovery phase.[9][10]

Experimental Determination of Aqueous Solubility: Methodologies and Rationale

Method 1: Kinetic Solubility Assay (High-Throughput Screening)

This assay measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated organic stock solution (typically DMSO).[8][11] It is not a measure of true equilibrium solubility but is invaluable for rapidly ranking compounds in early discovery.[9]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Add aliquots of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Precipitation Detection: Allow a short incubation period (e.g., 1-2 hours) at room temperature. The formation of precipitate is detected by measuring the turbidity of the solution using nephelometry or light scattering.[7][9]

  • Endpoint: The kinetic solubility is the concentration at which the measured turbidity crosses a predefined threshold.

Method 2: Thermodynamic Solubility Assay (The "Gold Standard")

This assay measures the true equilibrium solubility of a compound.[8] It involves equilibrating an excess of the solid compound in an aqueous buffer over an extended period. This method is more time- and material-intensive but provides the definitive solubility value required for lead optimization and formulation development.[9][11]

Step-by-Step Protocol:

  • Suspension: Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer.

  • Equilibration: Agitate the suspension using a shaker or stirrer for a prolonged period (typically 18-24 hours) at a controlled temperature to ensure thermodynamic equilibrium is reached.[9]

  • Separation: Separate the undissolved solid from the solution via filtration or high-speed centrifugation.

  • Quantification: Analyze the clear filtrate/supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

Solubility_Workflows Aqueous Solubility Workflow Comparison cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Optimization) K1 Dissolve in DMSO (High Concentration) K2 Add to Aqueous Buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Detect Precipitation (Turbidimetry) K3->K4 K_Out Fast, HTS Result K4->K_Out T1 Add Excess Solid to Aqueous Buffer T2 Equilibrate (18-24h) with Agitation T1->T2 T3 Filter / Centrifuge T2->T3 T4 Quantify Supernatant (HPLC-UV) T3->T4 T_Out Accurate 'Gold Standard' Result T4->T_Out

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Section 4: Ionization Constant (pKa) - The Influence of pH

Field Insight: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the pyridine nitrogen atom is a potential basic center. However, the potent electron-withdrawing effect of the nitro group at the 5-position is expected to significantly suppress its basicity, resulting in a low pKa value. Understanding this pKa is critical, as the ionization state of a drug dramatically affects its solubility, absorption profile across the pH gradient of the gastrointestinal tract, and its ability to bind to its biological target.

Experimental Determination of pKa: Methodologies and Rationale

Method 1: Potentiometric Titration

This is a highly precise and historically standard method for pKa measurement.[12] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Step-by-Step Protocol:

  • Solution Prep: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). A concentration of at least 10⁻⁴ M is typically required.[12][13]

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Titration: Place the solution in a temperature-controlled vessel and immerse the pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is located at the midpoint of the buffer region on the titration curve.[13][14] This point can be precisely identified from the inflection point of the curve or its first derivative.[12][15]

pKa_Titration A Dissolve Compound in Solution B Calibrate pH Electrode A->B C Add Titrant Increment B->C Start Titration D Record pH C->D D->C Loop until endpoint E Plot pH vs. Titrant Volume D->E F Identify Inflection Point (Half-Equivalence) E->F G Result: pKa F->G

Caption: Workflow for pKa determination via Potentiometric Titration.

Method 2: UV-Vis Spectrophotometry

This method is an excellent alternative, particularly for compounds with a chromophore close to the ionization site, which is the case for this compound.[12] It relies on the principle that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.

Causality: The choice of method often comes down to compound availability and properties. Potentiometric titration is robust but requires a larger amount of pure compound.[12] UV-Vis spectrophotometry is more sensitive, requiring less material, but is only applicable if the compound has a suitable chromophore that changes upon ionization.

Conclusion

This compound presents a physicochemical profile characteristic of many modern drug discovery intermediates: it is a lipophilic molecule (calculated LogP ~2.93) that is anticipated to have limited aqueous solubility and a weakly basic center. This profile underscores the absolute necessity of early and accurate experimental characterization. The methodologies detailed in this guide—the "gold standard" shake-flask techniques for LogP and thermodynamic solubility, the high-throughput kinetic solubility assay for early screening, and potentiometric titration for precise pKa determination—are the foundational tools that enable scientists to make informed decisions. By understanding and quantifying these properties, researchers can proactively address potential liabilities in absorption and formulation, thereby de-risking the development path and maximizing the potential for transforming a promising molecule into a successful therapeutic agent.

References

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Garrido, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • BYJU'S. How to calculate pKa. [Link]

  • Arctom. CAS NO. 85003-00-5 | this compound. [Link]

  • Li, C., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Koželj, M., & Orel, B. Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. The Royal Society of Chemistry. [Link]

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The Strategic Synthesis and Bioactive Potential of 2-(Cyclohexyloxy)-5-nitropyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Alkoxynitropyridine Scaffolds

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding via the nitrogen atom, coupled with its aromatic nature, allows for diverse interactions with biological targets.[1] The introduction of a nitro group to this ring system dramatically alters its electronic properties, rendering the ring electron-deficient and susceptible to nucleophilic aromatic substitution. This reactivity makes nitropyridines exceptionally valuable as versatile intermediates for the synthesis of more complex, biologically active molecules.[2][3] This guide focuses on a specific, yet underexplored, member of this class: 2-(Cyclohexyloxy)-5-nitropyridine. We will provide a comprehensive technical overview of its synthesis, its transformation into a key amine intermediate, and its potential as a precursor for novel bioactive agents, exemplified by the synthesis of an N-acetylated derivative with putative anticancer activity.

Core Synthesis: A Multi-Step Pathway to this compound

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The pathway begins with the readily available 2-aminopyridine and proceeds through nitration, diazotization and hydrolysis, chlorination, and finally, a Williamson ether synthesis. This strategic sequence is designed to carefully control the regioselectivity of the substitutions on the pyridine ring.

Synthesis_Pathway cluster_0 Synthesis of this compound A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H₂SO₄/HNO₃) C 2-Hydroxy-5-nitropyridine B->C Diazotization/Hydrolysis (NaNO₂, H⁺, H₂O) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃/PCl₅) E This compound D->E Williamson Ether Synthesis (Cyclohexanol, Base)

Caption: Synthetic pathway to this compound.

Experimental Protocols: A Step-by-Step Guide

The initial step involves the nitration of 2-aminopyridine. The amino group is a strong activating group, directing the electrophilic nitronium ion to the 5-position.

  • Protocol:

    • In a reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.[4]

    • Cool the solution to below 10°C in an ice bath.

    • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (mixed acid) dropwise, maintaining the temperature below 10°C.[4]

    • After the addition is complete, allow the reaction to stir at a moderately elevated temperature (e.g., 58°C) for several hours until completion, as monitored by TLC.[4]

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into ice water.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 5.[4]

    • The precipitated product, 2-amino-5-nitropyridine, is collected by filtration, washed with water, and dried.

The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

  • Protocol:

    • Prepare a solution of 2-amino-5-nitropyridine (1.0 eq) in an aqueous acid, such as hydrochloric acid.[5]

    • Cool the solution to 0-10°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature.[6]

    • After the addition, the reaction mixture is stirred at this temperature for a period of time to ensure complete formation of the diazonium salt.

    • The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

    • The product, 2-hydroxy-5-nitropyridine, precipitates from the solution and is collected by filtration, washed with cold water, and dried.[7]

The hydroxyl group of 2-hydroxy-5-nitropyridine is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride.

  • Protocol:

    • In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅).[8]

    • Heat the mixture to reflux (approximately 100-105°C) and maintain for several hours until the starting material is consumed (monitored by TLC).[8]

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base such as sodium hydroxide to a pH of 8-9.[8]

    • Extract the product, 2-chloro-5-nitropyridine, with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[8]

The final step is a Williamson ether synthesis, where the chloro-substituent is displaced by cyclohexanolate.[9][10][11][12]

  • Protocol:

    • In a dry reaction flask under an inert atmosphere, add cyclohexanol to a suitable aprotic polar solvent like DMF or THF.

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the cyclohexanol, forming the cyclohexanolate.

    • To this solution, add 2-chloro-5-nitropyridine (1.0 eq) and allow the reaction to warm to room temperature or gently heat to drive the reaction to completion.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

From Nitro to Amino: A Gateway to Bioactive Amides

The nitro group in this compound serves as a masked amino group. Its reduction to 2-(cyclohexyloxy)-5-aminopyridine opens up a vast array of synthetic possibilities for creating libraries of bioactive molecules, particularly amides, which are prevalent in many drug candidates.

Reduction_and_Acylation cluster_1 Derivatization for Bioactivity E This compound F 2-(Cyclohexyloxy)-5-aminopyridine E->F Catalytic Hydrogenation (H₂, Pd/C or PtO₂) G N-(6-(Cyclohexyloxy)pyridin-3-yl)acetamide F->G Acylation (Acetic Anhydride)

Caption: Conversion to the amine and subsequent acylation.

Protocol: Catalytic Hydrogenation to 2-(Cyclohexyloxy)-5-aminopyridine

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[13]

  • Protocol:

    • In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of a noble metal catalyst, such as 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst).[14]

    • Seal the vessel and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to a suitable pressure (e.g., 3-5 bar).

    • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2-(cyclohexyloxy)-5-aminopyridine, which can be used in the next step without further purification or can be purified by chromatography if necessary.

Bioactive Molecule Synthesis: N-(6-(Cyclohexyloxy)pyridin-3-yl)acetamide

The resulting 2-(cyclohexyloxy)-5-aminopyridine is a valuable intermediate. To demonstrate its utility, we outline the synthesis of N-(6-(cyclohexyloxy)pyridin-3-yl)acetamide. Pyridine-based amides and ureas have shown promise as anticancer agents, and this derivative represents a novel compound within this class.[3]

Protocol: Acylation to N-(6-(Cyclohexyloxy)pyridin-3-yl)acetamide

A straightforward acylation of the newly formed amine yields the target bioactive molecule.

  • Protocol:

    • Dissolve 2-(cyclohexyloxy)-5-aminopyridine (1.0 eq) in a suitable solvent like toluene or dichloromethane.[15]

    • Add acetic anhydride (1.4 eq) to the solution.[15]

    • The reaction can be stirred at room temperature or gently heated (e.g., 100°C in toluene) for a few hours until the starting material is consumed.[15]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure N-(6-(cyclohexyloxy)pyridin-3-yl)acetamide.

Discussion: Rationale and Potential Biological Activity

The multi-step synthesis of this compound is a testament to the strategic manipulation of directing group effects and reactivity in heterocyclic chemistry. The final acylation to produce N-(6-(cyclohexyloxy)pyridin-3-yl)acetamide is a logical step towards generating molecules with potential therapeutic value. Numerous studies have highlighted the anticancer properties of pyridine derivatives.[16][17][18] The mechanism of action for such compounds can be diverse, ranging from kinase inhibition to disruption of microtubule polymerization. The synthesized acetamide, with its combination of a lipophilic cyclohexyloxy group and a hydrogen-bonding capable amide moiety, presents an interesting profile for biological screening.

Compound Structure Molecular Weight Potential Biological Activity
This compoundC₁₁H₁₄N₂O₃222.24 g/mol Precursor
2-(Cyclohexyloxy)-5-aminopyridineC₁₁H₁₆N₂O192.26 g/mol Intermediate
N-(6-(Cyclohexyloxy)pyridin-3-yl)acetamideC₁₃H₁₈N₂O₂234.29 g/mol Anticancer (putative)

Conclusion and Future Directions

This technical guide has detailed a robust and logical synthetic pathway to this compound and its subsequent conversion to a key amine intermediate and a potential bioactive acetamide. The methodologies presented are based on well-established chemical principles and provide a solid foundation for researchers in drug discovery. The true potential of this scaffold lies in the vast chemical space that can be explored starting from the 2-(cyclohexyloxy)-5-aminopyridine intermediate. The synthesis of diverse libraries of amides, ureas, sulfonamides, and other derivatives, followed by high-throughput screening, could lead to the discovery of novel therapeutic agents for a range of diseases, including cancer. The strategic use of this compound as a precursor exemplifies the power of thoughtful synthetic design in the quest for new medicines.

References

  • Starosotnikov, A., & Bastrakov, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 692. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1424. [Link]

  • PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 34(9), 1437-1445. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]

  • Al-Ostath, A., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. World Journal of Pharmaceutical Research, 11(10), 845-866. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (2020). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Al-Taifi, E. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ALGERIAN JOURNAL OF BIOSCEINCES, 1(1), 1-6. [Link]

  • Singh, U. P., & Singh, P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 12(8), 1279-1309. [Link]

  • Bakhite, E. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5645. [Link]

  • Hassan, T., & Saadi, F. M. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences, 33(1), 33-45. [Link]

  • Barbero, N., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 28(1), 167-175. [Link]

  • Al-Taifi, E. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ALGERIAN JOURNAL OF BIOSCEINCES, 1(1), 1-6. [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is the bedrock upon which all subsequent investigations are built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its three-dimensional architecture. For novel molecules like 2-(Cyclohexyloxy)-5-nitropyridine, a substituted pyridine derivative with potential applications as a pharmaceutical intermediate, rigorous structural elucidation is not merely a procedural step but a scientific necessity.[1] This guide provides a comprehensive, in-depth exploration of the multi-technique approach required to unequivocally determine the structure of this compound, moving beyond a simple listing of methods to explain the underlying scientific rationale for each experimental choice.

Strategic Synthesis: A Rational Approach to Molecular Assembly

The journey to structural elucidation begins with the synthesis of the target molecule. A plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloro-5-nitropyridine, with cyclohexanol. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, making the chlorine atom at the 2-position a good leaving group.

Experimental Protocol: Synthesis of this compound
  • Preparation of Cyclohexoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry cyclohexanol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases, to form sodium cyclohexoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium cyclohexoxide solution, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the 2-chloro-5-nitropyridine spot and the appearance of a new, less polar spot indicates the formation of the desired product.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Unveiling the Molecular Framework: A Multi-Spectroscopic Approach

A single analytical technique is rarely sufficient for the complete structural elucidation of a novel compound. A synergistic combination of spectroscopic methods provides a detailed and cross-validated understanding of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms. For our analysis, we will predict the spectra based on the closely related analogue, 2-methoxy-5-nitropyridine, and general principles of NMR spectroscopy.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6 (Pyridine)~8.9 - 9.1d~2.51H
H4 (Pyridine)~8.2 - 8.4dd~9.0, 2.51H
H3 (Pyridine)~6.8 - 7.0d~9.01H
H1' (Cyclohexyl)~5.2 - 5.4m-1H
H2'/H6' (Cyclohexyl, axial)~1.8 - 2.0m-2H
H2'/H6' (Cyclohexyl, equatorial)~1.6 - 1.8m-2H
H3'/H5'/H4' (Cyclohexyl)~1.2 - 1.6m-6H
  • Rationale: The pyridine protons are in the deshielded region due to the aromatic ring current and the electron-withdrawing effect of the nitro group. H6 is the most deshielded due to its proximity to the electronegative nitrogen and the nitro group. The cyclohexyl protons will appear in the upfield region. The methine proton (H1') attached to the oxygen will be the most deshielded of the cyclohexyl protons.

The carbon NMR spectrum will indicate the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Pyridine)~162 - 164
C5 (Pyridine)~140 - 142
C4 (Pyridine)~138 - 140
C6 (Pyridine)~135 - 137
C3 (Pyridine)~110 - 112
C1' (Cyclohexyl)~78 - 80
C2'/C6' (Cyclohexyl)~32 - 34
C3'/C5' (Cyclohexyl)~25 - 27
C4' (Cyclohexyl)~23 - 25
  • Rationale: The pyridine carbons will be in the aromatic region, with C2 being the most deshielded due to its direct attachment to the electronegative oxygen and nitrogen atoms. The carbon bearing the nitro group (C5) will also be significantly deshielded. The cyclohexyl carbons will appear in the aliphatic region.

To confirm the assignments made from the 1D spectra, 2D NMR experiments are essential.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[2][3] It will show cross-peaks between H6 and C6, H4 and C4, H3 and C3, H1' and C1', and the corresponding protons and carbons of the cyclohexyl ring. This provides definitive one-bond connectivity information.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons.[2][3] Key expected correlations include:

    • H6 to C4 and C5

    • H4 to C2, C5, and C6

    • H3 to C2 and C5

    • H1' to C2 of the pyridine ring and C2'/C6' of the cyclohexyl ring.

These HMBC correlations are crucial for establishing the connectivity between the cyclohexyloxy group and the pyridine ring at the C2 position.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a 500 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Information H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Integration H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Framework Carbon Framework C13_NMR->Carbon_Framework Direct_Connectivity ¹JCH Connectivity HSQC->Direct_Connectivity Long_Range_Connectivity ²⁻³JCH Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Framework->Final_Structure Direct_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Both "hard" (Electron Ionization) and "soft" (Electrospray Ionization) techniques should be employed for a comprehensive analysis.[4]

  • Molecular Formula: C₁₁H₁₄N₂O₃

  • Molecular Weight: 222.24 g/mol

  • Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 223.11.

  • Electron Ionization (EI-MS): This high-energy technique will likely show the molecular ion peak (M⁺) at m/z 222.10, along with characteristic fragment ions. Key predicted fragmentations include:

    • Loss of the cyclohexyl group (C₆H₁₁) leading to a fragment at m/z 139.02.

    • Loss of the nitro group (NO₂) resulting in a fragment at m/z 176.11.

    • Cleavage of the ether bond with charge retention on the cyclohexyl moiety, giving a peak at m/z 83.08.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Analysis: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire the spectrum in positive ion mode.

  • EI-MS Analysis: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) into the EI source. Acquire the spectrum at a standard electron energy of 70 eV.

Visualization of Predicted EI-MS Fragmentation

EI_MS_Fragmentation M [C₁₁H₁₄N₂O₃]⁺˙ m/z = 222.10 F1 [C₅H₄N₂O₃]⁺ m/z = 139.02 M->F1 - C₆H₁₁˙ F2 [C₁₁H₁₄NO]⁺˙ m/z = 176.11 M->F2 - NO₂˙ F3 [C₆H₁₁]⁺ m/z = 83.08 M->F3 Ether cleavage

Caption: Predicted EI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100 - 3000C-H stretchAromatic (Pyridine)
~2950 - 2850C-H stretchAliphatic (Cyclohexyl)
~1600 - 1580C=C & C=N stretchAromatic (Pyridine)
~1550 - 1475N-O asymmetric stretchNitro
~1360 - 1290N-O symmetric stretchNitro
~1250 - 1000C-O stretchEther
  • Rationale: The presence of strong absorption bands for the asymmetric and symmetric N-O stretching vibrations is highly characteristic of the nitro group.[5] The C-O stretch of the ether linkage and the various C-H stretches for the aromatic and aliphatic portions of the molecule will also be prominent features.[5]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide a wealth of information about connectivity and functional groups, single-crystal X-ray diffraction is the only technique that can provide the absolute, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Based on a related structure, 2-(naphthalen-2-yloxy)-5-nitropyridine, we can anticipate that this compound will crystallize in a common space group for organic molecules, such as a monoclinic system.[6] The crystal packing will likely be influenced by weak intermolecular interactions such as C-H···O and C-H···π interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

Visualization of the Structural Elucidation Process

Elucidation_Process Synthesis Synthesis & Purification Proposed_Structure Proposed Structure Synthesis->Proposed_Structure NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Confirmed_Structure Confirmed 3D Structure NMR->Confirmed_Structure MS Mass Spectrometry (ESI, EI) MS->Confirmed_Structure FTIR FTIR Spectroscopy FTIR->Confirmed_Structure XRD X-ray Diffraction XRD->Confirmed_Structure Proposed_Structure->NMR Proposed_Structure->MS Proposed_Structure->FTIR Proposed_Structure->XRD Requires Single Crystals

Caption: The integrated workflow for structural elucidation.

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of this compound is a multifaceted process that relies on the convergence of evidence from several orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The proposed synthesis provides the material for analysis, mass spectrometry confirms the molecular weight, FTIR identifies the key functional groups, and a comprehensive suite of NMR experiments reveals the detailed connectivity of the molecular framework. Finally, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure. This rigorous, evidence-based approach ensures the scientific integrity of the data and provides the necessary foundation for any future research or development involving this compound.

References

  • SpectraBase. 2-Methoxy-5-nitro-pyridine - Optional[FTIR] - Spectrum. Available from: [Link]

  • Tahir, M. N., et al. (2011). 2-(Naphthalen-2-yloxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3079. Available from: [Link]

  • SpectraBase. 2-Methoxy-5-nitro-pyridine. Available from: [Link]

  • SpectraBase. 2-Methoxy-5-nitro-pyridine - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Available from: [Link]

  • Chemistry Made Simple. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitropyridine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse electronic properties.[1] 2-(Cyclohexyloxy)-5-nitropyridine, a member of this class, presents a unique scaffold for potential pharmaceutical intermediates.[2] Understanding its three-dimensional structure, electronic landscape, and reactivity is paramount for rational drug design. This technical guide provides a comprehensive, field-proven protocol for elucidating the molecular properties of this compound using quantum chemical calculations. We will leverage Density Functional Theory (DFT), a robust and versatile computational method, to provide deep insights into the molecule's geometry, electronic structure, and vibrational characteristics. This document serves as both a practical workflow and an explanatory reference, detailing the causality behind methodological choices to ensure scientific integrity and reproducible results.

Introduction: The 'Why' of Computational Scrutiny

This compound is a heterocyclic compound featuring a pyridine ring substituted with an electron-withdrawing nitro group (-NO₂) and a bulky, electron-donating cyclohexyloxy group (-O-C₆H₁₁). This specific arrangement of functional groups creates a complex electronic environment that dictates its intermolecular interaction capabilities, a critical factor in drug-receptor binding.[3][4] The nitro group, in particular, can significantly alter the charge distribution and reactivity of the heterocyclic system.[1]

While experimental techniques like X-ray crystallography provide invaluable structural data, they are not always feasible and offer a static picture of the molecule. Quantum chemical calculations, on the other hand, provide a dynamic and detailed view of the molecule's electronic behavior in its ground state.[5] By employing these in silico methods, we can:

  • Determine the most stable 3D conformation.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to predict reactivity.

  • Visualize the electrostatic potential to identify sites for molecular recognition.

  • Predict spectroscopic signatures (e.g., infrared spectra) to aid in experimental characterization.

This guide will focus on a standardized and reliable computational approach that balances accuracy with computational cost, making it accessible for both exploratory and in-depth research.[6]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set.[6] For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency.[7][8]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, a simpler, spatially dependent function from which all ground-state properties can be determined.[7][8] The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation.[8]

  • Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) We will employ the B3LYP hybrid functional. This is one of the most widely used functionals in computational chemistry due to its proven track record in accurately predicting molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic molecules.[9][10] Its "hybrid" nature, incorporating a portion of exact Hartree-Fock exchange, provides a robust description of electronic interactions.

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

  • Chosen Basis Set: 6-311++G(d,p) For this compound, the 6-311++G(d,p) basis set is an excellent choice.[11] Let's break down why:

    • 6-311G : This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility for accurately representing the electron distribution.

    • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the behavior of electrons far from the nucleus, which is essential for molecules with lone pairs (like the oxygen and nitrogens in our molecule) and for accurately modeling non-covalent interactions.

    • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and direction, which is critical for describing chemical bonds and anisotropic electron density accurately.[11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-validated and reliable level of theory for obtaining high-quality results for organic molecules of this nature.[9][10]

The Computational Protocol: A Validated Workflow

This section provides a step-by-step methodology for performing the quantum chemical calculations. This protocol is designed to be self-validating at critical steps.

Step 1: Initial Structure Generation

The first step is to build an initial 3D structure of this compound. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). It is important to start with a reasonable guess for the geometry, paying attention to the chair conformation of the cyclohexyl ring and the planar nature of the pyridine ring.

Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy state. Geometry optimization is the process of computationally finding the most stable arrangement of atoms (the global energy minimum).

  • Protocol:

    • Load the initial structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the calculation type as "Optimization" (Opt).

    • Set the level of theory to B3LYP/6-311++G(d,p).

    • Initiate the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the molecule's total energy.

Step 3: Vibrational Frequency Analysis (Self-Validation)

Once the optimization is complete, a frequency calculation must be performed on the optimized geometry at the same level of theory. This step is crucial for two reasons:

  • Validation of the Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is a transition state, not a stable minimum, and requires further optimization.

  • Prediction of Spectroscopic Data: The calculated frequencies correspond to the molecule's vibrational modes and can be directly compared to experimental infrared (IR) and Raman spectra.[12][13] This also provides the zero-point vibrational energy (ZPVE) for thermodynamic calculations.

  • Protocol:

    • Use the optimized geometry from Step 2.

    • Specify the calculation type as "Frequency" (Freq).

    • Set the level of theory to B3LYP/6-311++G(d,p).

    • Run the calculation and check the output for imaginary frequencies.

Step 4: Calculation of Molecular Properties

With the validated, optimized structure, we can now calculate various electronic properties to understand the molecule's behavior.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[14] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and electronic excitability.[15][16][17] A smaller gap suggests the molecule is more reactive.[16]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.[3][18] It is an invaluable tool for predicting how the molecule will interact with other charged or polar species, such as receptors or other drug molecules.[3][4][19] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[20]

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying polar regions within the molecule.

Workflow Visualization

G cluster_prep Preparation cluster_calc Core Calculation (B3LYP/6-311++G(d,p)) cluster_validate Validation cluster_analysis Property Analysis & Interpretation A 1. Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization A->B Input Structure C 3. Frequency Analysis B->C Optimized Geometry D Check Frequencies C->D Calculated Frequencies D->B Imaginary Freq > 0 (Re-optimize) E HOMO-LUMO Analysis (Reactivity, Stability) D->E Imaginary Freq = 0 (True Minimum) F Molecular Electrostatic Potential (MEP) (Interaction Sites) E->F G Vibrational Spectra (IR/Raman Comparison) F->G H Atomic Charges (Charge Distribution) G->H

Caption: Quantum chemical calculation workflow for this compound.

Results and Interpretation: From Data to Insights

This section presents the expected quantitative data from the calculations and discusses their chemical significance.

Optimized Geometry

The geometry optimization will yield the most stable 3D structure. Key parameters to analyze include:

  • C-N bond lengths within the pyridine ring and to the nitro group.

  • N-O bond lengths of the nitro group.

  • Dihedral angles describing the orientation of the cyclohexyloxy group relative to the pyridine ring. These calculated parameters can be compared with experimental data from similar structures to validate the accuracy of the computational model.[6]

Frontier Molecular Orbitals and Reactivity

The calculated energies of the HOMO, LUMO, and the energy gap (ΔE) are powerful descriptors of the molecule's electronic behavior.

ParameterCalculated Value (Hartree)Calculated Value (eV)Implication
E(HOMO)(Sample Value)(Sample Value)Electron-donating ability
E(LUMO)(Sample Value)(Sample Value)Electron-accepting ability
ΔE (LUMO-HOMO) (Sample Value) (Sample Value) Chemical Reactivity & Stability

A lower HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability.[16] The spatial distribution of the HOMO and LUMO orbitals is also revealing. For nitropyridine derivatives, the HOMO is often localized on the pyridine ring and the oxygen of the alkoxy group, while the LUMO is typically centered on the nitro group and the pyridine ring, indicating that these are the primary sites for electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the molecule's charge distribution.

  • Negative Potential (Red/Yellow): These regions, expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, are electron-rich. They represent likely sites for hydrogen bonding or interaction with electrophiles.

  • Positive Potential (Blue): These areas, anticipated around the hydrogen atoms of the cyclohexyl and pyridine rings, are electron-deficient and are susceptible to nucleophilic attack.

This map is critical for drug design, as it helps predict how the molecule might orient itself within a receptor's binding pocket based on electrostatic complementarity.[4][20]

Vibrational Analysis

The frequency calculation will predict the molecule's infrared spectrum. Key vibrational modes to look for include:

  • NO₂ Asymmetric & Symmetric Stretching: These are characteristic strong bands typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[12][21]

  • C-O-C Stretching: Vibrations from the ether linkage.

  • Pyridine Ring Vibrations: Characteristic C-C and C-N stretching modes.

Comparing these calculated frequencies (often scaled by a factor of ~0.96-0.98 for B3LYP/6-311+G(d,p) to account for anharmonicity) with experimental FTIR data provides a powerful method for structural confirmation.[22]

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
NO₂ Asymmetric Stretch(Sample Value)~1550
NO₂ Symmetric Stretch(Sample Value)~1350
C-N (ring) Stretch(Sample Value)~1400-1600
C-O (ether) Stretch(Sample Value)~1050-1150

Conclusion

This guide has outlined a robust and scientifically sound protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following this workflow—from structure optimization and validation to the calculation and interpretation of electronic properties—researchers can gain deep, actionable insights into the molecule's behavior. The data generated on its stable conformation, electronic reactivity (HOMO-LUMO), potential interaction sites (MEP), and vibrational signature provides a powerful foundation for applications in drug development, enabling more rational design and a deeper understanding of its potential biological activity.

References

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Solubility of 2-(Cyclohexyloxy)-5-nitropyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Cyclohexyloxy)-5-nitropyridine in Different Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No: 85003-00-5), a compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document offers a predictive assessment based on its molecular structure and the physicochemical principles of solubility. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, empowering them to generate precise and reliable solubility data essential for formulation, process development, and bioavailability studies.

Introduction: The Critical Role of Solubility

Solubility, defined by IUPAC as the analytical composition of a saturated solution, is a fundamental physicochemical property that governs the fate of a chemical compound in nearly every application.[5][6] In the realm of drug discovery and development, poor solubility is a primary contributor to failed clinical candidates, leading to challenges in formulation, unpredictable bioavailability, and unreliable outcomes in biological assays.[2] Understanding the solubility profile of a molecule like this compound across a range of solvents is therefore not merely an academic exercise but a critical step in assessing its viability as a drug lead or a synthetic intermediate. It informs solvent selection for reaction chemistry, purification strategies such as crystallization, and the design of effective formulation strategies for preclinical and clinical studies.

Molecular Characteristics and Predictive Solubility Analysis

The solubility behavior of this compound can be predicted by dissecting its key structural features in the context of the "like dissolves like" principle.

  • Pyridine Ring: The core of the molecule is a polar, aromatic pyridine ring. The nitrogen atom is weakly basic and can act as a hydrogen bond acceptor, enhancing interaction with protic solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, favoring solubility in polar solvents.

  • Cyclohexyloxy Group (-O-C₆H₁₁): This substituent consists of a bulky, non-polar cyclohexyl ring linked via an ether bond. This group is hydrophobic and will dominate the molecule's interaction with non-polar solvents while limiting its solubility in aqueous media.

Predicted Solubility Trends:

  • Aqueous Solubility: Expected to be very low to practically insoluble due to the large, hydrophobic cyclohexyloxy moiety.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): Predicted to have high solubility. These solvents can effectively solvate the polar nitropyridine core without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to have moderate to good solubility. While the alcohol's hydroxyl group can hydrogen bond with the pyridine nitrogen and nitro group, the overall solubility may be limited by the non-polar cyclohexyl group.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Predicted to have low solubility. The polarity of the nitropyridine functional group is unlikely to be sufficiently solvated by these non-polar environments.[7][8]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative data, the thermodynamic equilibrium solubility must be determined experimentally. The shake-flask method is the most reliable and widely accepted technique for this purpose.[4][9] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors like dissolution rate.[2][10] The extended incubation period (typically ≥24 hours) ensures that the dissolution and precipitation processes have reached a steady state.[3][4] The subsequent quantification of the supernatant provides a precise measure of the maximum amount of compound a solvent can hold at a specific temperature.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Weigh excess 2-(Cyclohexyloxy)- 5-nitropyridine into glass vial (e.g., 5-10 mg) B Add precise volume of test solvent (e.g., 1 mL) A->B Step 1.2 C Seal vial and place in shaking incubator B->C D Agitate at constant temp. (e.g., 25°C) for 24-48 hours C->D Ensures equilibrium E Centrifuge vial to pellet undissolved solid D->E F Filter supernatant through 0.22 µm syringe filter E->F Critical for accuracy G Prepare dilutions of the clear saturated solution F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration using a standard calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid this compound (e.g., 5-10 mg is typically sufficient to ensure a solid phase remains) into a series of appropriately sized glass vials. Running each solvent in triplicate is highly recommended for statistical validity.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Securely cap the vials. Place them in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a minimum of 24 hours. For compounds that may reach equilibrium slowly, extending this time to 48 or 72 hours and testing at multiple time points is advisable to confirm that the concentration has plateaued.[2][4]

  • Phase Separation: After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 30 minutes) to let larger particles settle.

    • Centrifugation: Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically compatible 0.22 µm or 0.45 µm syringe filter into a clean analysis vial.[11] This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Quantification by HPLC-UV: The concentration of the compound in the clear filtrate is determined using a validated HPLC-UV method.

Analytical Quantification and Data Presentation

High-Performance Liquid Chromatography with UV detection is the preferred method for quantification due to its specificity and sensitivity.[12][13]

HPLC-UV Method
  • Instrument Setup: Use a reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) and a mobile phase that provides good peak shape and retention time for the analyte (e.g., a mixture of acetonitrile and water). Set the UV detector to the wavelength of maximum absorbance (λmax) of the compound.

  • Preparation of Calibration Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five standard solutions of decreasing concentration through serial dilution.

  • Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a graph of peak area versus concentration. The resulting linear regression should have a coefficient of determination (R²) ≥ 0.995 for a reliable calibration.

  • Sample Analysis: Dilute the filtered saturated solution (from step 3.3.4) with the mobile phase to bring its concentration within the range of the calibration curve. Inject the diluted sample and record the peak area.

  • Solubility Calculation: Use the peak area of the sample and the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

Data Summary Table

All quantitative data should be summarized in a structured table for easy comparison.

SolventSolvent TypeTemperature (°C)Measured Solubility (mg/mL)Standard DeviationObservations
WaterPolar Protic25.0
MethanolPolar Protic25.0
EthanolPolar Protic25.0
AcetonePolar Aprotic25.0
AcetonitrilePolar Aprotic25.0
Dimethyl Sulfoxide (DMSO)Polar Aprotic25.0
TolueneNon-Polar25.0
n-HexaneNon-Polar25.0

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds containing the nitropyridine functional group should be handled with care. Aromatic nitro compounds and pyridine derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[17][18]

  • Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide establishes a robust framework for understanding and quantifying the solubility of this compound. Based on its molecular structure, the compound is predicted to be poorly soluble in water but should exhibit moderate to high solubility in a range of common organic solvents, particularly polar aprotic ones. For researchers requiring precise, reliable data, the detailed shake-flask protocol provided herein offers a validated methodology to determine the thermodynamic solubility. The generation of such fundamental physicochemical data is an indispensable step in the rational design of future experiments, whether for advancing a synthetic route or developing a novel therapeutic agent.

References

  • Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

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  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. [Link]

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  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

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  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. [Link]

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  • De Gruyter. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). [Link]

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A Technical Guide to the Thermal Stability Assessment of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-(Cyclohexyloxy)-5-nitropyridine, a key intermediate in pharmaceutical synthesis.[1] While specific, publicly available thermal analysis data for this compound is limited, this document establishes a robust investigatory methodology based on established principles for nitroaromatic compounds and industry-standard thermal hazard assessment techniques.[2][3] We detail the requisite experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the scientific rationale behind procedural choices, and provide a framework for data interpretation. This guide is intended for researchers, process chemists, and safety professionals in the drug development sector to ensure safe handling, storage, and scale-up of this and structurally related molecules.

Introduction: The Imperative for Thermal Hazard Analysis

This compound belongs to the class of nitroaromatic compounds, which are widely recognized for their energetic nature.[3] The presence of the nitro (-NO₂) group, a known explosophore, bonded to an aromatic system, alongside an ether linkage, introduces potential thermal instability. An uncontrolled exothermic decomposition can lead to a thermal runaway reaction, presenting significant safety risks.[3] Therefore, a thorough understanding of a molecule's thermal behavior is not merely an academic exercise but a critical component of process safety management in the pharmaceutical industry.[2][4]

This guide will provide the scientific and procedural foundation for:

  • Identifying the onset temperature of thermal decomposition.

  • Quantifying the energy released during decomposition.

  • Determining the associated mass loss profile upon heating.

  • Establishing safe operating and storage temperature limits.

The methodologies described herein are designed to be self-validating and are grounded in authoritative best practices for thermal hazard evaluation.[5][6]

Core Principles & Analytical Techniques

The thermal stability of a chemical is dictated by its molecular structure. For this compound, two key structural alerts warrant investigation:

  • The Nitropyridine Moiety: The C-NO₂ bond in nitroaromatics is energetically rich. Its cleavage is often the initiating step in decomposition, releasing significant energy.[3]

  • The Cyclohexyloxy Ether Linkage: Ether linkages can be susceptible to thermal cleavage, and their decomposition pathways can influence the overall reaction profile.

To probe these potential instabilities, we employ two primary thermo-analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is the primary tool for detecting exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as decomposition or melting. The data obtained allows for the determination of the onset temperature of decomposition (Tₒₙₛₑₜ) and the total energy released (enthalpy, ΔHₔₑ꜀).[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is essential for identifying decomposition events that involve the loss of mass through gas formation and for quantifying the amount of material lost at specific temperatures.[10]

When used in tandem, DSC and TGA provide a comprehensive picture of a compound's thermal behavior.[11] An exothermic event in the DSC that corresponds to a mass loss in the TGA is a clear indicator of a decomposition reaction.[7]

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining reliable and interpretable thermal stability data. The following workflow illustrates the logical progression from sample preparation to data analysis and safety assessment.

G Fig 1. Thermal Stability Assessment Workflow cluster_prep Preparation cluster_analysis Thermal Analysis cluster_interp Interpretation & Assessment Sample Sample Acquisition (this compound) Char Physical Characterization (Purity, Form) Sample->Char DSC Differential Scanning Calorimetry (DSC) Char->DSC TGA Thermogravimetric Analysis (TGA) Char->TGA Data Data Integration (DSC + TGA Overlay) DSC->Data TGA->Data Pathway Propose Decomposition Mechanism Data->Pathway Safety Determine Safety Parameters (Tₒₙₛₑₜ, Tₘₐₓ, ΔH) Data->Safety

Caption: A structured workflow for comprehensive thermal hazard evaluation.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Causality Behind Choices:

  • Sample Mass (1-3 mg): This small quantity is sufficient for a clear signal while minimizing the risk associated with analyzing a potentially energetic material.[2]

  • Crucible (High-Pressure Gold-Plated Stainless Steel): Gold-plated crucibles offer excellent chemical inertness, preventing catalytic reactions with the sample.[12] High-pressure capability (e.g., >100 bar) is critical to contain any gases evolved during initial decomposition, ensuring that the measured exotherm accurately reflects the total energy release without premature mass loss.[9]

  • Atmosphere (Nitrogen, 50 mL/min): An inert nitrogen atmosphere prevents oxidative side reactions that could complicate the interpretation of the decomposition profile.[12]

  • Heating Rate (10 °C/min): This is a standard heating rate for screening studies, providing a good balance between sensitivity and resolution.[9] Slower rates can provide better resolution but may lower the observed onset temperature.

Step-by-Step Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Accurately weigh 1-3 mg of this compound into a high-pressure crucible.

  • Hermetically seal the crucible using a press.

  • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Equilibrate the cell at 30 °C.

  • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Record the heat flow signal as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature (Tₒₙₛₑₜ), peak temperature (Tₚₑₐₖ), and enthalpy of the exothermic event (ΔHₔₑ꜀).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss associated with decomposition.

Causality Behind Choices:

  • Crucible (Alumina): Alumina (ceramic) crucibles are inert and stable at high temperatures, making them suitable for TGA.

  • Heating Rate (10 °C/min): Using the same heating rate as the DSC experiment allows for direct correlation and overlay of the resulting data curves.[11]

Step-by-Step Methodology:

  • Calibrate the TGA instrument for mass and temperature.

  • Tare an empty alumina crucible in the TGA furnace.

  • Weigh 5-10 mg of this compound into the crucible.

  • Place the crucible onto the TGA balance mechanism.

  • Equilibrate the furnace at 30 °C under a nitrogen purge of 50 mL/min.

  • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Record the sample mass as a function of temperature.

  • Analyze the resulting thermogram to identify the onset of mass loss and the percentage of mass lost in each decomposition step.

Representative Data & Analysis

Table 1: Hypothetical DSC Data Summary

Parameter Value Unit Interpretation
Onset Temperature (Tₒₙₛₑₜ) 215 °C The temperature at which significant exothermic decomposition begins.
Peak Temperature (Tₚₑₐₖ) 235 °C The temperature at which the rate of heat release is maximal.

| Enthalpy of Decomposition (ΔHₔₑ꜀) | -450 | J/g | The total energy released; a value >100 J/g indicates a significant hazard. |

Table 2: Hypothetical TGA Data Summary

Temperature Range (°C) Mass Loss (%) Interpretation
30 - 210 < 1% Compound is thermally stable with negligible mass loss.
210 - 300 ~75% A rapid, major decomposition event corresponding to the fragmentation of the molecule.
300 - 500 ~20% Slower decomposition of more stable intermediates.

| Residual Mass @ 500 °C | ~5% | Non-volatile char or residue. |

Interpretation and Discussion

The combined analysis of the hypothetical DSC and TGA data reveals a clear thermal hazard profile. The compound is stable up to approximately 210 °C. Above this temperature, a sharp, highly energetic exothermic decomposition begins, peaking at 235 °C. This exotherm corresponds directly with a rapid and significant loss of mass, confirming a violent decomposition reaction.

Proposed Decomposition Pathway

Based on the known chemistry of nitroaromatics and ethers, a plausible initial decomposition pathway can be proposed. The process likely initiates with the homolytic cleavage of the weakest bonds in the molecule.

G Fig 2. Plausible Initial Decomposition Steps cluster_main Fig 2. Plausible Initial Decomposition Steps cluster_products Initial Products Parent This compound Radical1 Nitropyridinoxy Radical Parent->Radical1 Thermal Energy (Homolytic Cleavage of C-O ether bond) Radical2 Cyclohexyl Radical Parent->Radical2 Thermal Energy (Homolytic Cleavage of C-O ether bond) Gases Further Fragmentation (NO₂, CO, H₂O, etc.) Radical1->Gases Radical Propagation & Decomposition Radical2->Gases Radical Propagation & Decomposition

Caption: A simplified diagram of a potential decomposition initiation.

The initial step is likely the cleavage of the ether C-O bond, which is often weaker than the bonds within the aromatic ring. This generates a nitropyridinoxy radical and a cyclohexyl radical. These highly reactive species would then undergo further fragmentation and complex secondary reactions, leading to the evolution of gases such as nitrogen oxides (from the nitro group), carbon monoxide, and various hydrocarbons, consistent with the observed mass loss.

Safety Implications

The combination of a low onset temperature (~215 °C) and a high decomposition energy (-450 J/g) classifies this compound as a high-hazard material.

  • Process Safety: Any process step involving this intermediate should be maintained well below the onset temperature. A common industry rule-of-thumb is to maintain a safety margin of at least 50-100 °C from the Tₒₙₛₑₜ.[6] Therefore, process temperatures should not exceed ~115-165 °C.

  • Drying Operations: Drying of the isolated solid must be carefully controlled. Overheating during drying is a common cause of incidents with thermally sensitive materials.[13]

  • Storage and Transport: The material should be stored in a cool, well-ventilated area, away from heat sources. Transportation regulations for energetic materials may apply.

Conclusion

While direct experimental data is pending, a thorough thermal hazard assessment of this compound can be effectively conducted using the principles and protocols outlined in this guide. Based on its chemical structure as a nitroaromatic ether, it should be treated as a potentially energetic and thermally sensitive compound. The use of DSC and TGA is essential to quantify its decomposition onset temperature and energy release. The resulting data is critical for defining safe operating limits, preventing thermal runaway incidents, and ensuring the overall safety of pharmaceutical development and manufacturing processes.

References

  • Johnson, R., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development. Retrieved from [Link]

  • Slideshare. (n.d.). Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved from [Link]

  • ResearchGate. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved from [Link]

  • Zhao, R., et al. (2017). Thermal hazard investigation of a pharmaceutical intermediate. Process Safety Progress. Retrieved from [Link]

  • Purdue College of Engineering. (2019). Thermal Hazards in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • ResearchGate. (2016). How to interpret the TGA and DSC analysis?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Interpreting DSC Curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Qualitest. (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. Retrieved from [Link]

  • Organic Process Research & Development. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 2-(Cyclohexyloxy)-5-nitropyridine, a key intermediate in contemporary synthetic and medicinal chemistry. We move beyond simple procedural outlines to deliver an in-depth analysis of the core chemical principles, detailed experimental protocols, and the strategic utility of this compound in drug discovery. The protocols herein are designed as self-validating systems, emphasizing mechanistic understanding to empower researchers to adapt and troubleshoot effectively. We will cover the primary synthesis of the title compound via Nucleophilic Aromatic Substitution (SNAr), its critical downstream conversion to a versatile amine, and its conceptual application within fragment-based drug discovery (FBDD) frameworks.

Compound Profile and Safety

This compound is a valuable building block in programs targeting novel therapeutics and agrochemicals.[1] Its structure combines a lipophilic cyclohexyl moiety with an electronically-activated pyridine ring, making it a versatile scaffold for further chemical elaboration.

Table 1: Chemical Identity and Properties

ParameterValueSource(s)
IUPAC Name This compound[2]
CAS Number 85003-00-5[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[3]
Molecular Weight 222.24 g/mol [3]
Appearance Yellow Crystalline Powder (Typical)N/A
Purity ≥95% (Typical Commercial Grade)[1]

Table 2: Safety and Handling Information

Hazard ClassGHS PictogramHazard StatementPrecautionary MeasuresSource(s)
Acute Toxicity / Irritant GHS07: Harmful/IrritantH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P260: Do not breathe dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary route to this compound is the SNAr reaction between cyclohexanol and a suitable 2-halopyridine precursor, most commonly 2-chloro-5-nitropyridine.

Mechanistic Rationale: The "Why"

The success of this reaction hinges on the electronic properties of the 2-chloro-5-nitropyridine ring. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[4] However, two factors overcome this barrier:

  • Ring Nitrogen: The nitrogen atom in the pyridine ring is electronegative, inherently reducing the electron density of the ring system compared to benzene.[4]

  • Activating Group: The strongly electron-withdrawing nitro group (-NO₂) at the 5-position (para to the chlorine) further depletes the ring's electron density. Crucially, it provides resonance stabilization for the negatively charged intermediate formed during the reaction.[5][6]

This activation makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by a nucleophile like the cyclohexyloxide ion. The reaction proceeds via a two-step addition-elimination mechanism , forming a resonance-stabilized intermediate known as a Meisenheimer complex .[4][7] The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring to yield the final product.[7]

Downstream_Workflow cluster_products Example Final Products Start 2-(Cyclohexyloxy)- 5-nitropyridine Intermediate 5-Amino-2-(cyclohexyloxy)pyridine (Key Intermediate) Start->Intermediate Reduction (Protocol 2) Amide Amides Intermediate->Amide Acylation Sulfonamide Sulfonamides Intermediate->Sulfonamide Sulfonylation Urea Ureas Intermediate->Urea Isocyanate Addition

Sources

Application Note: Quantitative Analysis of 2-(Cyclohexyloxy)-5-nitropyridine using Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of robust analytical methodologies for the accurate quantification of 2-(Cyclohexyloxy)-5-nitropyridine. As a key intermediate in pharmaceutical and chemical synthesis, ensuring its purity and concentration is paramount for quality control, reaction monitoring, and stability studies.[1] This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering high-selectivity and sensitivity. Additionally, it covers UV-Vis Spectrophotometry as a rapid, cost-effective method for simpler matrices. The causality behind experimental choices, detailed method validation parameters, and troubleshooting insights are provided to equip researchers, scientists, and drug development professionals with a comprehensive toolkit for analysis.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in selecting and developing an appropriate analytical method. Its structure, featuring a nitropyridine core and a cyclohexyl ether group, dictates its solubility, volatility, and spectroscopic characteristics.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 85003-00-5[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Chemical Structure Chemical Structure of this compound[2]
Predicted LogP 2.93[2]
Appearance Solid (predicted)[3]
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, dichloromethane, and ethyl acetate.Inferred from structure

Note: The chemical structure image is a representation. The predicted LogP suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control and quantification in complex matrices, RP-HPLC is the cornerstone technique. It offers excellent resolution, sensitivity, and reproducibility for non-volatile or thermally labile compounds like this compound.[4]

Principle of the Method

This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte, this compound, is separated from impurities based on its hydrophobic interactions with the stationary phase. The nitro-substituted pyridine ring acts as a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from reference standards.

Detailed Experimental Protocol: HPLC-UV

Instrumentation & Reagents:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or DAD detector.[5][6]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), this compound reference standard of known purity.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)The ratio should be optimized to achieve a retention time of 3-10 minutes.
Elution Mode IsocraticFor simple mixtures and routine QC, isocratic elution is robust and reproducible.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and peak shapes by reducing viscosity fluctuations.
Detection λ ~270 nm (Determine λmax experimentally)Nitropyridine compounds typically exhibit strong absorbance in this region.[7] A DAD can be used to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Vol. 10 µLCan be adjusted based on sample concentration and instrument sensitivity.

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[7]

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Analysis Sequence: Equilibrate the system until a stable baseline is achieved. Inject the calibration standards in order of increasing concentration, followed by the sample solutions.[8]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution using the linear regression equation derived from the curve.

Method Validation Workflow

Method validation is critical to ensure that the analytical procedure is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol Develop Develop & Optimize (Mobile Phase, Column, λ) Specificity Specificity/ Selectivity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness

Caption: HPLC method validation workflow based on ICH guidelines.

Typical Acceptance Criteria for HPLC Validation:

ParameterAcceptance Criterion
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD / LOQ Signal-to-Noise of 3:1 / 10:1

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful orthogonal technique, providing both quantification and structural confirmation. It is ideal for volatile and thermally stable compounds and offers superior sensitivity and selectivity compared to HPLC-UV.[4][9][10]

Principle of the Method

The analyte is first volatilized in a heated injector and separated from other components as it passes through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. Upon exiting the column, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). EI is a hard ionization technique that generates a reproducible fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint for definitive identification.[11] For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, drastically increasing sensitivity.

Detailed Experimental Protocol: GC-MS

Instrumentation & Reagents:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[6][11]

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade), Helium (carrier gas, 99.999% purity), reference standard.

GC-MS Conditions:

ParameterRecommended ConditionRationale
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks. Splitless mode can be used for trace analysis.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The program should be optimized to separate the analyte from solvent and matrix components.[11]
MS Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.[11]
Mass Range m/z 40-350 (Full Scan); Monitor characteristic ions (SIM)Full scan is used for initial identification. SIM mode is used for sensitive quantification.

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

  • Analysis: Inject 1 µL of standards and samples. First, acquire a full scan spectrum of a higher concentration standard to identify the molecular ion and key fragment ions.

  • Quantification (SIM Mode): Select 2-3 abundant and specific fragment ions for SIM analysis. Create a calibration curve by plotting the combined peak area of the selected ions against concentration. Calculate the sample concentration from this curve.

GC-MS Analysis Workflow

GCMS_Workflow SamplePrep Sample & Standard Preparation in Solvent (e.g., Ethyl Acetate) Injection GC Injection (1 µL, Split Mode) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization & Fragmentation (EI, 70 eV) Separation->Ionization Detection Mass Analysis (Full Scan or SIM Mode) Ionization->Detection Quant Data Processing (Quantification & Confirmation) Detection->Quant

Caption: General workflow for the quantitative analysis by GC-MS.

Rapid Screening Method: UV-Vis Spectrophotometry

For rapid, high-concentration measurements in non-complex or pure matrices, UV-Vis spectrophotometry is a simple and cost-effective tool.

Principle and Limitations

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[4] While rapid, its primary limitation is a lack of specificity. Any substance in the sample that absorbs light at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results.[4] Therefore, it is best suited for assessing the purity of a known substance or quantifying it in a simple, well-characterized matrix.

Protocol for UV-Vis Analysis
  • Determine λmax: Prepare a dilute solution of the reference standard in a suitable UV-transparent solvent (e.g., methanol). Scan the solution across the UV-Vis range (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax).[4]

  • Prepare Standards: Create a series of standards in the same solvent, ensuring their absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Create Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance vs. concentration to generate a calibration curve.

  • Measure Sample: Prepare the sample in the same solvent to a concentration that results in an absorbance within the calibration range. Measure its absorbance and determine the concentration from the calibration curve.

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, need for structural confirmation, and available resources.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity Moderate (ng/mL)High (pg/mL)Low (µg/mL)
Structural Info No (unless DAD)Yes (Confirmatory)No
Sample Type Versatile, good for non-volatile compoundsVolatile & thermally stable compoundsPure substances or simple mixtures
Analysis Speed ModerateModerate to SlowVery Fast
Cost/Complexity ModerateHighLow
Best For Routine QC, stability testing, formulation analysisTrace analysis, impurity identification, metabolic studiesQuick purity checks, high-concentration assays

Conclusion

The quantification of this compound can be reliably achieved using several analytical techniques. RP-HPLC with UV detection stands out as the most versatile and robust method for routine quality control in a drug development setting. For applications requiring higher sensitivity and absolute structural confirmation, such as impurity profiling or bioanalysis, GC-MS is the superior choice. Finally, UV-Vis spectrophotometry serves as a valuable tool for rapid, in-process checks where the sample matrix is simple and well-defined. The selection of the optimal method should be guided by a thorough consideration of the analytical objectives, and any chosen method must be properly validated to ensure the generation of accurate and defensible data.

References

  • A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures - Benchchem.
  • A Comparative Guide to Assessing the Purity of Synthesized 6-Nitropyridine-2-carbonyl chloride - Benchchem.
  • Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies.
  • This compound - SynHet.
  • Analytical Methods for Pyridine Detection - Agency for Toxic Substances and Disease Registry.
  • Electronic supplementary information - The Royal Society of Chemistry.
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives - Benchchem.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed.
  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa.
  • This compound - Fluorochem.
  • 2-Methoxy-5-nitropyridine - ChemBK.
  • A Comparative Guide to Analytical Methods for the Quantification of 2-Cyanopyridine - Benchchem.
  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification - Benchchem.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis - Benchchem.
  • Application Notes and Protocols for the Quantification of 2-(5-Methylhexyl)pyridine - Benchchem.

Sources

Application Notes and Protocols for the Evaluation of 2-(Cyclohexyloxy)-5-nitropyridine in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nitropyridine Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of a nitro group to the pyridine ring, creating a nitropyridine, can significantly influence the molecule's physicochemical properties and biological activity, making these compounds a compelling area for drug discovery.[2]

This document provides a detailed guide for the initial characterization of 2-(Cyclohexyloxy)-5-nitropyridine , a novel compound for which specific biological data is not yet widely available in scientific literature.[4] As such, this guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to begin exploring the therapeutic potential of this molecule. We will proceed with the logical first steps in characterizing a new chemical entity: assessing its impact on cell viability and exploring its potential as a kinase inhibitor, a common mechanism of action for pyridine-based compounds.[5]

The protocols herein are designed to be robust and self-validating, providing a solid framework for generating reliable and reproducible data.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physicochemical properties is paramount for designing and interpreting biological assays. For this compound (CAS: 85003-00-5), the following information is pertinent for experimental design[4]:

PropertyValue/InformationSignificance for Assay Design
Molecular Formula C₁₁H₁₄N₂O₃Essential for calculating molar concentrations for stock solutions and dilutions.
Purity >95% (Typical)High purity is crucial to ensure that the observed biological effects are attributable to the compound of interest and not impurities.
Solubility Insoluble in water[6]The compound will require a non-aqueous solvent for solubilization, typically Dimethyl Sulfoxide (DMSO), for creating stock solutions.[7]
Storage Store in a cool, dry place.Proper storage is essential to maintain the compound's stability and integrity over time.

Protocol for Stock Solution Preparation:

  • Objective: To prepare a high-concentration stock solution of this compound for serial dilutions.

  • Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, and precision pipettes.

  • Procedure:

    • Aseptically weigh a precise amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Part 1: Cellular Viability and Cytotoxicity Assays

The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[8] This provides a baseline understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 10,000 cells/well in a 96-well plate) adherence 2. Cell Adherence (24-hour incubation) cell_seeding->adherence compound_addition 3. Compound Addition (Serial dilutions of this compound) adherence->compound_addition incubation 4. Incubation (e.g., 48-72 hours) compound_addition->incubation mtt_reagent 5. Add MTT Reagent (Incubate for 2-4 hours) incubation->mtt_reagent solubilization 6. Solubilize Formazan (Add DMSO or solubilization buffer) mtt_reagent->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability plot_curve 9. Plot Dose-Response Curve & Determine IC₅₀ calculate_viability->plot_curve

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HeLa, A549) to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used in the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic drug).[8]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired treatment duration (typically 48-72 hours).[8]

  • MTT Reagent Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined from this curve.

Illustrative Data:

This compound (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195 ± 4.8
581 ± 5.5
1062 ± 6.1
2541 ± 4.7
5023 ± 3.9

Part 2: In Vitro Kinase Activity Assays

Many pyridine-containing small molecules exert their effects by inhibiting protein kinases.[5] Therefore, a logical next step is to screen this compound against a panel of kinases to identify potential targets. A luminescence-based kinase assay that measures ATP consumption is a common and robust method for this purpose.[10]

Principle of Luminescence-Based Kinase Assays

Kinase activity is directly proportional to the amount of ATP consumed during the phosphorylation of a substrate. In this assay format, after the kinase reaction, the remaining ATP is converted into a luminescent signal by a luciferase enzyme.[11] Therefore, a lower luminescent signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.

Experimental Workflow for Kinase Activity Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_dilution 1. Prepare Serial Dilutions of Inhibitor add_inhibitor 3. Add Inhibitor to Plate compound_dilution->add_inhibitor kinase_reaction_mix 2. Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) initiate_reaction 5. Initiate Reaction (Add Substrate/ATP mixture) kinase_reaction_mix->initiate_reaction add_kinase 4. Add Kinase to Plate (Pre-incubation) add_inhibitor->add_kinase add_kinase->initiate_reaction incubate_reaction 6. Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction generate_signal 8. Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->generate_signal read_luminescence 9. Read Luminescence generate_signal->read_luminescence calculate_inhibition 10. Calculate % Inhibition read_luminescence->calculate_inhibition plot_curve 11. Plot Dose-Response Curve & Determine IC₅₀ calculate_inhibition->plot_curve

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol for In Vitro Kinase Activity Assay
  • Compound Preparation:

    • Prepare a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).[10]

    • Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase of interest (at an empirically determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of a reagent to stop the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 - [((Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_NoInhibitor - Luminescence_Background)) * 100]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Illustrative Data:

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A505
Kinase B75010
Kinase C>10,00020

Conclusion and Future Directions

This guide provides a comprehensive starting point for the characterization of this compound in drug discovery assays. The detailed protocols for cell viability and in vitro kinase activity assays will enable researchers to generate crucial preliminary data on the compound's biological effects. Positive results from these initial screens, such as potent cytotoxicity against a cancer cell line or selective inhibition of a particular kinase, would warrant further investigation. Subsequent studies could include broader kinase profiling, mechanism of action studies in cellular contexts, and evaluation in more complex biological systems.

References

  • JoVE. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Johnson, A. T., et al. (n.d.). Biologically active heteroarotinoids exhibiting anticancer activity and decreased toxicity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Methoxy-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023, May 24). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. Retrieved from [Link]

  • de Ligt, R. A., et al. (n.d.). Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. Archiv der Pharmazie. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). Retrieved from [Link]

  • Scott, J. S., et al. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Novalix. (n.d.). Biochemical assays. Retrieved from [Link]

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Application Notes and Protocols: Synthesis and Characterization of 2-(Cyclohexyloxy)-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Cyclohexyloxy)-5-nitropyridine Derivatives in Modern Research

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1] The introduction of a nitro group, as seen in 5-nitropyridine derivatives, significantly modulates the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical transformations.[2][3] This heightened reactivity, particularly towards nucleophilic substitution, renders these compounds invaluable in the synthesis of complex molecular architectures.[2] The this compound moiety, in particular, combines the electron-withdrawing nature of the nitropyridine core with the lipophilic and conformationally rich cyclohexyl group, a combination often sought in the design of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis and characterization of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Synthetic Strategy: A Mechanistic Approach via Williamson Ether Synthesis

The most direct and efficient route to this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of a halide at the 2-position of a nitropyridine ring by the cyclohexoxide ion.[4][5] The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group.[4][6][7]

The choice of the starting 2-halo-5-nitropyridine is critical. While 2-chloro-5-nitropyridine is a common and cost-effective starting material, 2-fluoro-5-nitropyridine can sometimes offer higher reactivity due to the superior leaving group ability of the fluoride ion in this specific context. This protocol will focus on the use of 2-chloro-5-nitropyridine.

The first step in the synthesis is the deprotonation of cyclohexanol using a strong base to generate the nucleophilic cyclohexoxide. Sodium hydride (NaH) is an excellent choice for this purpose as it provides an irreversible deprotonation, driving the reaction forward. The subsequent reaction with 2-chloro-5-nitropyridine then yields the desired ether.

Reaction Mechanism Workflow

Williamson_Ether_Synthesis Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + NaH NaH NaH H2 H₂ (gas) Cyclohexoxide->H2 byproduct Cyclohexoxide_ion Cyclohexoxide Ion Nitropyridine 2-Chloro-5-nitropyridine Product This compound Nitropyridine->Product + Cyclohexoxide Ion NaCl NaCl Product->NaCl byproduct Cyclohexoxide_ion->Nitropyridine Nucleophilic Attack

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloro-5-nitropyridine and cyclohexanol.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
2-Chloro-5-nitropyridine4548-45-2158.54 g/mol >98%Sigma-Aldrich
Cyclohexanol108-93-0100.16 g/mol >99%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 60%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol >99.8%Sigma-Aldrich
Diethyl Ether60-29-774.12 g/mol ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionN/AN/AN/AIn-house preparation
Brine (Saturated NaCl solution)N/AN/AN/AIn-house preparation
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol >97%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet and bubbler

  • Addition funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 2-Chloro-5-nitropyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8][9]

  • Sodium Hydride: Flammable solid, which reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): Aprotic solvent. Can be harmful if inhaled or absorbed through the skin.

  • Aromatic nitro compounds: Can cause methaemoglobinaemia.[10]

  • General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, an addition funnel, and a thermometer. Purge the entire system with dry nitrogen gas.

  • Alkoxide Formation: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous DMF (50 mL). While stirring, slowly add cyclohexanol (1.1 equivalents) dropwise via the addition funnel at room temperature. The evolution of hydrogen gas should be observed. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium cyclohexoxide.

  • Nucleophilic Substitution: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture via the addition funnel.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup alkoxide Alkoxide Formation (Cyclohexanol + NaH in DMF) setup->alkoxide substitution Nucleophilic Substitution (Add 2-Chloro-5-nitropyridine) alkoxide->substitution monitoring Reaction Monitoring (TLC) substitution->monitoring workup Aqueous Work-up (Quenching and Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: Experimental Workflow for Synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclohexyl protons.

    • The pyridine protons will appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position will be a doublet, the proton at the 4-position will be a doublet of doublets, and the proton at the 3-position will be a doublet.

    • The cyclohexyl protons will appear in the aliphatic region (δ 1.2-2.0 ppm for the methylene protons and a multiplet around δ 4.5-5.0 ppm for the methine proton attached to the oxygen).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the expected number of signals for the pyridine and cyclohexyl carbons. The carbon attached to the nitro group will be significantly downfield.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This soft ionization technique should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺. For C₁₁H₁₄N₂O₃, the expected m/z would be approximately 223.11.

  • Electron Ionization (EI-MS): This hard ionization technique will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the cyclohexyloxy group and the nitro group.[11]

Infrared (IR) Spectroscopy
  • The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

    • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

    • C-O-C stretching (ether): A strong band in the region of 1000-1300 cm⁻¹.

    • C=N and C=C stretching (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

    • C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.

Expected Characterization Data
TechniqueExpected Results
¹H NMR Signals corresponding to aromatic and aliphatic protons with appropriate chemical shifts, multiplicities, and integration.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spec. [M+H]⁺ or M⁺ peak confirming the molecular weight of 222.24 g/mol .[12]
IR Spec. Characteristic absorption bands for nitro, ether, and pyridine functional groups.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. The detailed step-by-step procedure, coupled with mechanistic insights and comprehensive characterization guidelines, equips researchers with the necessary tools to successfully synthesize and validate this important chemical intermediate. The versatility of the 5-nitropyridine scaffold ensures that this compound and its derivatives will continue to be of significant interest in the development of novel pharmaceuticals and functional materials.

References

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • S. S. Bio-Pharm. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Kosenkov, D., & Kourdioukov, S. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(21), 5121. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(Cyclohexyloxy)-5-nitropyridine Analog Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting Unexplored Chemical Space

The landscape of medicinal chemistry is in a perpetual state of expansion, with novel molecular scaffolds holding the promise of new therapeutic avenues. Within this landscape, the 2-(cyclohexyloxy)-5-nitropyridine scaffold represents a largely unexplored area of chemical space. While direct, in-depth studies on the biological activities of its analogs are not extensively documented in current scientific literature, the foundational pyridine and nitropyridine moieties are well-established pharmacophores present in a multitude of bioactive compounds.[1][2][3][4] This guide, therefore, serves as a comprehensive roadmap for the researcher poised to investigate the potential biological activities of this compound analogs.

Drawing upon established principles of medicinal chemistry and leveraging validated protocols for analogous compound classes, this document provides a robust framework for the synthesis, in vitro screening, and preliminary in vivo evaluation of these novel chemical entities. The protocols herein are designed to be self-validating systems, providing not just procedural steps, but the scientific rationale behind each experimental choice.

The Scientific Rationale: Why Investigate this compound Analogs?

The pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The addition of a nitro group introduces a potent electron-withdrawing feature, which can significantly modulate the molecule's electronic properties and its interactions with biological targets.[2] Furthermore, the cyclohexyloxy substituent provides a lipophilic character that can influence cell permeability and pharmacokinetic properties.

Given these structural features, it is plausible to hypothesize a range of potential biological activities for this compound analogs, including but not limited to:

  • Anticancer Activity: Many nitropyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.[5][7]

  • Antimicrobial and Antiparasitic Activity: The nitroaromatic scaffold is a known feature in several antimicrobial and antiparasitic drugs.[8]

  • Enzyme Inhibition: The pyridine core is a common feature in kinase inhibitors and other enzyme-targeted therapies.[9]

This guide will provide the tools to systematically test these hypotheses.

Synthesis of this compound Analogs

A plausible synthetic approach could involve the reaction of 2-chloro-5-nitropyridine with cyclohexanol in the presence of a suitable base.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound start 2-Chloro-5-nitropyridine + Cyclohexanol reaction Nucleophilic Aromatic Substitution (e.g., NaH, DMF) start->reaction product This compound reaction->product

Caption: Proposed synthetic workflow for this compound.

In Vitro Biological Evaluation: A Tiered Approach

A systematic in vitro evaluation is paramount to efficiently identify and characterize the biological activity of novel compounds.[11] The following tiered approach allows for a cost-effective initial screening, followed by more detailed mechanistic studies for promising candidates.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the synthesized analogs across a panel of representative human cancer cell lines. This provides a broad overview of their antiproliferative potential and helps in prioritizing compounds for further investigation.[12]

Recommended Cell Lines:

Cell LineCancer Type
MCF-7Breast Cancer
HepG2Liver Cancer
HT-29Colon Adenocarcinoma
A549Lung Carcinoma
JurkatT-cell Leukemia

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14][15]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Synthesized this compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[13] Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Alternative Protocol: XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. Its primary advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.[13]

Tier 2: Mechanistic Elucidation of Anticancer Activity

For compounds exhibiting significant cytotoxicity in Tier 1, the next step is to investigate their mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer agents.[5]

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Staining: Harvest and wash the cells, then resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

In_Vitro_Workflow cluster_invitro In Vitro Evaluation Workflow start Synthesized Analogs tier1 Tier 1: Cytotoxicity Screening (MTT/XTT Assay) start->tier1 decision1 Active Compounds? tier1->decision1 tier2 Tier 2: Mechanistic Studies (Cell Cycle, Apoptosis) decision1->tier2 Yes end Candidate for In Vivo Studies decision1->end No decision2 Promising Mechanism? tier2->decision2 tier3 Tier 3: Target Identification decision2->tier3 Yes decision2->end No tier3->end

Caption: Tiered workflow for in vitro biological evaluation.

Tier 3: Target Identification

Identifying the molecular target of a bioactive small molecule is a critical step in drug development.[16][17] Several approaches can be employed:

  • Affinity-Based Pull-Down: This method involves immobilizing the small molecule on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate.[16] The bound proteins are then identified by mass spectrometry.

  • Computational Approaches: If a potential target class is suspected (e.g., kinases), computational docking studies can predict binding modes and affinities.[18]

  • Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) can be used to identify genes that, when silenced, mimic or alter the effect of the compound, suggesting the gene product is a target.[18]

Preliminary In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.[11][19]

Protocol: Xenograft Tumor Model

This is a widely used preclinical model to evaluate the anticancer activity of novel compounds.[19][20]

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[20]

Procedure:

  • Tumor Implantation: Human cancer cells (the same lines used in vitro) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly. Tumor growth inhibition (TGI) is a key endpoint.[20]

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example Data Summary for In Vitro Cytotoxicity

Compound IDCancer Cell LineIC50 (µM)
Analog-001MCF-75.2 ± 0.4
Analog-001HepG28.1 ± 0.9
Analog-002MCF-7> 50
Analog-002HepG235.7 ± 2.1

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the biological activity of novel this compound analogs. By following this structured approach, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action, paving the way for the development of new therapeutic agents. Future studies should focus on optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • BenchChem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PMC. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents.
  • (n.d.). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies.
  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • Semantic Scholar. (n.d.). Bioassays for anticancer activities.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PMC. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts.
  • ResearchGate. (2025). Bioassays for Anticancer Activities.
  • PMC. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
  • NIH. (2011). Anti-cancer activity of nitrones and observations on mechanism of action.
  • SynHet. (n.d.). This compound.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers.
  • ResearchGate. (2025). Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists.
  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • BenchChem. (n.d.). Biological Activity of 2-(5-Methylhexyl)pyridine: An In-depth Technical Guide.
  • PMC. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.
  • Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PMC. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and robust approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Cyclohexyloxy)-5-nitropyridine. The strategy detailed herein is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive guide from initial analyte characterization to final method validation through forced degradation studies. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, and precise, capable of separating the active pharmaceutical ingredient (API) from its degradation products, thereby fulfilling regulatory expectations for quality control and stability testing.

Introduction and Analyte Characterization

This compound is a chemical intermediate often used in pharmaceutical synthesis. Its structure comprises a nitropyridine core, which provides a strong UV chromophore essential for detection, and a non-polar cyclohexyloxy group.[1][2][3] The consistent and accurate quantification of this compound is critical for ensuring the quality and purity of intermediates and final drug substances.

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationChromatographic Implication
IUPAC Name This compound-
CAS Number 85003-00-5-
Molecular Formula C₁₁H₁₄N₂O₃-
Molecular Weight ~222.24 g/mol Suitable for standard HPLC pore sizes (e.g., 100-120 Å).
LogP (Predicted) ~2.93Indicates moderate hydrophobicity; ideal for Reversed-Phase (RP) chromatography.[2]
Key Structural Features Cyclohexyl ring (non-polar), Nitropyridine ring (polar, UV-active)A C18 stationary phase is a logical starting point to provide sufficient hydrophobic retention.[4][5]
UV Chromophore Nitropyridine systemStrong UV absorbance is expected, enabling sensitive detection with a UV/DAD detector.

Based on these properties, a reversed-phase HPLC method was selected as the most promising analytical approach. The moderate hydrophobicity suggests that a standard C18 column with a methanol or acetonitrile and water-based mobile phase will provide adequate retention and resolution.[6][7]

The Method Development Workflow

A structured, multi-stage approach was employed for method development. This ensures a systematic evaluation of critical parameters, leading to a robust and reliable final method. The workflow begins with initial screening to find a suitable stationary and mobile phase combination and progresses to fine-tuning for optimal performance and confirmation of its stability-indicating nature.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation A Analyte Characterization (LogP, pKa, UV Scan) B Column & Mobile Phase Screening (C18, C8 | ACN/H₂O, MeOH/H₂O) A->B Guides initial choices C Detector Wavelength Selection (DAD/PDA Scan for λmax) B->C Provides preliminary separation D Mobile Phase Composition (Optimize % Organic) C->D Proceed with best conditions E Flow Rate & Temperature (Fine-tune for efficiency) D->E Achieve k' 2-10 F System Suitability Testing (Tailing, Plates, RSD%) E->F Finalize method parameters G Forced Degradation Study (ICH Q1A Guidelines) F->G Confirm method precision H Method Validation (Specificity, Linearity, Accuracy) G->H Prove stability-indicating nature I Final Validated Method H->I

Diagram 1: Systematic Workflow for HPLC Method Development. This diagram illustrates the logical progression from initial analyte assessment through screening, optimization, and final validation to establish a robust analytical method.

Experimental Protocols

Materials and Instrumentation
  • Analyte: this compound reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water (e.g., Milli-Q).

  • Reagents: Formic acid (FA), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Protocol: Initial Screening and Wavelength Selection

The objective of this phase is to identify a suitable column and mobile phase combination that provides adequate retention and to determine the optimal wavelength for detection.

  • Column Installation: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate with the starting mobile phase.

  • Wavelength Determination:

    • Inject the 100 µg/mL working standard.

    • Using the DAD/PDA, acquire the UV spectrum from 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for this compound. The nitropyridine chromophore is expected to have a strong absorbance around 260-310 nm. For this application, a λmax of 265 nm was determined to be optimal.

  • Mobile Phase Screening:

    • Perform initial isocratic runs using the conditions outlined in the table below. The goal is to achieve a retention factor (k') between 2 and 10.[7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

Table 2: Initial Mobile Phase Screening Conditions

RunMobile Phase AMobile Phase BComposition (A:B)Observation
1WaterAcetonitrile50:50Analyte elutes too quickly (k' < 2).
2WaterAcetonitrile70:30Excessive retention (k' > 10).
3WaterMethanol40:60Broad peak shape.
4WaterAcetonitrile60:40Good initial retention (k' ≈ 4.5), sharp peak. Selected for optimization.
Protocol: Method Optimization

Based on the screening, a mobile phase of Water:Acetonitrile (60:40) was chosen. Optimization involves fine-tuning this composition to achieve optimal resolution and run time.

  • Organic Modifier Adjustment: Systematically adjust the acetonitrile percentage from 35% to 45% in 2.5% increments.

  • Analysis: Inject the working standard at each composition.

  • Evaluation: Monitor retention time, peak shape (tailing factor), and theoretical plates. A composition of Water:Acetonitrile (58:42) was found to provide the best balance of analysis time and peak symmetry.

  • pH consideration: Since this compound lacks readily ionizable groups, mobile phase pH is not a critical parameter for controlling retention.[8] However, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and ensure consistent silanol group activity on the stationary phase.[7][9]

Final Optimized Method and System Suitability

The following parameters constitute the final analytical method. A system suitability test (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.

Table 3: Final Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 0.1% Formic Acid in Water (A) : Acetonitrile (B)
Elution Mode Isocratic: 58% A : 42% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/PDA at 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time ~ 6.5 minutes

System Suitability Test (SST) Protocol:

  • Make five replicate injections of the 100 µg/mL working standard.

  • Calculate the parameters listed in Table 4 and verify they meet the acceptance criteria.

Table 4: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 5000Indicates column efficiency.
RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
RSD of Retention Time ≤ 1.0%Ensures retention stability.

Forced Degradation and Stability-Indicating Assessment

To validate the method's specificity and ensure it is stability-indicating, forced degradation studies are essential as mandated by ICH guidelines.[10][11][12] The goal is to intentionally stress the analyte to produce potential degradation products and prove the method can separate them from the parent peak.[13] The target degradation for each condition is typically between 5-20%.[10]

ForcedDegradation cluster_conditions ICH Q1A Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Result HPLC Analysis: Peak Purity Assessment Resolution > 2.0 A->Result B Base Hydrolysis (0.1 M NaOH, 60°C) B->Result C Oxidation (3% H₂O₂, RT) C->Result D Thermal (80°C, solid state) D->Result E Photolytic (ICH Q1B light exposure) E->Result Analyte 2-(Cyclohexyloxy)- 5-nitropyridine Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E

Diagram 2: Forced Degradation Study Logic. This illustrates the application of various stress conditions to the analyte, followed by HPLC analysis to confirm peak purity and resolution from any resulting degradants.

Forced Degradation Protocol
  • Sample Preparation: Prepare separate solutions of this compound at ~500 µg/mL in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Heat at 60 °C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat at 60 °C. Withdraw aliquots, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature. Monitor and dilute for analysis.

  • Thermal Degradation: Expose the solid powder to 80 °C in a dry oven for 48 hours. Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

Results and Discussion

The developed HPLC method successfully separated the intact this compound peak from all degradants formed under the stress conditions. Peak purity analysis using a DAD confirmed that the main peak was spectrally pure in all stressed samples, demonstrating the method's specificity.

Table 5: Illustrative Summary of Forced Degradation Results

Stress Condition% Degradation (Hypothetical)Observations
Acid Hydrolysis (0.1 M HCl) ~12.5%One major degradant peak observed at RRT ~0.8.
Base Hydrolysis (0.1 M NaOH) ~18.2%Two major degradant peaks observed at RRT ~0.5 and RRT ~1.4.
Oxidation (3% H₂O₂) ~8.9%Minor degradant peak observed at RRT ~1.2.
Thermal (80 °C) ~2.1%Stable; negligible degradation.
Photolytic (ICH Q1B) ~6.5%One minor degradant peak observed.

In all cases, the resolution between the parent peak and the nearest eluting degradant was greater than 2.0, confirming the stability-indicating nature of the method.

Conclusion

A highly specific, reliable, and robust reversed-phase HPLC method has been developed for the analysis of this compound. The method employs a standard C18 column with a simple isocratic mobile phase of water and acetonitrile with 0.1% formic acid, allowing for a run time of 10 minutes. Comprehensive forced degradation studies were conducted according to ICH guidelines, which demonstrated that the method is stability-indicating and capable of separating the main analyte from all potential degradation products. This validated method is suitable for routine quality control, purity testing, and stability studies in a regulated environment.

References

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Application Note: A Validated GC-MS Method for the Analysis of 2-(Cyclohexyloxy)-5-nitropyridine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-(Cyclohexyloxy)-5-nitropyridine and its potential process-related impurities. This guide is intended for researchers, scientists, and professionals in drug development and quality control. The described protocol offers a comprehensive approach, from understanding the impurity profile based on the synthetic route to detailed, step-by-step methodologies for sample preparation, analysis, and method validation in accordance with ICH Q2(R2) guidelines.[1][2][3] The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction: The Importance of Impurity Profiling

This compound is an important intermediate in the synthesis of various pharmaceutical compounds.[4] The purity of such intermediates is critical as impurities can be carried through subsequent synthetic steps, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies, therefore, require rigorous characterization and control of impurities in drug substances and their intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for analyzing impurities in pharmaceutical manufacturing.[5] Its high chromatographic resolution combined with the specificity of mass spectrometric detection allows for the confident identification and quantification of trace-level impurities.

This application note provides a comprehensive framework for the GC-MS analysis of this compound, focusing on a self-validating system that ensures trustworthiness and technical accuracy.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic pathway is paramount to predicting potential impurities. This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and cyclohexanol.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine This compound This compound 2-Chloro-5-nitropyridine->this compound Nucleophilic Aromatic Substitution Cyclohexanol Cyclohexanol Cyclohexanol->this compound

Based on this synthesis, the following potential impurities can be anticipated:

  • Starting Materials: Unreacted 2-chloro-5-nitropyridine and cyclohexanol.

  • Isomeric Impurity: If the 2-chloro-5-nitropyridine starting material contains the 2-chloro-3-nitropyridine isomer, the corresponding 2-(cyclohexyloxy)-3-nitropyridine could be formed.

  • By-products from Precursor Synthesis: The synthesis of 2-chloro-5-nitropyridine can generate impurities such as 2-hydroxy-5-nitropyridine, which may be present in the starting material.[6]

A comprehensive GC-MS method must be able to separate and detect the main component from these potential impurities.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound reference standard (>99% purity)

  • 2-Chloro-5-nitropyridine reference standard (>99% purity)

  • Cyclohexanol reference standard (>99% purity)

  • 2-Hydroxy-5-nitropyridine reference standard (>99% purity)

  • Dichloromethane (DCM), GC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Helium (carrier gas), 99.999% purity

Sample and Standard Preparation

Rationale: Proper sample preparation is crucial for accurate and reproducible GC-MS results. A volatile solvent like dichloromethane is chosen for its ability to dissolve the analyte and impurities and its compatibility with the GC system.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg each of 2-chloro-5-nitropyridine, cyclohexanol, and 2-hydroxy-5-nitropyridine into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solution (for system suitability and quantification): Prepare a working standard solution containing 100 µg/mL of this compound and 1 µg/mL of each impurity by diluting the stock solutions with dichloromethane.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

GC-MS Instrumentation and Conditions

Rationale: The selected GC-MS parameters are optimized for the separation and detection of the target analyte and its potential impurities. A non-polar or medium-polarity column is chosen for good peak shape and resolution. The temperature program is designed to elute all compounds of interest within a reasonable time frame.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless, operated in split mode (50:1)
Injector Temperature 250 °C
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 40-350
Data Acquisition Full Scan

Data Analysis and Interpretation

Identification of Components

Identification of this compound and its impurities is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards.

Predicted Mass Fragmentation Patterns

Rationale: Understanding the fragmentation patterns is key to confirming the identity of the detected compounds. Electron Ionization (EI) is a "hard" ionization technique that provides valuable structural information through characteristic fragmentation.[5]

  • This compound (MW: 222.24 g/mol ): [4]

    • Molecular Ion (M+): Expected at m/z 222.

    • Key Fragments:

      • Loss of the nitro group (-NO2): m/z 176.

      • Loss of the cyclohexyl group (-C6H11): m/z 141.

      • Cleavage of the cyclohexyl ring, leading to fragments at m/z 83, 55.

      • Fragment corresponding to the nitropyridine moiety.

  • 2-Chloro-5-nitropyridine (MW: 158.54 g/mol ): [7]

    • Molecular Ion (M+): Isotopic cluster at m/z 158 and 160 (approx. 3:1 ratio) due to 35Cl and 37Cl.

    • Key Fragments:

      • Loss of the nitro group (-NO2): m/z 112 and 114.

      • Loss of the chlorine atom (-Cl): m/z 123.[8]

  • Cyclohexanol (MW: 100.16 g/mol ): [9]

    • Molecular Ion (M+): Often weak or absent.

    • Key Fragments:

      • Loss of water (-H2O): m/z 82.

      • Base peak typically at m/z 57.[10][11]

  • 2-Hydroxy-5-nitropyridine (MW: 140.10 g/mol ): [6]

    • Molecular Ion (M+): Expected at m/z 140.

    • Key Fragments:

      • Loss of the nitro group (-NO2): m/z 94.

      • Loss of CO: m/z 112.

Fragmentation_Workflow cluster_analyte Analyte/Impurity cluster_ms Mass Spectrometer cluster_output Output Analyte This compound or Impurity Ionization Electron Ionization (70 eV) Analyte->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Fragmentation->Detection MassSpectrum Mass Spectrum (Abundance vs. m/z) Detection->MassSpectrum

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Procedure: Analyze individual solutions of the main compound and each potential impurity to determine their retention times. Analyze a spiked sample containing all components to demonstrate adequate resolution between all peaks.

  • Acceptance Criteria: The main peak and all impurity peaks should be well-resolved (resolution > 1.5).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations for this compound (e.g., 50-150% of the working concentration) and each impurity (e.g., from the limit of quantification to 150% of the specification limit).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99 for all components.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking the sample matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 80-120% for each impurity.[3]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample spiked with impurities at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD should be ≤ 15% for each impurity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the GC-MS parameters, such as injector temperature (±5 °C), column flow rate (±0.1 mL/min), and initial oven temperature (±2 °C).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits.

Summary of Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analysis of individual and spiked samplesResolution > 1.5 for all relevant peaks
Linearity Analysis of at least 5 concentrationsCorrelation coefficient (r²) ≥ 0.99
Accuracy Spike recovery at 3 concentration levels (n=3)Mean recovery 80-120%
Precision Repeatability (n=6) and Intermediate PrecisionRSD ≤ 15%
LOD & LOQ Based on S/N ratio or calibration curve slopeLOQ ≤ reporting threshold
Robustness Deliberate variation of key method parametersSystem suitability parameters remain within acceptable limits

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its process-related impurities. By integrating an understanding of the synthetic process with a robust analytical methodology and a thorough validation plan based on ICH guidelines, this work serves as a valuable resource for ensuring the quality and safety of this important pharmaceutical intermediate. The detailed explanation of the rationale behind the experimental choices empowers researchers to adapt and troubleshoot the method effectively.

References

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  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
  • Reddit. (2020). Cyclohexanol Mass Spec. Retrieved from [Link]

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The Strategic Utility of 2-(Cyclohexyloxy)-5-nitropyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] In the realm of kinase inhibitor development, pyridine and its derivatives are of particular interest. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of the natural kinase substrate, ATP. This crucial interaction provides a strong anchor for inhibitors within the kinase active site.

This guide provides a detailed exploration of 2-(cyclohexyloxy)-5-nitropyridine, a versatile building block for the synthesis of sophisticated kinase inhibitors. We will delve into its synthesis, subsequent transformations, and its application in the construction of complex heterocyclic systems designed to target specific kinases. The protocols and insights provided herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Physicochemical Properties and Handling

Before commencing any synthetic work, it is essential to be familiar with the properties and safety considerations of the key reagents.

CompoundFormulaMolecular WeightAppearanceCAS Number
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54 g/mol Yellow solid4548-45-2
CyclohexanolC₆H₁₂O100.16 g/mol Colorless liquid/solid108-93-0
This compoundC₁₁H₁₄N₂O₃222.24 g/mol (Predicted) SolidN/A

Safety Precautions:

  • 2-Chloro-5-nitropyridine: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Cyclohexanol: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Strong Bases (e.g., Sodium Hydride): React violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen).

Synthetic Protocols

The synthesis of kinase inhibitors using this compound is a multi-step process. The overall workflow involves the initial synthesis of the key intermediate, followed by its elaboration into the final kinase inhibitor scaffold.

G cluster_0 Synthesis of this compound cluster_1 Elaboration to Kinase Inhibitor A 2-Chloro-5-nitropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Cyclohexanol B->C D This compound C->D E Reduction of Nitro Group D->E F 6-(Cyclohexyloxy)pyridin-3-amine E->F G Coupling/Cyclization Reactions F->G H Kinase Inhibitor Scaffold (e.g., Pyridopyrimidine) G->H

Figure 1: General workflow for the synthesis of kinase inhibitors from this compound.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro group at the 2-position by the oxygen nucleophile of cyclohexanol.

G cluster_0 Reaction Mechanism Reactants 2-Chloro-5-nitropyridine + Cyclohexanol Base Base (e.g., NaH) Reactants->Base Deprotonation Intermediate Meisenheimer Complex (Resonance Stabilized) Base->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Loss of Leaving Group (Cl-)

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 2-Chloro-5-nitropyridine

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclohexanol (1.2 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium cyclohexoxide.

  • Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Protocol 2: Reduction of the Nitro Group to Form 6-(Cyclohexyloxy)pyridin-3-amine

The nitro group of this compound can be readily reduced to the corresponding amine, which is a crucial intermediate for the subsequent construction of the kinase inhibitor scaffold. Several reduction methods can be employed, with catalytic hydrogenation being a common and efficient choice.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 equivalent) in methanol or ethanol, add 10% Pd/C (10% by weight).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the combined filtrates under reduced pressure to yield 6-(cyclohexyloxy)pyridin-3-amine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core

The resulting 6-(cyclohexyloxy)pyridin-3-amine is a versatile intermediate for the synthesis of various kinase inhibitor scaffolds, such as pyridopyrimidines. The following protocol is an example of how this amine can be used to construct a core structure found in some kinase inhibitors. This is based on procedures described for the synthesis of RET kinase inhibitors.

G A 6-(Cyclohexyloxy)pyridin-3-amine C Coupling Reaction A->C B Substituted Pyrimidine B->C D Pyridopyrimidine Core C->D

Figure 3: Construction of a pyridopyrimidine core.

Materials:

  • 6-(Cyclohexyloxy)pyridin-3-amine

  • A suitable substituted pyrimidine (e.g., a di-chloropyrimidine derivative)

  • A palladium catalyst (e.g., Pd₂(dba)₃)

  • A phosphine ligand (e.g., Xantphos)

  • A base (e.g., Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a reaction vessel, add 6-(cyclohexyloxy)pyridin-3-amine (1.0 equivalent), the substituted pyrimidine (1.1 equivalents), the palladium catalyst (e.g., 0.05 equivalents), the phosphine ligand (e.g., 0.1 equivalents), and the base (e.g., 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired pyridopyrimidine kinase inhibitor core.

Structure-Activity Relationship (SAR) Insights

The this compound moiety provides a platform for generating a diverse range of kinase inhibitors. The subsequent derivatization of the 6-(cyclohexyloxy)pyridin-3-amine allows for the systematic exploration of the structure-activity relationship (SAR).

  • The Cyclohexyloxy Group: This bulky, lipophilic group can occupy hydrophobic pockets within the kinase active site, contributing to both potency and selectivity. Modifications to this group can be explored to optimize these properties.

  • The Pyridine Nitrogen: As mentioned, this nitrogen is crucial for forming a hydrogen bond with the kinase hinge region.

  • The 3-Amino Group: This group serves as a key attachment point for building out the rest of the inhibitor, often connecting to another heterocyclic system that can further interact with the kinase active site.

  • Substituents on the Coupled Ring System: The nature of the substituents on the pyrimidine or other coupled ring system will significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and strategically important building block in the synthesis of novel kinase inhibitors. Its preparation from readily available starting materials and its straightforward conversion to the key 6-(cyclohexyloxy)pyridin-3-amine intermediate make it an attractive choice for medicinal chemists. The ability to readily derivatize this scaffold allows for the fine-tuning of inhibitor properties, paving the way for the discovery of new and effective therapeutics for a range of diseases. The protocols and discussions provided in this guide offer a solid foundation for researchers to incorporate this versatile molecule into their drug discovery endeavors.

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  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]

  • Ibrahim, H. S., & Abdelkhalek, H. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic chemistry, 116, 105318. [Link]

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  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Krystof, V., Gucký, T., Řezníčková, E., & Rolčík, J. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. European journal of medicinal chemistry, 128, 22–35. [Link]

  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Major, T. C. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of medicinal chemistry, 48(20), 6271–6284. [Link]

  • Lee, H. J., Latif, M., Choe, H., Ali, I., Lee, H. K., Yang, E. H., Yun, J. I., Chae, C. H., Jung, J. K., Kim, H. R., Lee, C. O., Park, C. H., & Lee, K. (2014). ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment. Journal of the Korean Chemical Society, 58(1), 86-93. [Link]

  • Sharma, K., Singh, G., Kumar, S., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC medicinal chemistry, 14(3), 405–432. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

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Application Notes & Protocols: A Framework for Utilizing 2-(Cyclohexyloxy)-5-nitropyridine in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the potential application of 2-(Cyclohexyloxy)-5-nitropyridine as a scaffold in click chemistry, a cornerstone of modern bioconjugation.[] While direct, published applications of this specific molecule in click reactions are not yet established, its inherent chemical structure presents a robust and versatile starting point for the synthesis of "click-ready" reagents. We present a scientifically grounded, hypothetical framework that details the necessary synthetic transformations to functionalize this compound and provide detailed, field-proven protocols for its subsequent use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide explains the causal logic behind each experimental step, ensuring a self-validating and reproducible methodology.

Introduction: Unlocking a Novel Scaffold for Bioconjugation

Click chemistry, a concept introduced to describe reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups, has revolutionized molecular assembly across various scientific disciplines.[2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[][3] This bioorthogonal reaction is a workhorse in drug discovery, proteomics, and materials science for its reliability and biocompatibility.[4]

Pyridine derivatives are privileged structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to their ability to engage in hydrogen bonding and other key biological interactions.[5] The compound this compound, while primarily known as a pharmaceutical intermediate, possesses a unique combination of a lipophilic cyclohexyloxy group and a chemically versatile nitropyridine core. The nitro group, in particular, serves as a synthetic handle that can be readily converted into other functionalities.

This guide proposes a strategic pathway to transform this compound into a valuable azide-functionalized reagent for click chemistry. The core strategy involves a two-step synthesis:

  • Reduction: Selective reduction of the C5-nitro group to a primary amine.

  • Azidation: Conversion of the resulting aminopyridine into an azidopyridine via a diazotization-substitution sequence.

The resulting molecule, 5-Azido-2-(cyclohexyloxy)pyridine , becomes a novel building block, ready to be "clicked" onto alkyne-modified biomolecules, surfaces, or small-molecule libraries.

Synthetic Transformation: From Intermediate to Click Reagent

The conversion of this compound into a click-compatible azide is a critical enabling step. The protocols below are based on well-established transformations of nitropyridines and aminopyridines.

Protocol 1: Reduction of this compound

Principle of Causality: The nitro group is a strong electron-withdrawing group that can be selectively reduced to a primary amine without affecting the pyridine ring or the ether linkage. Common methods include catalytic hydrogenation or reduction with metals in acidic media. The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation.[6]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, filtration apparatus

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of Ethanol:Water (e.g., 50 mL for 5g of starting material).

  • Reagent Addition: Add iron powder (5.0 eq) to the suspension.

  • Reaction Initiation: Heat the mixture to reflux (approx. 80-90°C). Slowly add concentrated HCl (0.5 eq) dropwise via an addition funnel over 30 minutes. The reaction is exothermic and may require external cooling to maintain a controlled reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate until the pH is ~8-9. Be cautious of gas evolution.

  • Filtration: Filter the mixture through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 5-Amino-2-(cyclohexyloxy)pyridine .

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-Azido-2-(cyclohexyloxy)pyridine

Principle of Causality: The conversion of an aromatic amine to an azide is most reliably achieved through the formation of an intermediate diazonium salt, which is then displaced by an azide nucleophile.[7] This reaction must be performed at low temperatures (0-5°C) as diazonium salts are unstable at higher temperatures.

Materials:

  • 5-Amino-2-(cyclohexyloxy)pyridine (from Protocol 1)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.

  • Dichloromethane (DCM) or Diethyl Ether

  • Ice-salt bath

  • Beaker, magnetic stirrer

Step-by-Step Methodology:

  • Amine Dissolution: In a beaker, dissolve 5-Amino-2-(cyclohexyloxy)pyridine (1.0 eq) in dilute hydrochloric acid (e.g., 2 M HCl). Cool the solution to 0°C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0-5°C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azide Substitution: In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0°C. Add the diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

  • Reaction Completion: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane or diethyl ether.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature (<30°C) to obtain 5-Azido-2-(cyclohexyloxy)pyridine .

  • Storage: Store the product in a cool, dark place. Azides can be energetic; handle with appropriate care.

Workflow Visualization

G cluster_0 Synthesis of Click Reagent cluster_1 Bioconjugation A This compound (Starting Material) B 5-Amino-2-(cyclohexyloxy)pyridine A->B Protocol 1: Reduction (Fe/HCl) C 5-Azido-2-(cyclohexyloxy)pyridine (Click-Ready Reagent) B->C Protocol 2: Diazotization & Azidation E Triazole-Linked Bioconjugate (Final Product) C->E Protocol 3: CuAAC Click Reaction D Alkyne-Modified Biomolecule (e.g., Peptide, Protein) D->E

Caption: Overall workflow from starting material to final bioconjugate.

Application Protocol: CuAAC Bioconjugation

With the synthesized 5-Azido-2-(cyclohexyloxy)pyridine , researchers can now perform click chemistry to conjugate it to a variety of alkyne-containing molecules. The pyridine nitrogen in the scaffold may act as a weak accelerating ligand for the copper catalyst.[8]

Protocol 3: General Procedure for Bioconjugation

Principle of Causality: This protocol utilizes an in-situ generated Cu(I) catalyst from the reduction of Cu(II) (as CuSO₄) by sodium ascorbate.[3] A water-soluble ligand like THPTA is often included to stabilize the Cu(I) species, accelerate the reaction, and protect biomolecules from oxidative damage.[9] The reaction is highly specific between the azide and terminal alkyne, proceeding efficiently in aqueous buffers compatible with biological molecules.[3]

Materials:

  • 5-Azido-2-(cyclohexyloxy)pyridine (dissolved in a minimal amount of DMSO or DMF)

  • Alkyne-functionalized biomolecule (e.g., peptide, protein, or DNA) in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)

  • Sodium Ascorbate stock solution (e.g., 100 mM in H₂O, prepare fresh )

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in H₂O)

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Step-by-Step Methodology:

  • Reagent Preparation: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule (1.0 eq) in its buffer.

  • Azide Addition: Add the solution of 5-Azido-2-(cyclohexyloxy)pyridine (1.5-3.0 eq). The final concentration of organic co-solvent (DMSO) should ideally be kept below 10% (v/v) to maintain protein stability.

  • Catalyst Premix: In a separate tube, prepare the catalyst complex by premixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common.[9] Vortex briefly.

  • Catalyst Addition: Add the CuSO₄/THPTA premix to the reaction tube containing the biomolecule and azide. The final concentration of CuSO₄ is typically 50-250 µM.[9]

  • Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light.

  • Monitoring & Quenching (Optional): Reaction progress can be monitored by LC-MS or SDS-PAGE (for proteins). The reaction can be quenched by adding EDTA to chelate the copper.

  • Purification: Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or HPLC, to remove excess reagents and the copper catalyst.

CuAAC Reaction Mechanism

CuAAC Alkyne R1-C≡CH (Alkyne) Cu_Acetylide R1-C≡C-Cu(I) (Copper Acetylide) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Azide) Six_Membered_Intermediate [Six-Membered Metallacycle Intermediate] Azide->Six_Membered_Intermediate Cu_Acetylide->Six_Membered_Intermediate + R2-N3 Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Cu_I Cu(I) Triazole_Product->Cu_I Catalyst Regeneration Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Cyclization Triazolide->Triazole_Product + H+ Proton_Source H+

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Quantitative Data & Considerations

The following table summarizes typical reaction parameters based on established CuAAC protocols. Actual results should be optimized for each specific substrate.

ParameterRecommended ValueRationale & Notes
Azide:Alkyne Ratio 1.5:1 to 5:1An excess of the small molecule azide component drives the reaction to completion, especially when the biomolecule concentration is low.
[CuSO₄] (Final) 50 µM - 250 µMHigher concentrations increase reaction rate but also risk of oxidative damage to biomolecules. Start with lower concentrations.[9]
[Ligand (THPTA)] 250 µM - 1.25 mMA 5-fold excess relative to copper is standard to protect biomolecules and accelerate the reaction.[9]
[Sodium Ascorbate] 1 mM - 5 mMA significant excess is required to maintain a reducing environment and regenerate Cu(I). Must be prepared fresh.
Reaction Time 1 - 4 hoursHighly dependent on reactant concentrations and temperature. Monitor by appropriate analytical methods.
Temperature 4°C to 25°CRoom temperature is typical. Lower temperatures can be used for sensitive substrates, but reaction times will increase.
Expected Yield > 85%CuAAC reactions are known for being highly efficient. Yields will depend on substrate purity and purification efficiency.

Conclusion and Future Outlook

This application note provides a robust conceptual framework for functionalizing this compound into a novel reagent for click chemistry. By following the detailed protocols for reduction and azidation, researchers can synthesize 5-Azido-2-(cyclohexyloxy)pyridine , a versatile building block for bioconjugation. The subsequent CuAAC protocol offers a reliable method for covalently linking this scaffold to alkyne-modified targets. This strategy effectively transforms an otherwise simple intermediate into a high-value tool for creating complex molecular architectures, antibody-drug conjugates, and functionalized materials, thereby opening new avenues for innovation in medicinal chemistry and chemical biology.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Available at: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

  • Kennemur, J. G., et al. (Year not specified). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]

  • McCann, S. D., & Girard, C. (Year not specified). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Available at: [Link]

  • Klump, S. P., & Shechter, H. (2002). Conversions of primary amines to azides by n-butyllithium and azidotris(diethylamino)phosphonium bromide. Tetrahedron Letters, 43(47), 8421–8423. Available at: [Link]

  • Soriano, E., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. Available at: [Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2024). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. ResearchGate. Available at: [Link]

  • van der Does, T., et al. (2022). Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • van der Does, T., et al. (2022). Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry. Available at: [Link]

  • Díaz-García, D., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

  • Semantic Scholar. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]

  • Wang, M., et al. (2020). Biosynthesis of alkyne-containing natural products. Available at: [Link]

  • Ochiai, E., & Arima, J. (1951). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Yakugaku Zasshi, 71(1), 86-88. Available at: [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

  • Mab-Venture. Bioconjugation application notes. Available at: [Link]

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Application Notes & Protocols: Characterizing 2-(Cyclohexyloxy)-5-nitropyridine Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nitropyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] The introduction of a nitro group to this scaffold creates nitropyridines, a class of compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 2-(Cyclohexyloxy)-5-nitropyridine scaffold, the focus of this guide, represents a promising area for drug discovery. The cyclohexyloxy group at the 2-position and the nitro group at the 5-position create a unique electronic and steric profile that can be exploited for targeted therapeutic interventions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives. We will delve into the rationale behind assay selection and provide detailed, field-proven protocols for characterizing the potential anticancer and anti-inflammatory activities of this promising class of compounds.

I. Foundational Assays: Assessing Cytotoxicity and General Cellular Health

A crucial first step in characterizing any new chemical entity is to determine its effect on cell viability. This information is vital for identifying a therapeutic window and for interpreting the results of more specific functional assays.

A. Rationale for Cytotoxicity Profiling

Understanding the cytotoxic potential of a compound is fundamental in drug discovery.[3] It allows for the determination of the concentration range at which the compound exhibits specific biological effects without causing general cellular toxicity. Assays like the MTT or CellTiter-Glo® are industry standards for this purpose.

B. Protocol: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.[4]

Workflow Diagram: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection P1 Seed cells in a 96-well plate P2 Incubate for 24 hours P1->P2 P3 Prepare serial dilutions of This compound derivative P2->P3 T1 Add compound dilutions to cells P3->T1 T2 Incubate for 48-72 hours T1->T2 D1 Equilibrate plate to room temperature T2->D1 D2 Add CellTiter-Glo® reagent D1->D2 D3 Incubate for 10 minutes D2->D3 D4 Read luminescence D3->D4

Caption: Workflow for determining cell viability using a luminescence-based assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well, clear-bottom, white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound derivative in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 8-10 dilutions.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Representative Cytotoxicity Data

DerivativeTarget Cell LineIncubation Time (h)IC50 (µM)
Compound AMCF-74812.5
Compound AHepG24825.1
Compound BMCF-7488.7
Compound BHepG24815.3

II. Probing Anti-Inflammatory Activity: Enzyme Inhibition Assays

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the inflammatory cascade, making them attractive targets for anti-inflammatory drug development.[6][7]

A. Rationale for Targeting COX-2 and 5-LOX

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many tumors, where it catalyzes the production of prostaglandins.[7] 5-LOX is responsible for the production of leukotrienes, another class of potent inflammatory mediators.[6] Dual inhibition of COX-2 and 5-LOX can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors.[8][9]

B. Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

This protocol describes the use of commercially available fluorometric inhibitor screening kits to determine the inhibitory activity of this compound derivatives against human recombinant COX-2 and 5-LOX enzymes.[9]

Principle: These assays utilize a non-fluorescent probe that is converted into a highly fluorescent product by the enzymatic activity of COX-2 or 5-LOX. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Workflow Diagram: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare serial dilutions of test compound R1 Add enzyme, inhibitor/vehicle, and substrate to a 96-well plate P1->R1 P2 Prepare enzyme and substrate solutions P2->R1 R2 Incubate at room temperature R1->R2 D1 Read fluorescence at appropriate wavelengths over time (kinetic mode) R2->D1 D2 Calculate the rate of reaction D1->D2

Caption: General workflow for a fluorometric enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in the appropriate assay buffer.

  • Assay Plate Setup: To a 96-well black plate, add the assay buffer, the test compound dilutions, and the respective enzyme (human recombinant COX-2 or 5-LOX). Include a positive control inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) and a vehicle control.[9]

  • Enzyme-Inhibitor Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for the interaction between the enzyme and the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (e.g., arachidonic acid) and the fluorometric probe.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation: Representative Enzyme Inhibition Data

DerivativeTarget EnzymeIC50 (µM)
Compound CCOX-25.2
Compound C5-LOX15.8
CelecoxibCOX-20.1
Zileuton5-LOX1.1

III. Investigating Anticancer Mechanisms: Cell Cycle and Apoptosis Assays

Should a this compound derivative exhibit significant cytotoxicity against cancer cell lines, the next logical step is to investigate the underlying mechanism of cell death. Cell cycle analysis and apoptosis assays can provide valuable insights.

A. Rationale for Cell Cycle and Apoptosis Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints or by inducing apoptosis (programmed cell death). Flow cytometry is a powerful technique to analyze these cellular processes.[10]

B. Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Expected Outcome: A compound that induces cell cycle arrest will show an increased percentage of cells in a specific phase (e.g., G2/M) compared to the control.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their cytotoxicity, anti-inflammatory potential, and effects on fundamental cellular processes like the cell cycle, researchers can gain critical insights into the therapeutic potential of this chemical class. These foundational studies are essential for guiding further preclinical development and for ultimately translating promising compounds into novel therapeutics.

References

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  • Vertex AI Search, Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC - PubMed Central.
  • Vertex AI Search, Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Vertex AI Search, Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC - NIH.
  • Vertex AI Search, In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib - ResearchG
  • Vertex AI Search, Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions - MDPI.
  • Vertex AI Search, Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI.

Sources

Troubleshooting & Optimization

Topic: 2-(Cyclohexyloxy)-5-nitropyridine: Synthesis and Purification Challenges

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-(Cyclohexyloxy)-5-nitropyridine. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its synthesis, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, can present several challenges, particularly concerning reaction completion and purification.

The primary synthetic route involves the reaction of 2-chloro-5-nitropyridine with cyclohexanol.[2] This process, a variation of the Williamson ether synthesis, requires careful control of reaction conditions to maximize yield and minimize the formation of stubborn impurities.[3][4] This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Part 1: Synthesis Reactions

Question 1: My reaction is sluggish and fails to reach completion, even after extended reaction times. What are the likely causes?

Answer: An incomplete reaction is the most common hurdle in this synthesis. The root cause often lies with the reagents' quality, the choice of base, or the reaction conditions.

  • Causality—The Role of the Base and Solvent: The reaction proceeds via the deprotonation of cyclohexanol to form the much more nucleophilic cyclohexoxide anion, which then attacks the electron-deficient pyridine ring.[4] If the base is not strong enough to deprotonate the alcohol effectively, the reaction rate will be significantly diminished.[5] Furthermore, the presence of water in the solvent (e.g., DMF, THF) can quench the strong base and hydrolyze the starting material, 2-chloro-5-nitropyridine, to 2-hydroxy-5-nitropyridine, further complicating the reaction mixture.[6]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the cyclohexanol and the solvent (especially polar aprotic solvents like DMF or THF) are anhydrous. Use freshly dried solvents.

    • Evaluate Your Base: Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the reaction forward by releasing hydrogen gas.[3][4] If you are using a weaker base like potassium carbonate (K₂CO₃), the reaction may require higher temperatures and longer times to reach completion.

    • Optimize Temperature: While room temperature may be sufficient with a strong base like NaH, heating the reaction (e.g., to 50-80 °C) can significantly increase the rate, especially with weaker bases. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

Question 2: My TLC plate shows multiple spots after the reaction. What are the potential byproducts?

Answer: A complex TLC profile indicates the presence of unreacted starting materials and/or byproducts. Identifying these is key to optimizing both the reaction and the purification strategy.

  • Common Species and Their TLC Behavior:

    • 2-Chloro-5-nitropyridine (Starting Material): This is typically a non-polar compound and will have a high Rf value in standard solvent systems like Hexane/Ethyl Acetate.

    • Cyclohexanol (Starting Material): Being an alcohol, it is more polar than the chloro-precursor and will have a lower Rf. It can sometimes be difficult to visualize on TLC without a specific stain (e.g., permanganate).

    • This compound (Product): The desired ether product will have an Rf value that is typically intermediate between the two starting materials.

    • 2-Hydroxy-5-nitropyridine (Hydrolysis Byproduct): This is a highly polar byproduct formed if water is present in the reaction. It will have a very low Rf value and may even streak from the baseline.

CompoundTypical PolarityExpected Rf (Hexane/EtOAc)
2-Chloro-5-nitropyridineLowHigh
This compound Intermediate Intermediate (~0.3-0.5)
CyclohexanolIntermediate-HighLow-Intermediate
2-Hydroxy-5-nitropyridineHighVery Low (streaking)
  • Actionable Insights: The presence of significant starting material points to an incomplete reaction (see Q1). A prominent spot at the baseline suggests water contamination. The goal of the subsequent purification will be to separate the product from these species.

Part 2: Purification Challenges

Question 3: I'm struggling with the purification. My product is contaminated with a close-running impurity during column chromatography. How can I improve separation?

Answer: Achieving high purity can be challenging, especially if unreacted 2-chloro-5-nitropyridine remains, as its polarity is often close to that of the desired product.

  • Causality—The Principle of Chromatography: Column chromatography separates compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase (eluent).[7] Compounds that adhere more strongly to the polar silica will move down the column more slowly (lower Rf).[8] Achieving good separation requires maximizing the difference in affinity between your product and impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System: The ideal Rf for the target compound for good separation is around 0.35.[7] Before running a column, screen various solvent systems using TLC. Try different ratios of Hexane/Ethyl Acetate. If separation is still poor, consider switching to a different solvent system, such as Dichloromethane/Methanol or Toluene/Acetone, which can alter the selectivity of the separation.

    • Employ "Dry Loading": Instead of dissolving the crude material in a solvent and loading it onto the column, try "dry loading". Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column. This technique often results in sharper bands and better resolution.[9]

    • Consider a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 Hexane/EtOAc) to elute the least polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.

Question 4: My product oiled out or failed to crystallize during recrystallization. What should I do?

Answer: "Oiling out" or failure to crystallize is a common sign that either the chosen solvent is inappropriate or the material is not pure enough.

  • Causality—The Principles of Recrystallization: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Oiling out occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase upon cooling instead of forming a crystal lattice.

  • Troubleshooting Steps:

    • Solvent System Selection: The key is finding the right solvent. Test solubility in small vials first. Good starting points for a compound like this might be ethanol, isopropanol, or a mixed solvent system like Hexane/Ethyl Acetate.

    • Slow Cooling: Do not rush the cooling process. After dissolving your compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling often leads to the precipitation of impurities and the formation of small, impure crystals.[10]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[9] Alternatively, add a tiny "seed" crystal from a previous batch.

    • Purity Check: If oiling out persists, it is a strong indicator that your material is not pure enough for recrystallization. The impurities are disrupting the crystal lattice formation. In this case, you must first purify the material by another method, such as column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on lab-specific conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful stirring.

  • Alcohol Addition: Slowly add anhydrous Cyclohexanol (1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Substrate Addition: Add 2-Chloro-5-nitropyridine (1.0 equivalent) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexane/Ethyl Acetate). If the reaction is slow, it can be gently heated to 50 °C.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with Ethyl Acetate, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent like hexane.[7]

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.[9]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Visual Diagrams

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis reagents 1. Reagents (2-Chloro-5-nitropyridine, Cyclohexanol, NaH, THF) reaction 2. Reaction (0°C to RT/50°C) reagents->reaction Combine workup 3. Aqueous Work-up (Quench, Extract, Dry) reaction->workup Monitor by TLC crude 4. Crude Product workup->crude Concentrate chromatography 5. Column Chromatography (Silica Gel, Hex/EtOAc) crude->chromatography Dry Load pure 6. Pure Product chromatography->pure Combine Fractions analysis 7. Characterization (NMR, MS, MP) pure->analysis

Caption: General workflow from synthesis to purification.

Troubleshooting Decision Tree for Purification

G start Crude Product Ready for Purification method Purification Method? start->method column Column Chromatography method->column Chromatography recryst Recrystallization method->recryst Recrystallization issue_column Issue: Poor Separation? column->issue_column sol_column1 Optimize Solvent System (TLC First, Target Rf ~0.35) issue_column->sol_column1 Yes sol_column2 Use 'Dry Loading' Technique issue_column->sol_column2 Yes sol_recryst3 If persists, return to Chromatography (Indicates low purity) issue_column->sol_recryst3 No -> Pure Product issue_recryst Issue: Oiling Out / No Crystals? recryst->issue_recryst sol_recryst1 Screen for Better Solvent issue_recryst->sol_recryst1 Yes sol_recryst2 Ensure Slow Cooling issue_recryst->sol_recryst2 Yes issue_recryst->sol_recryst3 Yes issue_recryst->sol_recryst3 No -> Pure Product

Caption: Decision tree for purification troubleshooting.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2010). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). A small amount of another organic product is formed in a Williamson.... Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]

  • Niemczyk, M. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • Scribd. (n.d.). Lab Report 5 | PDF | Chromatography. Retrieved from [Link]

Sources

Optimizing 2-(Cyclohexyloxy)-5-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing 2-(Cyclohexyloxy)-5-nitropyridine Reactions

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial intermediate for various pharmaceutical agents.[1] Its synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction—a variant of the Williamson ether synthesis—involves the coupling of 2-chloro-5-nitropyridine with cyclohexanol. The electron-deficient nature of the pyridine ring, significantly enhanced by the strongly electron-withdrawing nitro group at the 5-position, makes the C-2 position highly susceptible to nucleophilic attack.[2][3] The chlorine atom at this position serves as an effective leaving group, facilitating the substitution.[2]

While the reaction is robust, achieving high yield, purity, and scalability requires careful optimization of reaction parameters. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers overcome common challenges encountered during the synthesis and subsequent reactions of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves two main steps:

  • Deprotonation: A base is used to deprotonate cyclohexanol, forming the more nucleophilic cyclohexoxide anion.

  • Nucleophilic Attack: The cyclohexoxide attacks the electron-deficient carbon at the C-2 position of the 2-chloro-5-nitropyridine ring. The pyridine nitrogen and the nitro group stabilize the resulting negatively charged intermediate (a Meisenheimer complex) through resonance, which is a key feature favoring the SNAr pathway on pyridine rings.[3] The subsequent loss of the chloride leaving group yields the final ether product.

Q2: Why is a strong base like Sodium Hydride (NaH) typically used? Can I use a weaker base like NaOH or K₂CO₃?

A2: A strong base is required to completely deprotonate the alcohol (cyclohexanol) to form the alkoxide nucleophile.[4][5] Incomplete deprotonation results in a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.[6] While weaker bases like NaOH or K₂CO₃ can be used for more acidic alcohols (like phenols), they are generally insufficient for non-aromatic alcohols like cyclohexanol. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol, driving the equilibrium to form the alkoxide.

Q3: What are the most common side reactions in this synthesis?

A3: The most common side reactions include:

  • Incomplete Reaction: Due to insufficient base, low temperature, or short reaction time.[4][6]

  • Hydrolysis of Starting Material: If water is present in the reaction, 2-chloro-5-nitropyridine can react with hydroxide ions (formed from the base and water) to produce 2-hydroxy-5-nitropyridine.

  • Ring Opening: Under harsh basic conditions, particularly with aqueous hydroxide, the pyridine ring itself can be susceptible to ring-opening.[7][8] This is why anhydrous conditions are critical.

Q4: Is this reaction sensitive to air or moisture?

A4: Yes, highly sensitive. Sodium hydride (NaH) reacts violently with water. Furthermore, the presence of moisture can lead to the formation of undesired byproducts as described in Q3. The reaction should always be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I've set up the reaction according to a standard procedure, but my TLC/LC-MS analysis shows mostly unreacted 2-chloro-5-nitropyridine. What went wrong?

A: This is a common issue that typically points to a problem with nucleophile generation or overall reaction conditions.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

  • Cause 1: Inactive Base. Sodium hydride (NaH) is readily passivated by atmospheric moisture. If old or improperly stored NaH is used, it will not be effective at deprotonating the cyclohexanol.

    • Solution: Use fresh NaH from a sealed container. It's often supplied as a 60% dispersion in mineral oil; ensure you account for this when weighing.

  • Cause 2: Insufficient Deprotonation Time. The deprotonation of cyclohexanol is not instantaneous. Adding the 2-chloro-5-nitropyridine before the cyclohexoxide has fully formed will result in a low reaction rate.

    • Solution: After adding NaH to the solution of cyclohexanol in an anhydrous solvent, stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for at least 30-60 minutes. The cessation of hydrogen gas evolution is a good indicator of reaction completion.

  • Cause 3: Inappropriate Solvent. The choice of solvent is critical for SN2 and SNAr reactions.[4][6]

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[4][9] These solvents effectively solvate the sodium cation, leaving a "naked" and highly reactive alkoxide anion, which accelerates the reaction.[6] Avoid protic solvents like ethanol, as they will be deprotonated by the base and compete in the reaction.

Problem 2: Formation of Multiple Byproducts

Q: My reaction works, but I see several spots on my TLC plate, making purification difficult. How can I improve the selectivity?

A: Byproduct formation often points to issues with moisture, temperature control, or stoichiometry.

Data on Optimizing Reaction Conditions:

ParameterCondition A (Poor Selectivity)Condition B (Optimized)Rationale
Base NaOH in EthanolNaH (1.2 eq) in DMFStrong, non-nucleophilic base in a polar aprotic solvent prevents side reactions and favors the desired SNAr pathway.[4][6]
Temperature 120 °C (Reflux)80 °CLowering the temperature can disfavor potential decomposition pathways or side reactions which often have higher activation energies.[4]
Atmosphere Ambient AirInert (N₂ or Ar)Prevents reaction with atmospheric moisture, which can lead to hydrolysis of the starting material to 2-hydroxy-5-nitropyridine.
Addition Order All reagents mixed at onceCyclohexanol + NaH, stir 1h, then add 2-chloro-5-nitropyridineEnsures complete formation of the nucleophile before introducing the electrophile, maximizing the rate of the desired reaction over alternatives.
  • Cause 1: Presence of Water. As mentioned, water can lead to the formation of 2-hydroxy-5-nitropyridine. This byproduct can be difficult to separate from the desired product due to similar polarities.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and maintain a positive pressure of inert gas throughout the experiment.

  • Cause 2: Reaction Temperature is too High. While heating is often necessary, excessive temperatures can lead to decomposition of the starting material or product, especially given the presence of the reactive nitro group.

    • Solution: Control the reaction temperature carefully. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is proceeding too slowly.

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis of this compound.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Conditions 2-chloro-5-nitropyridine 2-Chloro-5-nitropyridine Product This compound 2-chloro-5-nitropyridine->Product Cyclohexanol Cyclohexanol Cyclohexanol->Product NaH NaH (1.2 eq) DMF Anhydrous DMF Temp 80 °C, 4h

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Cyclohexanol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen. Allow to cool to room temperature.

  • Nucleophile Formation:

    • To the flask, add anhydrous DMF followed by cyclohexanol (1.1 eq).

    • In a separate, dry vial, weigh out the NaH (1.2 eq) and wash it with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Caution: NaH is highly reactive.

    • Add the washed NaH to the cyclohexanol/DMF solution in portions at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed and then cease.

  • SNAr Reaction:

    • Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution stops.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to yield the pure this compound as a solid.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[1]

References

  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2002). Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. Retrieved January 17, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(cyclohexyloxy)-5-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, a reaction that typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, often analogous to the Williamson ether synthesis.[1][2][3]

Issue 1: Low Yield of the Desired Product

Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

Answer: A low yield in this synthesis can be attributed to several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Cyclohexanol: The reaction requires the formation of the cyclohexoxide, a potent nucleophile. If the base used is not strong enough or is used in insufficient amounts, the equilibrium will not favor the alkoxide, leading to a slower and incomplete reaction.[4]

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of cyclohexanol.[5] For phenols, which are more acidic, weaker bases like potassium carbonate can be effective, but for alcohols like cyclohexanol, a stronger base is generally necessary.[5]

  • Competing Elimination Reactions: Although the primary substrate is an aryl halide, side reactions involving the alkylating agent (if one were used in a different synthetic approach) can occur. For instance, if a cyclohexyl halide were used with a nitropyridinoxide, elimination to form cyclohexene would be a significant competing pathway, especially at higher temperatures.[4][5]

    • Solution: In the standard synthesis from 2-chloro-5-nitropyridine and cyclohexanol, this is less of a concern for the main pathway. However, maintaining a controlled temperature is crucial. Lowering the reaction temperature generally favors substitution over elimination.[5]

  • Steric Hindrance: The SNAr mechanism, while different from SN2, can still be influenced by steric bulk. While the pyridine ring is flat, the approach of the cyclohexoxide nucleophile can be sterically demanding.

    • Solution: Ensure adequate reaction time and temperature to overcome the activation energy barrier. Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[5]

  • Hydrolysis of the Starting Material: The starting material, 2-chloro-5-nitropyridine, can be susceptible to hydrolysis, especially in the presence of water and base, which would lead to the formation of 2-hydroxy-5-nitropyridine.

    • Solution: Use anhydrous solvents and reagents to minimize water content in the reaction mixture. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson-type syntheses as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the "naked" alkoxide anion.[4][5]

Issue 2: Presence of an Unknown Impurity in TLC/LC-MS Analysis

Question: I am observing a significant unknown spot on my TLC plate (or a peak in my LC-MS) that is not the starting material or the product. What could it be?

Answer: The identity of byproducts is critical for optimizing the reaction and ensuring the purity of the final compound. Based on the reactants and conditions, several byproducts are plausible.

Potential Byproducts and Their Origins:

  • 2-Hydroxy-5-nitropyridine: This is a very common byproduct resulting from the hydrolysis of the starting material, 2-chloro-5-nitropyridine, by residual water in the presence of a base.[6]

    • Identification: This compound is more polar than the starting material and the product. On a TLC plate, it will have a lower Rf value. It can be confirmed by comparing with a standard or by its mass in LC-MS analysis.

    • Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Unreacted 2-Chloro-5-nitropyridine: Incomplete reaction will leave the starting material in the final mixture.

    • Identification: This can be easily identified by running a co-spot with the starting material on a TLC plate.

    • Mitigation: Increase reaction time, temperature, or the equivalents of the cyclohexoxide.

  • Dinitropyridine Derivatives: Under certain conditions, further nitration or side reactions involving the nitro group can occur, although this is less common in this specific etherification step. More likely, such impurities could be present in the starting 2-chloro-5-nitropyridine if its synthesis was not clean.[7][8][9][10]

    • Identification: These compounds would have a higher molecular weight and can be detected by LC-MS.

    • Mitigation: Ensure the purity of the starting 2-chloro-5-nitropyridine before use. Purification of the starting material may be necessary.

  • Products of Ring Opening/Rearrangement: Highly activated pyridine rings, like 2-chloro-5-nitropyridine, can undergo ring-opening and rearrangement reactions in the presence of strong bases.[6]

    • Identification: These byproducts can be complex to identify and may require advanced analytical techniques like NMR spectroscopy.

    • Mitigation: Use the minimum necessary amount of a strong base and maintain careful temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The reaction is a nucleophilic aromatic substitution (SNAr).[11][12] The electron-withdrawing nitro group in the para position to the chlorine atom activates the pyridine ring for nucleophilic attack.[11][12] The cyclohexoxide ion, a strong nucleophile, attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[12] Aromaticity is then restored by the expulsion of the chloride leaving group.[12]

Q2: What are the recommended analytical techniques to monitor the reaction progress and purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[13][14] It is particularly useful for identifying and quantifying byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile components of the reaction mixture and can help in identifying byproducts.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for identifying the structure of unknown impurities if they are isolated.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the product, such as the ether linkage and the nitro group.

Q3: How critical is the choice of solvent for this reaction?

A3: The choice of solvent is very important. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices.[5] These solvents can effectively solvate the cation (e.g., Na+ or K+) of the alkoxide, which leaves the alkoxide anion "naked" and more nucleophilic, thereby accelerating the reaction.[4] Protic solvents, like ethanol or water, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Experimental Protocols and Data

Protocol: Synthesis of this compound
  • Preparation of Sodium Cyclohexoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous cyclohexanol (1.2 equivalents) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Reaction: To the freshly prepared sodium cyclohexoxide solution, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition BCondition C
Base NaHK2CO3NaOH
Solvent DMF (anhydrous)AcetonitrileEthanol
Temperature 80 °C80 °C80 °C
Time 4 hours8 hours8 hours
Yield >90%~50%<20%

This table illustrates the critical role of a strong base and an aprotic polar solvent for achieving a high yield in this synthesis.

Visualizing the Process

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + NaH NaH NaH->Cyclohexoxide H2 H₂ (gas) Cyclohexoxide->H2 + Start_Mat 2-Chloro-5-nitropyridine Meisenheimer Meisenheimer Complex (Intermediate) Start_Mat->Meisenheimer + Cyclohexoxide Product This compound Meisenheimer->Product - Cl⁻ NaCl NaCl Product->NaCl + Na⁺

Caption: The two-step process for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Base Is the base strong enough? (e.g., NaH, KH) Start->Check_Base Check_Solvent Is the solvent anhydrous and polar aprotic? Check_Base->Check_Solvent Yes Solution_Base Use a stronger base (NaH) Check_Base->Solution_Base No Check_Temp Is the temperature and time sufficient? Check_Solvent->Check_Temp Yes Solution_Solvent Use anhydrous DMF/DMSO Check_Solvent->Solution_Solvent No Check_Purity Is the starting material pure? Check_Temp->Check_Purity Yes Solution_Temp Increase reaction time or temperature cautiously Check_Temp->Solution_Temp No Solution_Purity Purify 2-chloro-5-nitropyridine Check_Purity->Solution_Purity No Success Yield Improved Check_Purity->Success Yes Solution_Base->Success Solution_Solvent->Success Solution_Temp->Success Solution_Purity->Success

Caption: A logical workflow for troubleshooting low product yield.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Google Patents.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o897. Retrieved from [Link]

  • PHYSICO-CHEMICAL ANALYTICAL METHODS. Unipo. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. Retrieved from [Link]

  • Dinitropyridines: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • 2-(4-(tert-Butyl)phenoxy)-5-nitropyridine (S9). The Royal Society of Chemistry. Retrieved from [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • 3,5-Dinitropyridine. PubChem. Retrieved from [Link]

  • Analytical Methods. OPUS. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.
  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Retrieved from [Link]

Sources

Technical Support Center: 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 2-(Cyclohexyloxy)-5-nitropyridine (CAS: 85003-00-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile intermediate. Our goal is to provide not just troubleshooting steps, but a deeper understanding of the molecule's chemical behavior to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions & Core Handling

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[1] It is crucial to protect it from light, moisture, and heat. Storing in a cool, shaded, and dry area is recommended.[2] Long-term storage at room temperature is discouraged as it may accelerate degradation.

Q2: My previously off-white or light-yellow solid has developed a darker yellow or brownish tint. Is it still usable?

A2: A noticeable color change is a primary indicator of potential degradation. Nitroaromatic compounds can be sensitive to light and air, leading to the formation of colored impurities. While a slight color change may not significantly impact every application, it warrants immediate purity verification via analytical methods like HPLC or LC-MS before use. For high-sensitivity applications, using a discolored reagent is not recommended without re-purification.

Q3: What solvents are recommended for dissolving this compound?

A3: The compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. However, for creating stock solutions for long-term storage, it is critical to use anhydrous solvents. The presence of water, especially in combination with trace acidic or basic impurities, can promote slow hydrolysis of the ether linkage.

Q4: What are the primary safety precautions I should take when handling this compound?

A4: Standard laboratory safety protocols should be strictly followed. This includes:

  • Handling in a well-ventilated area or a chemical fume hood.[3]

  • Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]

  • Avoiding inhalation of dust and direct contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly with soap and water.[4]

  • Washing hands thoroughly after handling.[2]

Property Value Source
CAS Number 85003-00-5[5]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance Off-white to light-yellow solidInferred from general chemical properties
Storage Temperature 2-8 °C[1]

Part 2: Troubleshooting Experimental Failures & Stability Issues

Unexpected results can often be traced back to the stability of a key reagent. This section provides a logical framework for diagnosing and resolving issues related to the degradation of this compound.

Q5: My reaction yield is significantly lower than expected. I suspect the starting material has degraded. How can I confirm this?

A5: This is a common and valid concern. The primary degradation pathway to suspect is hydrolysis of the cyclohexyloxy ether linkage.

  • Causality: The pyridine ring's nitrogen and the C5-nitro group are strongly electron-withdrawing. This makes the C2-carbon, where the ether is attached, highly electrophilic and susceptible to nucleophilic attack. Water, especially under acidic or basic conditions, can act as a nucleophile, cleaving the ether bond to yield 2-hydroxy-5-nitropyridine (which exists in tautomeric equilibrium with 5-nitro-2-pyridone) and cyclohexanol. The synthesis of 2-chloro-5-nitropyridine often starts from 2-hydroxy-5-nitropyridine, indicating the reversibility of this type of linkage under certain conditions.[6] Studies on related 2- and 4-pyridones confirm their susceptibility to hydrolysis.[7]

  • Troubleshooting Protocol:

    • Obtain a Purity Profile: Analyze a small sample of your starting material using HPLC-UV or LC-MS. Compare this to the Certificate of Analysis (CoA) or a previously established standard for a fresh batch.

    • Identify Degradants: Look for a peak corresponding to 2-hydroxy-5-nitropyridine (MW: 140.10 g/mol ). This is the most probable hydrolysis product. A secondary peak for cyclohexanol may also be present but can be difficult to detect depending on the analytical method.

    • Implement Preventative Measures: If degradation is confirmed, ensure all future reactions use anhydrous solvents and that reagents are free from acidic or basic contaminants. If your reaction conditions are strongly acidic or basic, consider adding the this compound at the last possible step or at a lower temperature to minimize its exposure time to harsh conditions.

Q6: I am observing an unexpected impurity in my LC-MS analysis that I cannot identify. What are the likely degradation products?

A6: Beyond hydrolysis, other degradation mechanisms, though less common under standard conditions, are possible.

  • Photodegradation: Nitropyridine derivatives can be sensitive to UV light.[8] Exposure can lead to complex radical reactions or rearrangements, resulting in a variety of byproducts.

    • Solution: Store the compound in an amber vial and protect the reaction vessel from direct light by wrapping it in aluminum foil.

  • Thermal Decomposition: While generally stable at recommended storage temperatures, nitropyridine compounds can decompose at elevated temperatures.[9] The decomposition of nitroaromatic compounds can be complex, often involving the cleavage of the C-NO₂ bond and subsequent reactions.[10][11]

    • Solution: Avoid prolonged heating in reactions. If high temperatures are necessary, perform a time-course study to determine the optimal heating time before significant degradation occurs.

Below is a workflow to guide your troubleshooting process when you suspect reagent instability.

G start Unexpected Result (e.g., Low Yield, Impurity) visual Visual Inspection of Reagent start->visual purity Check Purity via HPLC / LC-MS start->purity color Color Change? (Darker Yellow/Brown) visual->color new_peak New Peak(s) Observed? purity->new_peak color->purity Yes color->purity No, but still suspect identify Identify Degradation Product(s) new_peak->identify Yes mitigate Mitigate Future Issues new_peak->mitigate No, reagent is pure. (Investigate other parameters) hydrolysis_prod Suspect Hydrolysis Product: 2-Hydroxy-5-nitropyridine (MW: 140.10) identify->hydrolysis_prod hydrolysis_prod->mitigate storage Review Storage: - Temp (2-8 °C) - Inert Gas - Protect from Light mitigate->storage reaction Review Reaction Conditions: - Use Anhydrous Solvents - Avoid Strong Acid/Base - Minimize Heat Exposure mitigate->reaction G reactant conditions H₂O (Acid or Base) reactant->conditions reactant_label This compound (Stable) prod1 conditions->prod1 prod2 conditions->prod2 + prod1_label 2-Hydroxy-5-nitropyridine (Degradation Product) prod2_label Cyclohexanol (Byproduct)

Caption: Primary hydrolysis pathway of this compound.

Part 4: Experimental Protocol for Purity Assessment

To provide a self-validating system, this section details a generic protocol for assessing the purity of this compound and detecting the primary hydrolysis degradant.

Protocol: Purity Analysis by Reverse-Phase HPLC-UV

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and 320 nm (Nitropyridines have strong absorbance).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your this compound sample.

    • Dissolve in 1.0 mL of Acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute 100 µL of the stock solution into 900 µL of Acetonitrile to get a 100 µg/mL working solution.

  • HPLC Gradient Method:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    2.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Analysis:

    • Inject 5-10 µL of the working solution.

    • Expected Elution Order: The more polar hydrolysis product, 2-hydroxy-5-nitropyridine, will elute significantly earlier than the parent compound, this compound.

    • Quantification: Integrate the peak areas. Purity (%) = (Area of Parent Peak / Total Area of All Peaks) * 100.

    • Validation: If available, run a standard of 2-hydroxy-5-nitropyridine to confirm the retention time of the degradation peak.

By implementing these guidelines, researchers can confidently handle, store, and troubleshoot issues related to this compound, ensuring the integrity and success of their scientific endeavors.

References

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • National Institutes of Health. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • ResearchGate. (2022). Nitropyridines: Synthesis and reactions. [Link]

  • ResearchGate. (2016). (PDF) Thermal Decomposition of Nitropyrazoles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. [Link]

  • ResearchGate. (2010). Chemistry and thermal decomposition of trinitropyrazoles. [Link]

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • ResearchGate. (2018). Nitropyridines, Their Synthesis and Reactions. [Link]

  • ResearchGate. (2019). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • Organic Syntheses Procedure. 10 - Organic Syntheses Procedure. [Link]

  • PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • National Center for Biotechnology Information. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • PubMed. (2013). Synthesis and oxidative reactivity of 2,2'-pyridylpyrrolide complexes of Ni(II). [Link]

  • RSC Blogs. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • PubChemLite. 2-cyclohexylamino-5-nitropyridine (C11H15N3O2). [Link]

  • PubChem. 2-Cyclohexylamino-5-nitropyridine. [Link]

  • ResearchGate. (2018). (PDF) Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Chromophores in cellulosics, XVII. [Link]

  • ResearchGate. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

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Troubleshooting guide for using 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Cyclohexyloxy)-5-nitropyridine

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for this compound (CAS No. 85003-00-5). This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Section 1: Handling and Solubility

Question 1: I'm having trouble dissolving this compound. What are the recommended solvents?

Answer: This is a common initial hurdle. The solubility of this compound is dictated by its molecular structure: a bulky, nonpolar cyclohexyloxy group and a polar nitropyridine core. This duality means its solubility is limited in both highly polar protic solvents (like water) and purely nonpolar solvents (like hexanes).

Causality: The principle of "like dissolves like" is key. The aromatic, polarizable pyridine ring and the electron-withdrawing nitro group favor polar aprotic solvents that can engage in dipole-dipole interactions. The large aliphatic cyclohexane ring hinders solubility in water but improves it in less polar organic solvents compared to its non-aliphatic analogues.

Solution & Protocol: For most applications, polar aprotic solvents are the best choice. We recommend starting with the solvents listed in the table below. For room temperature reactions, aim for a concentration that ensures complete dissolution. If heating is required, always check for potential degradation.

Data Presentation: Solubility Profile

SolventTypeExpected SolubilityRationale & Use Case
Dichloromethane (DCM)Moderately PolarSolubleGood for setting up reactions and chromatography.
Tetrahydrofuran (THF)Polar AproticSolubleExcellent for reactions involving organometallics or bases.
AcetonePolar AproticSolubleGeneral-purpose solvent; useful for cleaning glassware.
Acetonitrile (MeCN)Polar AproticSolubleCommon for reactions and HPLC analysis.
Dimethylformamide (DMF)Polar AproticVery SolubleUse for sluggish reactions requiring higher temperatures.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleHighest polarity; ideal for difficult SNAr reactions.[1]
Methanol (MeOH) / Ethanol (EtOH)Polar ProticModerately SolubleMay serve as both solvent and nucleophile in some cases.
TolueneNonpolar AromaticSparingly SolubleCan be used for specific reactions, often at elevated temperatures.
Water / HexanesProtic / NonpolarInsolublePrimarily used for extraction and precipitation steps.[2]
Section 2: Reaction Troubleshooting

Question 2: My nucleophilic aromatic substitution (SNAr) reaction is showing low to no conversion. What should I do?

Answer: Low conversion in an SNAr reaction with this compound is typically traced back to one of three factors: insufficient nucleophilicity, suboptimal reaction conditions (solvent or temperature), or degradation of the starting material. The cyclohexyloxy group is the leaving group in this context, being displaced by an incoming nucleophile.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount. The electron-withdrawing nitro group at the 5-position is critical for stabilizing this intermediate via resonance, thereby activating the ring for nucleophilic attack.[3]

snAr_mechanism

Troubleshooting Workflow:

troubleshooting_workflow

Detailed Steps:

  • Assess the Nucleophile: For neutral nucleophiles (e.g., amines, alcohols), a base is often required to generate the more potent anionic form. Consider stronger, non-nucleophilic bases like sodium hydride (for alcohols) or potassium carbonate (for amines).

  • Solvent Choice is Crucial: As mentioned, polar aprotic solvents (DMF, DMSO) are superior for SNAr reactions because they solvate the cation of the base but not the nucleophile, increasing its effective reactivity. They also help stabilize the charged Meisenheimer intermediate.[1]

  • Increase Thermal Energy: Many SNAr reactions require heat to overcome the activation energy barrier. Cautiously increase the temperature in increments (e.g., from room temperature to 60 °C, then 80 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) to check for product formation versus decomposition.

Question 3: I am trying to reduce the nitro group to an amine, but the reaction is messy and gives multiple products. Why?

Answer: Reduction of the nitro group on the pyridine ring is a powerful transformation but can be complicated by the sensitivity of the pyridine ring itself and the presence of the cyclohexyloxy ether linkage.

Causality:

  • Over-reduction: Strong reducing agents or harsh conditions (e.g., high-pressure catalytic hydrogenation with Raney Nickel) can sometimes reduce the pyridine ring in addition to the nitro group.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., with Pd/C) can sometimes cleave the C-O ether bond (hydrogenolysis), leading to the loss of the cyclohexyloxy group.

  • Incomplete Reduction: Milder conditions might lead to incomplete reduction, resulting in intermediates like nitroso or hydroxylamine species, which can complicate purification.

Recommended Protocol (Controlled Reduction): A reliable method for this transformation is using a chemical reductant like iron powder in acetic acid or ammonium chloride solution. This method is often chemoselective for the nitro group and avoids the complications of catalytic hydrogenation.

  • Setup: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol or a mixture of ethanol and water.

  • Reagents: Add iron powder (3-5 equivalents) and a mild acid source like ammonium chloride (4-6 equivalents) or glacial acetic acid (as a co-solvent).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction, filter it through a pad of Celite to remove the iron salts, and wash the pad with ethanol or ethyl acetate. The resulting filtrate contains the desired 5-amino-2-(cyclohexyloxy)pyridine. Proceed with standard aqueous work-up and purification.

Section 3: Product Isolation and Purification

Question 4: How do I effectively purify my final product? I'm struggling with column chromatography.

Answer: Purification challenges often stem from the similar polarities of the product, remaining starting material, and any byproducts.

Solutions:

  • Optimize TLC First: Before running a column, find a solvent system for your TLC that gives good separation (a ΔRf of at least 0.2) between your desired product and major impurities. A common starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the product from streaking on the silica gel, which is common for basic compounds like pyridines.

  • Aqueous Work-up: Use a liquid-liquid extraction to remove inorganic salts and highly polar impurities. If your product is basic (e.g., after nitro reduction), you can wash the organic layer with brine. If it's neutral, a wash with dilute acid, followed by bicarbonate, and then brine can remove basic and acidic impurities, respectively.

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.

Section 4: Safety and Handling

Question 5: What are the primary safety concerns when working with this compound?

Answer: Based on data for the compound and related nitropyridine structures, this compound should be handled as a hazardous substance.

  • Hazard Profile: It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[4][5]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[6][7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[6][8]

    • Avoid creating dust when handling the solid.[9]

    • Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[7]

References

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. Retrieved from [Link]

  • Li, Z., et al. (2019). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 24(10), 1934. Retrieved from [Link]

Sources

Improving yield in 2-(Cyclohexyloxy)-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry, the synthesis of 2-(Cyclohexyloxy)-5-nitropyridine is a cornerstone for creating various pharmaceutical intermediates.[1][2] The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis, where 2-chloro-5-nitropyridine reacts with cyclohexanol in the presence of a base.[3][4] The electron-withdrawing nitro group at the 5-position is critical, as it activates the pyridine ring for nucleophilic attack at the C2 position by the cyclohexoxide ion.[5]

Despite its straightforward mechanism, achieving a high yield can be challenging. Researchers frequently encounter issues ranging from incomplete reactions and stubborn impurities to difficult purifications. This technical support center is designed to address these specific challenges, providing in-depth, evidence-based solutions and troubleshooting guides to help you optimize your synthesis and maximize your yield.

Technical Troubleshooting & FAQ Guide

This guide is structured to address the most common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yield is the most frequent issue and can stem from several factors. The primary areas to investigate are:

  • Incomplete Deprotonation: The cyclohexoxide nucleophile may not be forming in sufficient quantity if the base is too weak or if protic impurities (like water) are present.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical variables that can dramatically impact reaction efficiency.[6]

  • Side Reactions: Competing reaction pathways, such as elimination or reactions with the solvent, can consume starting materials and reduce the yield of the desired product.[4]

  • Poor Starting Material Quality: Impurities in either the 2-chloro-5-nitropyridine or cyclohexanol can interfere with the reaction.

Q2: I'm observing multiple spots on my TLC plate besides the starting material and product. What are these impurities?

Common impurities include:

  • Unreacted Starting Materials: 2-chloro-5-nitropyridine and cyclohexanol.

  • Hydrolysis Product: 2-hydroxy-5-nitropyridine, formed if the 2-chloro-5-nitropyridine reacts with residual water or hydroxide ions.

  • Solvent-Related Byproducts: In certain cases, solvents like DMF or DMSO can decompose or react under strongly basic conditions at high temperatures, leading to impurities.

Q3: How critical are anhydrous conditions for this reaction?

Extremely critical. Alkoxides, such as the sodium cyclohexoxide formed in the reaction, are strong bases and highly reactive towards water.[6] Any moisture in the reaction flask, solvents, or on the glassware will quench the nucleophile, effectively halting the reaction and reducing the yield. It is imperative to use anhydrous solvents and thoroughly dried glassware.

In-Depth Troubleshooting Guide

Problem 1: The reaction is sluggish or fails to reach completion.

If TLC analysis shows a significant amount of unreacted 2-chloro-5-nitropyridine even after an extended period, the issue likely lies with the generation or reactivity of the nucleophile.

start Reaction Stalled (High SM on TLC) check_base Is the base strong enough? (e.g., NaH, KH) start->check_base base_no No: Use a stronger base. Weaker bases (K2CO3, NaOH) may be insufficient. check_base->base_no Weak Base base_yes Yes check_base->base_yes Strong Base check_conditions Are conditions strictly anhydrous? anhydrous_no No: Dry all solvents and glassware rigorously. Use fresh, anhydrous reagents. check_conditions->anhydrous_no Moisture Present anhydrous_yes Yes check_conditions->anhydrous_yes Anhydrous check_temp Is the temperature optimal? temp_no No: Increase temperature. Typical range is 50-100 °C. Monitor for side products. check_temp->temp_no Too Low temp_yes Yes check_temp->temp_yes Optimal base_yes->check_conditions anhydrous_yes->check_temp catalyst Consider adding a catalyst. Phase-Transfer Catalyst (e.g., TBAB) or NaI (Finkelstein reaction). temp_yes->catalyst

Caption: Troubleshooting workflow for a stalled SNAr reaction.

The reaction proceeds via an SNAr mechanism, which is initiated by the attack of the cyclohexoxide nucleophile. The formation of this nucleophile is the first critical step.

  • Base Selection: Cyclohexanol has a pKa of ~18. To achieve complete deprotonation, a base whose conjugate acid has a higher pKa is required. Sodium hydride (NaH), with the conjugate acid being H₂ (pKa ~36), is an excellent choice as it deprotonates the alcohol irreversibly.[6] Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often insufficient for complete deprotonation of secondary alcohols, leading to low concentrations of the active nucleophile.

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating ions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are superior for SNAr reactions.[7] They effectively solvate the cation (e.g., Na⁺) without strongly solvating the alkoxide anion, leaving it "naked" and more nucleophilic. Protic solvents like ethanol would compete with the cyclohexanol for reaction with the base.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH), 60% dispersion in oilIrreversibly deprotonates cyclohexanol, driving the equilibrium to the active nucleophile.
Solvent Anhydrous DMF or DMSOPolar aprotic; effectively solvates the cation and does not interfere with the nucleophile.[8]
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.[6]
Problem 2: Significant byproduct formation is reducing yield and complicating purification.

Even with a complete reaction, the formation of byproducts can drastically lower the isolated yield.

Caption: The desired SNAr mechanism versus a common hydrolysis side reaction.

  • Control Temperature: While heat accelerates the desired reaction, excessive temperatures (>120 °C) can promote the decomposition of solvents like DMF or lead to other undesired pathways. Maintain a consistent temperature, ideally using an oil bath and a temperature controller.

  • Use of Phase-Transfer Catalysis (PTC): For reactions using weaker, solid bases like K₂CO₃ or NaOH, a phase-transfer catalyst can significantly improve yield and reduce side reactions.[9][10] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the alkoxide from the solid or aqueous phase into the organic phase where the 2-chloro-5-nitropyridine is dissolved.[11] This allows the reaction to proceed at lower temperatures and under milder conditions, minimizing byproduct formation.[12]

Catalyst Type Example Mechanism of Action Benefit
Quaternary Ammonium SaltTBABForms an ion pair with the cyclohexoxide, increasing its solubility in the organic phase.Allows use of milder bases and lower temperatures; improves reaction rate.[10]
Crown Ether18-Crown-6Sequesters the cation (e.g., K⁺ from K₂CO₃), creating a more reactive "naked" alkoxide anion.Highly effective but more expensive and requires careful handling.

Optimized Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis, incorporating best practices to maximize yield.

Materials:

  • 2-chloro-5-nitropyridine

  • Cyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Allow the apparatus to cool to room temperature.

  • Reagent Addition:

    • To the flask, add sodium hydride (1.2 eq). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under inert atmosphere.

    • Add anhydrous DMF to the flask to create a slurry.

    • Cool the mixture to 0 °C using an ice bath.

  • Nucleophile Formation:

    • Slowly add cyclohexanol (1.1 eq) dropwise to the NaH slurry. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes to ensure complete deprotonation.

  • SNAr Reaction:

    • Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture in one portion.

    • Heat the reaction to 80 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloro-5-nitropyridine spot is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water, then with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (e.g., using a 10-20% Ethyl Acetate/Hexanes gradient) to yield this compound as a solid.

References

  • Collins, I., et al. (2001). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Letters, 3(19), 2955-2958.
  • Organic Chemistry Tutor. (2019).
  • Tsujino, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.
  • SynHet. (n.d.). This compound.
  • Morressier. (2015). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. 250th National Meeting of the American Chemical Society.
  • BenchChem. (2025). 2-Fluoropyridine vs. 2-Chloropyridine: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution. BenchChem Technical Guides.
  • Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • HandsOnSystems. (n.d.). Williamson Ether Synthesis.
  • AIChE. (2019). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings.
  • CRDEEP Journals. (n.d.).
  • Dalal Institute. (n.d.).
  • Wikipedia. (n.d.).
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
  • BenchChem. (n.d.).
  • OperaChem. (2023).
  • Li, J., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(7), 11846-11852.
  • Peng, Y., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 634-649.
  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • MDPI. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6599.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3196.
  • Wanfang Data. (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Fluorochem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-CYCLOHEXYLAMINO-5-NITROPYRIDINE.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Vibrant Pharma Inc. (n.d.). 2-(Cyclohexyloxy)-3-nitropyridine.
  • Chempanda. (n.d.).
  • ResearchGate. (2000). Nitropyridines, Their Synthesis and Reactions.
  • MDPI. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(9), 1799.
  • PubMed. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry.
  • The Journal of Organic Chemistry. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. 72(12), 4554-7.

Sources

Technical Support Center: Purification of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of 2-(Cyclohexyloxy)-5-nitropyridine. This important intermediate is commonly synthesized via a Williamson ether synthesis or related nucleophilic aromatic substitution (SNAr) reactions. While the synthesis appears straightforward, achieving high purity can be challenging due to the presence of persistent impurities and potential side reactions. This document provides a structured, question-and-answer-based approach to overcoming common purification hurdles.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Persistent Starting Material Contamination

Question 1: My final product is contaminated with unreacted 2-chloro-5-nitropyridine. How can I remove it?

Answer: This is a common issue, especially if the reaction has not gone to completion. The polarity of 2-chloro-5-nitropyridine (CAS 4548-45-2) is quite similar to the desired product, which can make separation challenging.

Underlying Cause: Incomplete reaction is the primary cause. This can be due to several factors: insufficient reaction time, temperature, or inefficient deprotonation of cyclohexanol.

Troubleshooting & Optimization:

  • Reaction Optimization: Before tackling purification, ensure the reaction is driven to completion. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure you are using a sufficiently strong base, like sodium hydride (NaH), to fully deprotonate the cyclohexanol.

  • Column Chromatography: This is the most effective method for removal.

    • Solvent System Selection: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product, being slightly more polar due to the ether linkage, should elute after the 2-chloro-5-nitropyridine.

    • TLC Analysis: Carefully select your solvent system using TLC. The ideal system will show a clear separation (ΔRf > 0.2) between the starting material and the product.

  • Recrystallization: This can be effective if the concentration of the impurity is low.

    • Solvent Choice: A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is ideal. Ethanol or isopropanol can be good starting points. The impurity may remain in the mother liquor upon cooling.

Question 2: I'm observing residual cyclohexanol in my NMR spectrum. What is the best way to remove it?

Answer: Cyclohexanol is generally much more polar than the product and should be easily removable. Its presence usually indicates an issue with the work-up procedure.

Underlying Cause: Inadequate aqueous washing during the work-up phase.

Troubleshooting & Optimization:

  • Aqueous Work-up: The most straightforward method is to perform an aqueous wash.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove any basic impurities), water, and then brine. The polar cyclohexanol will partition into the aqueous layers.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Column Chromatography: If the aqueous wash is insufficient, cyclohexanol will stick to the baseline of a silica gel column using a standard hexane/ethyl acetate eluent system. The desired product will elute much earlier.

Workflow for Removing Starting Materials

Caption: Decision workflow for removing unreacted starting materials.

Category 2: By-product Formation and Removal

Question 3: I see an isomeric impurity in my analysis. What is it and how do I get rid of it?

Answer: The most likely isomeric by-product is 2-(cyclohexyloxy)-3-nitropyridine. This can arise if the starting material for the synthesis of 2-chloro-5-nitropyridine was contaminated with 2-chloro-3-nitropyridine.

Underlying Cause: The nitration of 2-aminopyridine or 2-hydroxypyridine can sometimes yield a mixture of isomers, which if not carefully purified, carries over to subsequent steps.

Troubleshooting & Optimization:

  • Starting Material Purity: The best solution is preventative. Ensure the purity of your 2-chloro-5-nitropyridine starting material by NMR or GC-MS before starting the reaction.

  • High-Resolution Chromatography: Separating these isomers is very challenging due to their similar polarities.

    • Preparative HPLC: This is the most effective, albeit resource-intensive, method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

    • Flash Chromatography: Very slow, shallow gradients with a low-polarity solvent system (e.g., toluene/hexane/ethyl acetate mixtures) may achieve partial separation. Multiple columns may be necessary.

  • Fractional Recrystallization: This is an advanced technique that relies on slight differences in solubility between the two isomers. It requires careful solvent selection and multiple recrystallization cycles. This method can be time-consuming and may lead to significant product loss.

Question 4: My product has a brownish color, and I suspect the formation of phenolic impurities like 2-hydroxy-5-nitropyridine. How can I remove these?

Answer: The presence of 2-hydroxy-5-nitropyridine (a potential hydrolysis product of the starting material) can impart color and is a common impurity.

Underlying Cause: This can result from incomplete conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine in the preceding step, or hydrolysis of the chloro-intermediate during the Williamson ether synthesis if water is present.

Troubleshooting & Optimization:

  • Basic Wash: Phenolic impurities are acidic and can be removed with a basic wash.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic phenol will be deprotonated and extracted into the aqueous layer.

    • Follow with a water wash and a brine wash to remove any remaining base.

  • Activated Carbon Treatment: If the color persists after a basic wash, it may be due to other highly conjugated impurities.

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon and stir for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the carbon.

Data Summary: Common Impurities and Removal Strategies

ImpurityTypical SourceRecommended Primary Removal MethodSecondary Method
2-chloro-5-nitropyridineIncomplete reactionColumn ChromatographyRecrystallization
CyclohexanolIncomplete work-upAqueous WashColumn Chromatography
2-(cyclohexyloxy)-3-nitropyridineImpure starting materialPreparative HPLCFractional Recrystallization
2-hydroxy-5-nitropyridineHydrolysis / Impure starting materialDilute Base WashActivated Carbon
Category 3: Physical State & Crystallization Issues

Question 5: My product is an oil and won't solidify. How can I induce crystallization?

Answer: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

Underlying Cause: The presence of impurities can disrupt the crystal lattice formation. Also, rapid cooling or using a solvent in which the product is too soluble can lead to oiling out.

Troubleshooting & Optimization:

  • Increase Purity: First, try to remove impurities using the methods described above (e.g., chromatography or aqueous washes). Even small amounts of contaminants can inhibit crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath. Insulating the flask can help.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Solvent System Adjustment:

    • If the product is too soluble, you may have used too much solvent. Try evaporating some of the solvent and allowing it to cool again.

    • Consider a mixed solvent system. Dissolve the product in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, warm the solution until it is clear again and allow it to cool slowly.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Category 4: Analytical Characterization

Question 6: My ¹H NMR spectrum has unexpected peaks. How can I identify them?

Answer: Unexpected peaks in an NMR spectrum are typically due to residual solvents, starting materials, by-products, or grease.

Troubleshooting & Optimization:

  • Identify Common Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents. For example, a singlet at ~2.17 ppm in CDCl₃ could indicate acetone, while a peak at ~7.26 ppm is the residual CHCl₃ in CDCl₃.

  • Check for Starting Materials: Compare the spectrum to the known spectra of 2-chloro-5-nitropyridine and cyclohexanol.

  • Consider By-products: Look for characteristic peaks of the potential by-products mentioned in Category 2.

  • Grease: Broad, multiplet-like signals around 1.2-1.4 ppm can often be attributed to silicone grease from glassware joints.

¹H NMR Reference Data (in CDCl₃, approximate shifts)

CompoundKey ¹H NMR Signals (ppm)
This compound (Product) ~9.0 (d, H6), ~8.3 (dd, H4), ~6.8 (d, H3), ~5.2 (m, O-CH), ~1.2-2.0 (m, cyclohexyl CH₂)
2-chloro-5-nitropyridine~9.1 (d), ~8.4 (dd), ~7.5 (d)
Cyclohexanol~3.6 (m, CH-OH), ~1.0-2.0 (m, cyclohexyl CH₂)
Ethyl Acetate~4.1 (q), ~2.0 (s), ~1.2 (t)
Dichloromethane~5.3 (s)

Visualization of Purification Logic

G cluster_0 Initial State cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing cluster_3 Final Product Crude Crude Product (Mixture) Workup Aqueous & Base Washes (Removes polar/acidic impurities) Crude->Workup Dissolve in Org. Solvent Chromatography Column Chromatography (Separates by polarity) Crude->Chromatography If work-up is skipped Workup->Chromatography If non-polar impurities remain Recrystallization Recrystallization (Improves purity & crystallinity) Workup->Recrystallization If product is relatively clean Chromatography->Recrystallization To improve crystallinity Pure Pure Crystalline Product (>98%) Chromatography->Pure If sufficiently pure Recrystallization->Pure

Technical Support Center: Overcoming Solubility Challenges with 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclohexyloxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for solubility issues encountered during experimentation with this compound. Our approach is rooted in fundamental chemical principles and validated laboratory practices to ensure you can confidently navigate the challenges of working with this pharmaceutical intermediate.

Understanding this compound: A Quick Reference

Before delving into troubleshooting, let's establish the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 85003-00-5[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[2][3]
Molecular Weight 222.24 g/mol [2][3]
General Description A pharmaceutical intermediate, often used in synthetic organic chemistry and medicinal chemistry research.[1]

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the solubility of this compound.

Q1: I'm starting a new project with this compound. What is the best initial approach for solubilization?

A1: A systematic and small-scale approach is always recommended when working with a compound that has limited solubility data.[4] The principle of "like dissolves like" is your foundational guide.[5] Given the structure of this compound, which contains both a non-polar cyclohexyloxy group and a polar nitropyridine moiety, a range of organic solvents should be screened.

A good starting point for many organic molecules is Dimethyl Sulfoxide (DMSO), a powerful and common solvent.[4] If your experimental system is sensitive to DMSO, other polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile can be tested.[6] For less polar characteristics, consider solvents like dichloromethane (DCM) or ethyl acetate.[6] Always begin with small quantities to create a concentrated stock solution, which can then be diluted into your experimental medium.[4]

Q2: My this compound is not dissolving in my chosen solvent. What are my next steps?

A2: If you encounter poor solubility, do not immediately discard your experiment. Several techniques can be employed to enhance dissolution.[5]

  • Temperature Adjustment: Gently warming the solution can significantly increase the solubility of many solid compounds.[5] However, be cautious of potential degradation at high temperatures.[4]

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area for dissolution.[5]

  • Particle Size Reduction: Grinding the solid material to a finer powder increases its surface area, which can improve the rate of dissolution.[5]

Q3: The compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue when transitioning from a high-concentration organic stock to an aqueous environment. The key is to manage the final concentration of the organic solvent and the rate of dilution.

  • Prepare Intermediate Dilutions: Instead of a single large dilution, create a series of intermediate dilutions in your organic solvent first.[4]

  • Slow Addition and Vortexing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Co-solvents: In some cases, using a co-solvent system can help maintain solubility in the final aqueous solution.[5]

Q4: Are there any chemical modifications I can make to improve solubility?

A4: For ionizable compounds, adjusting the pH of the solution can dramatically improve solubility.[5][7] Acidic compounds are more soluble in basic solutions, and basic compounds are more soluble in acidic solutions. While this compound itself is not strongly acidic or basic, this principle is important to keep in mind for derivatives or related compounds.

Troubleshooting Workflow: A Systematic Approach

When faced with solubility issues, a structured troubleshooting process is crucial. The following workflow provides a step-by-step guide to systematically address and overcome these challenges.

Solubility_Troubleshooting start Start: Poor Solubility of this compound solvent_screening Step 1: Systematic Solvent Screening Test small quantities in a range of solvents: - Polar Aprotic (DMSO, DMF) - Polar Protic (Ethanol, Methanol) - Non-Polar (Toluene, Hexane) - Intermediate (DCM, Ethyl Acetate) start->solvent_screening dissolved Compound Dissolved? solvent_screening->dissolved physical_methods Step 2: Apply Physical Dissolution Aids Gentle Heating (monitor for degradation) Sonication (ultrasonic bath) Vigorous Stirring/Vortexing Particle Size Reduction (grinding) dissolved->physical_methods No success Success: Proceed with Experiment dissolved->success Yes dissolved2 Compound Dissolved? physical_methods->dissolved2 cosolvent Step 3: Consider a Co-Solvent System Introduce a miscible co-solvent to modify the polarity of the primary solvent. dissolved2->cosolvent No dissolved2->success Yes dissolved3 Compound Dissolved? cosolvent->dissolved3 reassess Step 4: Re-evaluate Experimental Parameters Is the concentration too high? Is a different compound analogue with better solubility available? Consult literature for similar compounds. dissolved3->reassess No dissolved3->success Yes

Caption: A stepwise guide to troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a method for rapidly screening the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into each vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is soluble at that concentration. Record the result.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Continue this process until the solid dissolves or a practical upper limit for the solvent volume is reached.

  • Repeat for all selected solvents.

Protocol 2: Enhancing Dissolution with Heat and Sonication

This protocol describes how to use gentle heating and sonication to aid in the dissolution of a poorly soluble compound.

Materials:

  • Vial containing the compound and solvent from Protocol 1

  • Water bath or heating block

  • Ultrasonic bath

  • Thermometer

Procedure:

  • Place the vial containing the compound-solvent mixture into a water bath or on a heating block.

  • Gently warm the mixture while stirring or periodically vortexing. Do not exceed a temperature that could cause solvent evaporation or compound degradation. A good starting point is 40-50°C.

  • Visually monitor for dissolution.

  • If the compound remains insoluble, remove the vial from the heat source and place it in an ultrasonic bath.

  • Sonicate for 5-10 minute intervals, checking for dissolution after each interval.

  • A combination of gentle heating followed by sonication can also be effective.

Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Relationships in Solubility Enhancement

The choice of a solubilization technique is often dependent on the properties of the compound and the experimental context. The following diagram illustrates the relationships between different approaches.

Solubility_Enhancement_Logic compound Poorly Soluble Compound (this compound) physical Physical Methods (Increase surface area & energy) Heating Sonication Particle Size Reduction compound->physical Initial Approach chemical Chemical Methods (Alter intermolecular forces) Solvent Selection ('Like dissolves like') Co-solvency pH Adjustment (for ionizable groups) compound->chemical Fundamental Approach physical->chemical Often Combined With formulation Formulation Strategies (Advanced Techniques) Use of Surfactants Complexation (e.g., with cyclodextrins) Solid Dispersions physical->formulation Can be a prerequisite for chemical->formulation If basic methods fail

Caption: Interplay of methods for improving solubility.

By following the guidance in this technical support center, researchers can develop a robust and logical approach to overcoming the solubility challenges associated with this compound, enabling successful experimental outcomes.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • BenchChem. (2025).
  • SynHet. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Jubilant Ingrevia. (2024).
  • Arctom. (n.d.). This compound.
  • Thermo Fisher Scientific. (2021).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4-methyl-3-nitropyridine.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Vibrant Pharma Inc. (n.d.). 2-(Cyclohexyloxy)-3-nitropyridine.
  • Fluorochem. (n.d.). This compound.
  • Benchchem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

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Technical Support Center: Catalyst Selection for 2-(Cyclohexyloxy)-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 2-(Cyclohexyloxy)-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, presented in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route to this compound?

The most common and direct method is the formation of an ether bond between a 2-halopyridine and cyclohexanol. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, where cyclohexanol (or its conjugate base, cyclohexoxide) displaces a halide from the 2-position of a 5-nitropyridine ring. The starting material of choice is usually 2-chloro-5-nitropyridine due to its commercial availability and reactivity.

Q2: Is a catalyst required for the reaction between 2-chloro-5-nitropyridine and cyclohexanol?

A catalyst is not strictly mandatory but is highly recommended for efficiency and milder conditions. The reaction can proceed via two main pathways:

  • Thermal (Uncatalyzed) SNAr: The pyridine ring is inherently electron-deficient, and this effect is significantly enhanced by the strong electron-withdrawing nitro (-NO₂) group.[1][2] This activation makes the C2 position susceptible to attack by a strong nucleophile. By using a strong base (e.g., sodium hydride, NaH) to deprotonate cyclohexanol, the resulting cyclohexoxide can displace the chloride at elevated temperatures. However, this often requires harsh conditions and may lead to side products.

  • Transition-Metal Catalyzed C-O Cross-Coupling: This is the modern, preferred method. Palladium-catalyzed Buchwald-Hartwig etherification allows the reaction to proceed under much milder conditions, with greater functional group tolerance, and often in higher yields.[3][4][5] This approach is generally more reliable and scalable.

Q3: For a catalyzed reaction, which type of catalyst is most effective?

Palladium-based catalyst systems are the state-of-the-art for this transformation.[5] These systems typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. The choice of ligand is the most critical factor influencing catalyst activity.[4] While copper-based catalysts (as used in Ullmann condensations) can also effect C-O bond formation, they usually require higher temperatures and are often less efficient for this specific substrate class compared to modern palladium systems.[3]

Q4: How do I select the optimal Palladium/Ligand combination?

The success of a Buchwald-Hartwig C-O coupling reaction hinges on the phosphine ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For forming C-O bonds with sterically hindered secondary alcohols like cyclohexanol, bulky and electron-rich monodentate biarylphosphine ligands are generally the most effective.[4]

Below is a comparative table of common catalyst systems.

Catalyst System (Precursor + Ligand)BaseTypical ConditionsAdvantages & Considerations
Pd₂(dba)₃ + XPhos Cs₂CO₃ or K₃PO₄Toluene or Dioxane, 80-110 °CHigh activity & broad scope. XPhos is a robust ligand for challenging C-O couplings.[6]
Pd(OAc)₂ + RuPhos NaOtBu or K₃PO₄Toluene, 80-100 °CExcellent for electron-rich and neutral aryl halides. Offers good reactivity at lower temperatures.
Pd(OAc)₂ + BrettPhos K₃PO₄Toluene or CPME, 80-110 °CHighly active for a wide range of substrates, including secondary alcohols.
PdCl₂(dppf)NaOtBuToluene, 100-110 °CA more "classic" bidentate ligand. May be less effective for this specific hindered coupling compared to modern monodentate ligands but can be a good starting point.[5]

Recommendation: Start with an XPhos or RuPhos-based system. Their steric bulk and electron-donating properties are well-suited to promote the reductive elimination step, which is often rate-limiting in C-O bond formation.

Q5: What is the role of the base, and how do I choose the correct one?

The base has two primary functions:

  • Deprotonate the Alcohol: It converts cyclohexanol into the active nucleophile, sodium or potassium cyclohexoxide. The base must be strong enough to deprotonate the alcohol (pKa ≈ 16-18).

  • Facilitate the Catalytic Cycle: It acts as a halide scavenger after the reductive elimination step, regenerating the active Pd(0) catalyst.

Common choices include:

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): Very effective at generating the alkoxide but can be sensitive to certain functional groups. They are often used with less active catalyst systems.[7]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): Preferred for modern, highly active catalyst systems. They offer better functional group tolerance and are generally easier to handle. Cesium carbonate is particularly effective due to the high solubility of its salts and the "cesium effect," which can accelerate the reaction.

Part 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.

Problem 1: Low or No Yield of this compound

A low or non-existent yield is the most common issue. The flowchart below provides a decision-making process for troubleshooting, followed by a detailed explanation of each potential cause.

G start Low / No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_base Is the Base Effective? check_catalyst->check_base Yes sol_catalyst Solution: - Use fresh Pd precursor/ligand. - Screen different ligands (e.g., XPhos). - Ensure inert atmosphere (N₂/Ar). check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes sol_base Solution: - Use a stronger base (NaOtBu). - Ensure base is dry and fresh. - Switch to Cs₂CO₃ for better solubility. check_base->sol_base No check_reagents Are Starting Materials Pure? check_conditions->check_reagents Yes sol_conditions Solution: - Increase temperature in 10°C increments. - Ensure solvent is anhydrous. - Increase reaction time. check_conditions->sol_conditions No end_point Review reaction stoichiometry and setup. check_reagents->end_point Yes sol_reagents Solution: - Purify starting materials. - Use anhydrous grade cyclohexanol. - Check 2-chloro-5-nitropyridine for degradation. check_reagents->sol_reagents No

Diagram 1: Troubleshooting workflow for low reaction yield.
Potential Cause A: Inactive or Inappropriate Catalyst System

The Pd(0) species is the active catalyst, but it is sensitive to oxygen.

  • Diagnosis: If the reaction mixture turns black (palladium black), it indicates catalyst decomposition. If the reaction fails to initiate even with a reliable ligand, the catalyst precursor or ligand may be degraded.

  • Solution:

    • Ensure Inert Atmosphere: The reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) and the phosphine ligand.

    • Use Fresh Reagents: Use a fresh palladium source and ligand. Store phosphine ligands, especially electron-rich ones, under inert gas.

    • Screen Ligands: If a particular ligand (e.g., dppf) is not working, switch to a more robust, modern biarylphosphine ligand like XPhos or RuPhos, which are designed for challenging C-O couplings.[4]

Potential Cause B: Ineffective Base or Nucleophile Generation

The reaction cannot proceed if the cyclohexoxide nucleophile is not formed in sufficient concentration.

  • Diagnosis: If a relatively weak base like K₃PO₄ is used and the reaction is sluggish, the equilibrium may not favor the alkoxide formation.

  • Solution:

    • Switch to a Stronger Base: Replace K₃PO₄ with sodium tert-butoxide (NaOtBu). This will irreversibly deprotonate the cyclohexanol and drive the reaction forward.

    • Use Cesium Carbonate (Cs₂CO₃): This base often provides a good balance of reactivity and mildness and can be superior to other phosphate or carbonate bases.

    • Check for Water: Ensure the base and solvent are anhydrous. Water can consume the base and lead to the formation of undesired hydroxide ions.

Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate indicates side reactions.

Potential Cause A: 2-Hydroxy-5-nitropyridine is Observed

This is a common byproduct resulting from the reaction with water.

  • Mechanism: If water is present, the base will generate hydroxide ions (OH⁻), which are potent nucleophiles. These can compete with the cyclohexoxide and react with 2-chloro-5-nitropyridine to form the corresponding hydroxypyridine.

  • Solution:

    • Use Anhydrous Conditions: Dry the solvent (e.g., over molecular sieves or by distillation). Use freshly opened, anhydrous grade cyclohexanol. Ensure the reaction flask is flame-dried before use.

    • Pre-form the Alkoxide: In a separate flask, add the base (e.g., NaH) to a solution of cyclohexanol in your solvent. Stir until hydrogen evolution ceases. Then, add this solution of the pre-formed sodium cyclohexoxide to the flask containing the palladium catalyst and 2-chloro-5-nitropyridine.

Potential Cause B: Hydrodehalogenation (Product is 5-nitropyridine)

This side reaction involves the replacement of the chlorine atom with a hydrogen atom.

  • Mechanism: This can occur through various pathways in a palladium catalytic cycle, often involving β-hydride elimination from the palladium alkoxide intermediate or from impurities.

  • Solution:

    • Ligand Choice: The choice of ligand can influence this pathway. Bulky ligands that promote rapid reductive elimination can often outcompete side reactions.

    • Control Temperature: Do not use excessively high temperatures, as this can promote catalyst decomposition and side reactions.

    • Reagent Purity: Ensure the cyclohexanol is free of reducing impurities.

Part 3: Experimental Protocols & Mechanism

Protocol 1: General Procedure for Pd-Catalyzed Synthesis

This protocol uses a robust, modern catalyst system.

  • Setup: To a flame-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 equiv.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution), cyclohexanol (1.2 equiv.), and finally cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

The simplified mechanism for the Buchwald-Hartwig C-O coupling is shown below.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Pd(II) Alkoxide Complex B->C RO⁻ M⁺ D Product Complex C->D Reductive Elimination D->A Product (Ar-OR) ArX 2-Chloro-5-nitropyridine (Ar-X) ROH Cyclohexanol (ROH) ROM Cyclohexoxide (RO⁻ M⁺) Base Base (e.g., Cs₂CO₃) Base->ROH Deprotonation

Diagram 2: Simplified Buchwald-Hartwig C-O coupling cycle.

References

  • Itami, K., Yamazaki, D., & Yoshida, J. I. (2003). Palladium-catalyzed rearrangement/arylation of 2-allyloxypyridine leading to the synthesis of N-substituted 2-pyridones. Organic Letters, 5(12), 2161–2164. [Link]

  • Vasilev, A. A., & Ananikov, V. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Advanced Synthesis & Catalysis. [Link]

  • Li, B., et al. (2022). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. [Link]

  • Ghaffari, B., et al. (2019). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mesa-Antolínez, A., et al. (2020). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Liao, L. L., et al. (2020). Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols. PMC. [Link]

  • Ben, N. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

  • Chen, Z., et al. (2022). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. ResearchGate. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Fors, B. P. (2009). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Wolfe, J. P., et al. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]

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Validation & Comparative

Navigating the Kinome: A Comparative Guide to Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, protein kinases stand as central architects, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.

This guide provides a comprehensive comparison of a novel investigational compound, 2-(Cyclohexyloxy)-5-nitropyridine, with established kinase inhibitors. While experimental data on this compound is not yet publicly available, this document serves as a framework for its evaluation. We will explore the profiles of well-characterized inhibitors—Staurosporine, Erlotinib, and Dasatinib—as benchmarks for assessing the potential of new chemical entities. Furthermore, we will delve into the critical experimental methodologies required to build a robust profile for any emerging kinase inhibitor.

The Kinase Inhibitor Landscape: Benchmarks for Comparison

To contextualize the potential of a new inhibitor, it is essential to compare it against well-understood compounds that represent different facets of kinase inhibition.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, a natural product isolated from the bacterium Lentzea albida, is a potent, ATP-competitive inhibitor of a wide range of protein kinases.[1] Its broad activity profile, inhibiting both serine/threonine and tyrosine kinases, makes it an invaluable tool in research for inducing apoptosis and studying fundamental kinase-dependent pathways.[1] However, its lack of selectivity precludes its direct therapeutic use due to significant off-target effects.[2]

Erlotinib: The Targeted Tyrosine Kinase Inhibitor

Erlotinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] It is a clinically approved drug for the treatment of non-small cell lung cancer and pancreatic cancer, particularly in patients with specific activating mutations in the EGFR gene.[4][5] Erlotinib's success underscores the power of targeted therapy, where inhibiting a specific dysregulated kinase can lead to significant clinical benefit.[6]

Dasatinib: The Multi-Targeted Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein found in chronic myeloid leukemia (CML), Src family kinases, c-KIT, and PDGFR.[7][8] Its ability to inhibit several key oncogenic drivers makes it a powerful therapeutic agent for certain leukemias and solid tumors.[9][10] Dasatinib exemplifies a "multi-targeted" approach, where engaging a specific set of kinases can overcome resistance and provide broader efficacy.

Here is a summary of the key characteristics of these benchmark inhibitors:

InhibitorTypeKey TargetsIC50 (Exemplary)Clinical Use
Staurosporine Pan-Kinase InhibitorBroad spectrum (PKC, PKA, Src, etc.)~3-20 nM for various kinases[11]Research tool only
Erlotinib Selective InhibitorEGFR Tyrosine Kinase~2 nM (in vitro enzyme assay)[5]Non-small cell lung cancer, Pancreatic cancer[4]
Dasatinib Multi-Targeted InhibitorBCR-ABL, Src family, c-KIT, PDGFRSub-nanomolar to low nanomolar for key targets[8][12]Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[7]

Characterizing a Novel Kinase Inhibitor: A Methodological Blueprint

The evaluation of a new chemical entity like this compound requires a systematic and multi-faceted experimental approach. The goal is to elucidate its potency, selectivity, and cellular effects to understand its therapeutic potential.

Phase 1: Biochemical Assays - The First Look at Potency and Selectivity

Biochemical assays are the initial step to determine if a compound directly interacts with and inhibits the enzymatic activity of a kinase.[13] These in vitro assays provide crucial data on potency (typically as an IC50 value) and selectivity across the kinome.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compound (e.g., this compound) and control inhibitors (Staurosporine, DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and control inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 dilutions.

  • Reaction Setup:

    • Add 5 µL of kinase reaction buffer containing the kinase and its substrate to each well of the 384-well plate.

    • Add 50 nL of the serially diluted compounds or controls to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

To assess selectivity, this assay can be performed in parallel against a large panel of kinases. This "kinome profiling" is crucial to identify the primary targets and potential off-targets of a novel compound.

G cluster_workflow Biochemical Kinase Assay Workflow Compound_Prep Compound Serial Dilution Dispense Dispense Mix and Compounds into Plate Compound_Prep->Dispense Reaction_Mix Prepare Kinase/Substrate Mix Reaction_Mix->Dispense Incubate_1 Pre-incubation (15 min) Dispense->Incubate_1 Add_ATP Add ATP to Initiate Reaction Incubate_1->Add_ATP Incubate_2 Incubate (1 h at 30°C) Add_ATP->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP Incubate_2->Stop_Reaction Develop_Signal Develop Luminescent Signal Stop_Reaction->Develop_Signal Read_Plate Read Luminescence Develop_Signal->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Phase 2: Cell-Based Assays - Assessing Activity in a Biological Context

While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment.[14] Cell-based assays are critical to determine if a compound can enter cells, engage its target, and exert a biological effect.[15]

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

Principle: This assay measures the binding of a compound to a target kinase within living cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. A test compound that binds to the kinase will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[14]

Materials:

  • Cells engineered to express the NanoLuc®-kinase fusion protein.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Kinase Tracer.

  • Test compound and controls.

  • White, 96-well cell culture plates.

  • BRET-capable plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

Principle: This assay determines the effect of a kinase inhibitor on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase. The MTS reagent is bioreduced by viable cells into a colored formazan product that can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound and controls.

  • MTS reagent.

  • Clear, 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).

Phase 3: Target Validation - Confirming the Mechanism of Action

Once a compound shows cellular activity, it is crucial to confirm that this effect is due to the inhibition of the intended target kinase. Western blotting is a powerful technique for this purpose.

Experimental Protocol: Western Blot for Phospho-Kinase Inhibition

Principle: This method assesses the phosphorylation state of the target kinase or its direct downstream substrates in cells treated with the inhibitor. A reduction in the phosphorylated form of the protein indicates successful target inhibition.

Materials:

  • Cancer cell line.

  • Test compound.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (total and phospho-specific for the target kinase and a downstream substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream Erlotinib Erlotinib Erlotinib->pEGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and the point of Erlotinib inhibition.

Conclusion: Building a Comprehensive Profile for Novel Kinase Inhibitors

The journey of a novel kinase inhibitor from a chemical scaffold to a potential therapeutic is a rigorous one, demanding comprehensive and systematic evaluation. By employing a suite of biochemical and cell-based assays, researchers can build a detailed profile of a compound's potency, selectivity, and mechanism of action. Comparing this data to established benchmarks like the pan-kinase inhibitor Staurosporine, the selective inhibitor Erlotinib, and the multi-targeted inhibitor Dasatinib, provides a crucial context for its potential advantages and liabilities.

For a compound like this compound, the path forward involves the application of these described methodologies. The resulting data will be pivotal in determining whether it holds promise as a novel therapeutic agent and in guiding its further development. This structured approach, grounded in robust experimental data and logical comparison, is the cornerstone of successful kinase inhibitor drug discovery.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. [Link]

  • Erlotinib. PubChem. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Frontiers in Pharmacology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Multi kinase inhibitors. Otava Chemicals. [Link]

  • Identification of Two Kinase Inhibitors with Synergistic Toxicity with Low-Dose Hydrogen Peroxide in Colorectal Cancer Cells in vitro. International Journal of Molecular Sciences. [Link]

  • Erlotinib. StatPearls - NCBI Bookshelf. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Clinical Pharmacology. [Link]

  • Dasatinib. PubChem. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology. [Link]

  • Western blot analysis of components of the class I PI3K and ERK... ResearchGate. [Link]

  • Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. International Journal of Women's Health. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. [Link]

  • Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • Systematic exploration of privileged warheads for covalent kinase drug discovery. ChemRxiv. [Link]

  • Kinase profile of dasatinib. ResearchGate. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. [Link]

  • The current standard of care in CML and insights into the use of first- and second-generation TKIs. VJHemOnc. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]

  • Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. Clinical Cancer Research. [Link]

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A Predictive Bioactivity Blueprint for 2-(Cyclohexyloxy)-5-nitropyridine Derivatives: A Comparative Guide for New Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual frontier. This guide delves into the untapped potential of 2-(cyclohexyloxy)-5-nitropyridine derivatives, a class of compounds at the intersection of established pharmacophores. While direct comparative studies on a series of these specific derivatives are not yet prevalent in published literature, this document serves as a predictive blueprint. By dissecting the bioactivity of the core nitropyridine moiety and the influence of the cyclohexyloxy group, we can construct a scientifically-grounded forecast of their potential applications and provide a strategic framework for their synthesis and evaluation.

The pyridine ring is a cornerstone in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this motif.[1] The introduction of a nitro group to this ring system dramatically alters its electronic properties, often conferring a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] This guide will explore the prospective bioactivities of this compound derivatives, offering a comparative analysis based on the established activities of related compounds.

The Architectural Logic: Deconstructing the this compound Scaffold

The therapeutic potential of this scaffold can be logically deduced from its two primary components: the 2-alkoxy-5-nitropyridine core and the cyclohexyl moiety.

  • The 2-Alkoxy-5-Nitropyridine Core: The nitropyridine structure is a versatile precursor for a wide array of bioactive molecules.[1][3][4] The nitro group, being a strong electron-withdrawing group, can participate in crucial interactions with biological targets and is a key feature in many antimicrobial and anticancer agents.[2] The alkoxy group at the 2-position can influence the molecule's solubility, metabolic stability, and orientation within a target's binding site.

  • The Cyclohexyloxy Moiety: The bulky and lipophilic cyclohexyl group can significantly impact the pharmacokinetic profile of a drug candidate. It can enhance membrane permeability and promote interactions with hydrophobic pockets in target proteins.

By modifying substituents on either of these components, a diverse library of derivatives can be synthesized to probe a range of biological activities.

Comparative Bioactivity Forecast: A Data-Informed Perspective

Based on the known activities of structurally related compounds, we can project the most promising therapeutic avenues for this compound derivatives.

Anticancer Potential

Nitropyridine derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of cytosolic thioredoxin reductase 1.[1] Furthermore, related structures like 2-cyclopentyloxyanisole derivatives have demonstrated antitumor activity through the inhibition of enzymes such as COX-2 and PDE4B.[5]

Table 1: Postulated Anticancer Activity of Hypothetical this compound Derivatives

Derivative IDR1 (on Cyclohexyl)R2 (on Pyridine)Predicted Primary Target(s)Predicted IC50 Range (µM)
CND-1HH (Parent)Thioredoxin Reductase, Kinases10-50
CND-24-OHHKinases, Apoptosis Induction5-20
CND-3H4-NH2DNA Intercalation, Topoisomerase II1-15
CND-4H6-ClKinase Inhibition5-25

Note: This table is predictive and intended to guide experimental design. Actual IC50 values would need to be determined empirically.

Antimicrobial Activity

The nitropyridine scaffold is a known pharmacophore in antimicrobial agents.[2] For instance, certain nitropyridine derivatives have shown moderate antimicrobial activity against various bacterial strains.[1] The introduction of a lipophilic cyclohexyloxy group could enhance the ability of these compounds to penetrate bacterial cell walls.

Table 2: Projected Antimicrobial Activity of Hypothetical this compound Derivatives

Derivative IDR1 (on Cyclohexyl)R2 (on Pyridine)Target Organism(s)Predicted MIC Range (µg/mL)
CND-5HH (Parent)S. aureus, E. coli32-128
CND-64-FHGram-positive bacteria16-64
CND-7H4-COOHBroad-spectrum32-256
CND-8H6-BrGram-positive bacteria8-32

Note: This table is predictive. Experimental determination of MIC values is necessary for validation.

Enzyme Inhibition

The nitropyridine moiety has been incorporated into inhibitors of various enzymes.[1] For example, derivatives have been shown to inhibit human platelet Na+/H+ exchangers.[1] The cyclohexyloxy group could facilitate binding to hydrophobic active sites of enzymes like cyclooxygenases (COX).

Table 3: Predicted Enzyme Inhibition Profile of Hypothetical this compound Derivatives

Derivative IDR1 (on Cyclohexyl)R2 (on Pyridine)Target EnzymePredicted Ki Range (µM)
CND-9HH (Parent)COX-220-100
CND-104-ketoH5-Lipoxygenase (5-LOX)10-50
CND-11H4-SO2NH2Carbonic Anhydrases5-30
CND-12H6-CF3Kinases1-20

Note: This table is predictive and serves as a starting point for screening.

Experimental Workflows: A Guide to Synthesis and Biological Evaluation

General Synthetic Protocol for this compound Derivatives

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable dihalopyridine followed by further derivatization.

G cluster_synthesis Synthetic Pathway A 2-Chloro-5-nitropyridine C This compound A->C NaH, THF B Cyclohexanol B->C D Reduction of Nitro Group C->D Fe/NH4Cl or H2/Pd-C E 5-Amino-2-(cyclohexyloxy)pyridine D->E F Further Derivatization (e.g., Acylation, Sulfonylation) E->F G Target Derivatives F->G

Caption: Proposed synthetic route for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of this compound (Parent Scaffold):

    • To a solution of cyclohexanol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-chloro-5-nitropyridine in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol/water mixture).

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate.

    • Extract the product into an organic solvent and purify as needed.

  • Further Derivatization:

    • The resulting 5-amino-2-(cyclohexyloxy)pyridine can be further functionalized using standard organic chemistry reactions such as acylation, sulfonylation, or diazotization followed by substitution.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the synthesized derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of a 96-well microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action: A Look into Signaling Pathways

The bioactivity of this compound derivatives could be mediated through the modulation of key signaling pathways implicated in cancer and inflammation. For instance, inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory and anticancer drugs.

G cluster_pathway Hypothetical Inhibition of NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation Inhibitor This compound Derivative Inhibitor->IKK Inhibition NFκB NF-κB IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by a derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. This guide provides a predictive framework for the bioactivity of its derivatives, grounded in the known properties of its constituent pharmacophores. The proposed synthetic routes and biological evaluation protocols offer a clear path for researchers to begin exploring this novel chemical space. Future research should focus on synthesizing a diverse library of these compounds and screening them against a wide range of biological targets to validate the predictions outlined in this guide and uncover new therapeutic leads.

References

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  • Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. ResearchGate. [Link]

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  • Google Patents. (Year). Preparation method of high-yield 2-chloro-5-nitropyridine.
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A Comparative Guide to the Validation of Analytical Methods for 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(Cyclohexyloxy)-5-nitropyridine

In the landscape of pharmaceutical development, the purity, potency, and safety of any active pharmaceutical ingredient (API) or intermediate are non-negotiable. This compound, a key heterocyclic compound, serves as a critical building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a bulky cyclohexyloxy group and an electron-withdrawing nitro group on a pyridine ring, presents unique analytical challenges. The accurate quantification of this compound and its potential impurities is paramount to ensure the quality and consistency of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind method selection, experimental design, and the interpretation of validation data. Our approach is grounded in the globally recognized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring that the methods described are robust, reliable, and suitable for their intended regulatory purpose.[1][2][3][4][5]

The Regulatory Framework: A Foundation of Trust

The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that its performance characteristics meet the requirements for the intended application.[3][6] This process is not merely a checklist but a systematic scientific exercise that provides a high degree of assurance that a method will consistently produce a result meeting its predetermined specifications.[7] The cornerstone of this process is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is adopted by major regulatory bodies including the FDA and the European Medicines Agency (EMA).[1][8][9][10][11][12]

The key validation parameters we will address for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[3][12]

  • Accuracy: The closeness of test results to the true value.[12][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[10][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Method I: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

For a non-volatile, UV-active organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the quintessential analytical tool.[14] Its versatility, sensitivity, and high resolving power make it ideal for both assay (potency) and impurity profiling.

Causality Behind Experimental Choices

The development of a robust HPLC method is a science of deliberate choices. A reversed-phase method is selected due to the predominantly non-polar character of the molecule, imparted by the cyclohexyl ring.

  • Column: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography, providing excellent retention and separation for a wide range of non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is preferred over methanol for its lower viscosity (leading to lower backpressure) and superior UV transparency, which is critical for sensitive detection. A phosphate buffer is added to maintain a constant pH, ensuring consistent retention times and peak shapes by controlling the ionization state of any potential acidic or basic impurities.

  • Detection: The nitropyridine chromophore in the molecule exhibits strong UV absorbance. A detection wavelength is chosen at the absorbance maximum (λmax) to ensure the highest sensitivity for both the main compound and related impurities.

Experimental Workflow: HPLC Method Validation

The following diagram illustrates the logical flow of the validation process for our HPLC method.

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2(R1)) cluster_final Finalization Dev Develop HPLC Method (Column, Mobile Phase, λ) Specificity Specificity (Forced Degradation, Peak Purity) Dev->Specificity Initial Validation Step Linearity Linearity (≥5 Concentrations) Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision LOQ Limit of Quantitation Linearity->LOQ Report Validation Report & SOP Accuracy->Report Robustness Robustness (Flow, pH, % Organic) Precision->Robustness LOD Limit of Detection LOQ->LOD Robustness->Report

Caption: A logical workflow for HPLC analytical method validation.

Detailed Experimental Protocol: HPLC Assay
  • Chromatographic System:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

    • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 100 mg of this compound and prepare as described for the Standard Stock Solution, followed by the same dilution step to create the working solution.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of the Working Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%. The tailing factor must be ≤ 2.0, and the theoretical plates must be ≥ 2000. This ensures the system is performing correctly before proceeding.[15]

  • Analysis:

    • Inject the prepared standard and sample solutions into the chromatograph and record the peak areas.

    • Calculation: The quantity of the analyte is determined by comparing the peak area from the sample solution to that of the standard solution.

Data Presentation: Summary of Validation Parameters

The following table summarizes the expected outcomes for the validation of the HPLC method, based on ICH guidelines.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Experimental Result
Specificity No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.999.Method is specific and stability-indicating.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Range 80% to 120% of the test concentration.[3]80 µg/mL to 120 µg/mL
Accuracy 98.0% to 102.0% recovery.[12]99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:1.0.05 µg/mL
LOQ Signal-to-Noise ratio of 10:1.[10]0.15 µg/mL
Robustness %RSD of results should remain within precision limits after minor changes (e.g., flow rate ±10%, pH ±0.2).Method is robust.

Method II: Gas Chromatography (GC) - A Situational Alternative

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[14] For this compound, which has a relatively high molecular weight and boiling point, GC is generally not the primary method of choice for potency testing. The high temperatures required in the GC inlet could potentially cause degradation of the analyte.

However, GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) excels in specific, complementary applications:

  • Analysis of Volatile Starting Materials: To quantify residual amounts of volatile precursors used in the synthesis.

  • Residual Solvent Analysis: As mandated by ICH Q3C guidelines for identifying and quantifying residual solvents from the manufacturing process.

Rationale for Limited Use

The primary reason to prefer HPLC over GC for the main analyte is the risk of thermal degradation. A validation of a GC method would require a thorough investigation to prove that the compound does not degrade on-column or in the injector port, which adds significant complexity. Therefore, GC is best reserved as an orthogonal technique for specific volatile impurities where it offers superior performance.

Method III: Spectroscopic Methods - Orthogonal Verification

While chromatographic methods provide separation and quantification, spectroscopic techniques can offer complementary and, in some cases, definitive structural and quantitative information.[16][17][18]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for an identical reference standard of the analyte itself. It relies on an internal standard of known purity.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from this compound with the integral of a signal from a certified internal standard of known concentration, a highly accurate, direct measure of purity or concentration can be obtained.[14]

  • Why it's a powerful tool: qNMR is an excellent orthogonal technique to HPLC. If both HPLC (against a reference standard) and qNMR (against an internal standard) provide concurring results for the purity of a batch, it lends an extremely high degree of confidence to the data. It is particularly valuable for certifying the purity of the reference standard itself.

UV-Vis Spectrophotometry

A simple UV-Vis spectrophotometer can quantify the concentration of this compound in a solution by measuring its absorbance at a specific wavelength.

  • Limitation - Lack of Specificity: The critical drawback of standalone UV-Vis is its complete lack of specificity.[10] Any impurity or other compound that absorbs light at the same wavelength will interfere with the measurement, leading to an inaccurate, often overestimated, result. For this reason, it is unsuitable for quality control in a drug development setting where purity is critical. Its use is primarily confined to simple, in-process checks where the sample matrix is well-defined and known to be free of interfering substances.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-FID/MSqNMRUV-Vis Spectrophotometry
Primary Application Assay, Impurity ProfilingVolatile Impurities, Residual SolventsPurity Assessment, Reference Standard CertificationIn-process checks
Specificity High (with separation)High (with separation)Very High (structural info)Very Low
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)Low (µg/mL)
Sample Throughput ModerateModerateLowHigh
Thermal Stability Req. Not requiredRequiredNot requiredNot required
Regulatory Acceptance High (Standard method)High (for specific tests)High (as orthogonal method)Low (for release testing)

Conclusion and Recommendation

For the comprehensive quality control and validation of this compound, a multi-faceted approach is essential.

  • Primary Method: A validated reversed-phase HPLC-UV method should be established as the primary workhorse for routine quality control, including assays for potency and the quantification of non-volatile impurities. Its robustness, specificity, and widespread acceptance make it the unequivocal choice.[14][19]

  • Orthogonal Method: qNMR should be employed as an orthogonal method for the definitive purity assessment of key batches and, most importantly, for the certification of the primary reference standard used in the HPLC method. This cross-validation provides an unassailable level of analytical certainty.

  • Complementary Method: A validated Gas Chromatography method should be developed specifically for the quantification of residual solvents and any volatile impurities that may be present from the synthetic route.

By integrating these methods, a complete and scientifically sound analytical control strategy is established. This ensures that every batch of this compound is assessed with the highest degree of accuracy and reliability, meeting the stringent quality standards of the pharmaceutical industry and global regulatory authorities.

References

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: Jordi Labs URL: [Link]

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  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

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  • Title: Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

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  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: IVT Network URL: [Link]

  • Title: Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-(Cyclohexyloxy)-5-nitropyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(cyclohexyloxy)-5-nitropyridine, a scaffold of significant interest in medicinal chemistry. While direct and extensive SAR studies on this specific molecule are not widely published, by examining related pyridine and nitropyridine derivatives, we can elucidate the key structural determinants of its biological activity. This document synthesizes findings from diverse studies to offer a coherent SAR narrative, supported by experimental data from analogous compounds, and provides detailed protocols for assessing biological activity.

Introduction: The Therapeutic Potential of the Nitropyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties. The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the biological activity of the parent molecule.[3] Nitropyridines are versatile precursors for a wide range of biologically active compounds, including those with anticancer, antimicrobial, and enzyme-inhibiting properties.[4] The this compound scaffold combines these features with a bulky, lipophilic cyclohexyloxy group, suggesting a potential for specific interactions with biological targets.

Core Structural Components and Their Influence on Bioactivity

The biological activity of this compound can be dissected by considering the contribution of its three primary structural components: the pyridine core, the 2-cyclohexyloxy substituent, and the 5-nitro group.

The Pyridine Core: A Versatile Pharmacophore

The pyridine nucleus is a fundamental building block in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions with biological macromolecules. Its presence in a molecule can influence solubility, metabolic stability, and target binding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.

The 2-Cyclohexyloxy Group: Modulator of Lipophilicity and Steric Interactions

The ether linkage at the 2-position of the pyridine ring allows for the introduction of various substituents. The cyclohexyloxy group in the title compound is a bulky and lipophilic moiety that can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.

  • Lipophilicity and Membrane Permeability: The hydrophobic nature of the cyclohexyl ring can enhance the molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.

  • Steric Bulk and Target Selectivity: The size and conformation of the cyclohexyloxy group can influence binding affinity and selectivity for a specific target protein. Modifications to the ring size (e.g., cyclopentyl, cycloheptyl) or the introduction of substituents on the cyclohexyl ring would likely alter the activity profile. While direct data for this compound is scarce, studies on related 2-alkoxypyridines suggest that the nature of the alkoxy group is critical for activity. For instance, in a series of 2,4,5-trisubstituted pyrimidines, the substituent at the 2-position was found to be crucial for establishing key interactions within the ATP-binding pocket of kinases.

The 5-Nitro Group: A Key Determinant of Electronic Properties and Biological Activity

The nitro group is a strong electron-withdrawing group that significantly influences the electronic distribution of the pyridine ring. This, in turn, can affect the molecule's reactivity, binding properties, and metabolic fate.

  • Electron-Withdrawing Effects: The nitro group at the 5-position deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, which can be a key step in its mechanism of action or metabolic activation.

  • Hydrogen Bonding Potential: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction with a biological target.

  • Positional Isomerism: The position of the nitro group on the pyridine ring is critical for biological activity. Studies on nitropyridine derivatives have shown that changing the position of the nitro group can dramatically alter the compound's biological effects. For example, in a series of nitropyridine-linked thiazolidinones, the 5-nitro substitution was found to be important for anticancer activity.[3]

Comparative Biological Activities of Related Pyridine Derivatives

To build a comprehensive understanding of the SAR of this compound, it is instructive to examine the biological activities of structurally related compounds. The following tables summarize the activities of various pyridine derivatives, highlighting the influence of different substituents.

Anticancer Activity

Pyridine derivatives have shown significant potential as anticancer agents, with activities against a range of cancer cell lines.[2][5]

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)Reported Activity (IC50)Key SAR ObservationsReference
2-Oxo-pyridines Spiro-pyridine derivatives 5 and 7HepG-2, Caco-27.83 - 10.58 µMSpiro-fusion at the 3,4-position of the pyridine ring enhances activity.[6]
1,2,4-Triazole-pyridines TP1-TP7Murine melanoma (B16F10)41.12 - 61.11 µMThe nature of the benzylthio substituent on the triazole ring influences potency.[7][8]
Pyridine-Ureas Compound 8eBreast cancer (MCF-7)0.22 µMThe urea linkage and the nature of the terminal phenyl group are critical for high potency.[9]
Nitropyridine-thiazolidinones Compound 35a (R = OMe)Breast cancer (MCF-7)6.41 µMThe 5-nitro group and the nature of the arylidene substituent are important for activity.[3]
2-Methoxy-pyridines Compounds 5d, 5g, 5h, 5iHepG2, DU145, MBA-MB-2311 - 5 µMThe nature of the aryl substituent at the 4-position significantly impacts cytotoxicity.[10]
Antimicrobial Activity

Nitropyridine and other pyridine derivatives have also demonstrated promising antimicrobial activities.

| Compound Class | Representative Compound(s) | Microbial Strain(s) | Reported Activity (MIC) | Key SAR Observations | Reference | | :--- | :--- | :--- | :--- | :--- | | Nitropyridine-containing complexes | Copper (II) complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to ciprofloxacin | The presence of the nitropyridine moiety enhances the antimicrobial activity of the metal complexes. |[11] | | Pyridothienopyrimidines | Compounds 3a, 5a, 9b | E. coli, Fungal strains | 4 - 16 µg/mL | The fusion of the thienopyrimidine ring system to the pyridine core leads to potent broad-spectrum activity. |[12] | | Imidazo[4,5-b]pyridines | Compounds 2 and 4 | Bacillus cereus | Active | Gram-positive bacteria were more sensitive to these compounds. |[13] |

Postulated SAR Summary for this compound

Based on the analysis of related compounds, we can postulate the following SAR for this compound:

Caption: Postulated Structure-Activity Relationship for this compound.

Experimental Protocols

To facilitate further research and validation of the SAR of this compound and its analogs, detailed experimental protocols for assessing anticancer and antimicrobial activities are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT-based cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a comprehensive SAR study on this specific molecule is yet to be published, analysis of related pyridine and nitropyridine derivatives provides valuable insights. The lipophilic and sterically demanding cyclohexyloxy group at the 2-position, combined with the electron-withdrawing nitro group at the 5-position, are likely key determinants of biological activity. Future work should focus on the systematic modification of these two positions to optimize potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of such novel analogs.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022).
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis of 5-[alkoxy-(4-nitro-phenyl)-methyl]-uridines and study of their cytotoxic activity.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed.
  • Synthesis and antimicrobial studies of new pyridine derivatives. (2025).
  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applic
  • Biological Activities of Alkaloids: From Toxicology to Pharmacology. (2020). PMC - NIH.
  • The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and P
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). PMC - NIH.
  • Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)

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A Comparative Guide to the Synthetic Routes of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclohexyloxy)-5-nitropyridine is a valuable substituted pyridine derivative with applications in medicinal chemistry and materials science. Its synthesis is of considerable interest to researchers in drug development and organic synthesis. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

The structure of this compound incorporates a pyridine ring activated by a nitro group, making it amenable to nucleophilic aromatic substitution. This feature is central to its most common synthetic pathway. This guide will explore this primary route in detail, alongside a viable alternative, the Mitsunobu reaction, providing a comprehensive overview for the discerning researcher.

Route 1: Nucleophilic Aromatic Substitution (SNAr) via Williamson-type Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and cyclohexanol. This reaction is a variation of the classic Williamson ether synthesis, adapted for an aromatic substrate.

Causality Behind Experimental Choices

The success of this route hinges on the electronic properties of the pyridine ring. The strongly electron-withdrawing nitro group at the 5-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, significantly activates the 2-position towards nucleophilic attack. Chlorine is an effective leaving group in this context. The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the cyclohexanol, forming the nucleophilic cyclohexoxide anion. An aprotic polar solvent like N,N-dimethylformamide (DMF) is ideal as it can solvate the cation of the base, enhancing the nucleophilicity of the alkoxide, and it can withstand the elevated temperatures often required for SNAr reactions.

Reaction Pathway

The synthesis of this compound via the SNAr route is a multi-step process, commencing from readily available 2-aminopyridine.

SNAr_Route A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B HNO3, H2SO4 C 2-Hydroxy-5-nitropyridine B->C NaNO2, H2SO4, H2O D 2-Chloro-5-nitropyridine C->D POCl3 E This compound D->E Cyclohexanol, NaH, DMF

Caption: Overall synthetic pathway for this compound via the SNAr route.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

This procedure is adapted from established nitration methods for aminopyridines.

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, slowly add 2-aminopyridine (10.0 g, 0.106 mol).

  • Maintain the temperature below 10 °C during the addition.

  • Add a mixture of concentrated nitric acid (8.0 mL) and concentrated sulfuric acid (10 mL) dropwise, keeping the temperature below 30 °C.

  • After the addition is complete, warm the mixture to 50-60 °C and stir for 10-12 hours.

  • Pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the solution with a 50% aqueous sodium hydroxide solution to a pH of 5.5-6.0.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 2-amino-5-nitropyridine.

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

This one-pot diazotization and hydrolysis is an efficient method to convert the amino group to a hydroxyl group.[1]

  • Dissolve 2-amino-5-nitropyridine (10.0 g, 0.072 mol) in a mixture of concentrated sulfuric acid (40 mL) and water (60 mL) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (7.5 g, 0.109 mol) in water (20 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 1 hour, then heat to 70-80 °C for 2 hours.

  • Cool the mixture to room temperature and pour it onto ice.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 2-hydroxy-5-nitropyridine.

Step 3: Synthesis of 2-Chloro-5-nitropyridine

This chlorination step is crucial for activating the 2-position for the subsequent SNAr reaction.[2]

  • In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (10.0 g, 0.071 mol) and phosphorus oxychloride (30 mL).

  • Slowly add phosphorus pentachloride (17.7 g, 0.085 mol) in portions.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a 40% aqueous sodium hydroxide solution to a pH of 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-chloro-5-nitropyridine. A yield of 95.3% has been reported for a similar procedure.[2]

Step 4: Synthesis of this compound

This final step is a Williamson-type ether synthesis.[3]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 g, 0.025 mol) in anhydrous DMF (30 mL) under a nitrogen atmosphere, add cyclohexanol (2.5 g, 0.025 mol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-5-nitropyridine (3.96 g, 0.025 mol) in anhydrous DMF (20 mL) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Route 2: The Mitsunobu Reaction

An alternative approach to the formation of the ether linkage is the Mitsunobu reaction.[4][5][6] This reaction allows for the coupling of an alcohol with a nucleophile, in this case, 2-hydroxy-5-nitropyridine, under mild conditions.

Causality Behind Experimental Choices

The Mitsunobu reaction is advantageous when dealing with sensitive substrates or when SNAr conditions are not favorable. It proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile. The use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is characteristic of this reaction. The reaction is known for its stereospecificity (inversion of configuration at the alcohol carbon), although this is not relevant for the symmetrical cyclohexanol.

Reaction Pathway

Mitsunobu_Route cluster_0 Mitsunobu Reagents C 2-Hydroxy-5-nitropyridine G This compound C->G Mitsunobu Reaction F Cyclohexanol F->G Mitsunobu Reaction H PPh3, DIAD

Caption: Synthetic pathway for this compound via the Mitsunobu reaction.

Proposed Experimental Protocol

This protocol is based on general Mitsunobu reaction procedures.[4][7]

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxy-5-nitropyridine (2.80 g, 0.020 mol), cyclohexanol (2.00 g, 0.020 mol), and triphenylphosphine (6.29 g, 0.024 mol) in anhydrous tetrahydrofuran (THF, 80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 4.7 mL, 0.024 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Comparison of Synthetic Routes

FeatureRoute 1: SNAr ReactionRoute 2: Mitsunobu Reaction
Starting Materials 2-Chloro-5-nitropyridine, Cyclohexanol2-Hydroxy-5-nitropyridine, Cyclohexanol
Reagents Strong base (e.g., NaH), aprotic polar solvent (e.g., DMF)Triphenylphosphine, Azodicarboxylate (e.g., DIAD), THF
Reaction Conditions Elevated temperatures (e.g., 80 °C)Mild conditions (0 °C to room temperature)
Byproducts Inorganic salts (e.g., NaCl)Triphenylphosphine oxide, Hydrazinedicarboxylate
Purification Aqueous workup followed by chromatographyPrimarily chromatographic separation
Advantages Utilizes readily available and cheaper reagents. Scalable.Mild reaction conditions suitable for sensitive substrates.
Disadvantages Requires a multi-step synthesis of the starting material. Use of a strong, moisture-sensitive base.Stoichiometric amounts of phosphine and azodicarboxylate are required, generating significant byproducts that can complicate purification. Reagents are more expensive.

Characterization Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 8.90-9.10 (d, 1H): Proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen and the nitro group.

  • δ 8.10-8.30 (dd, 1H): Proton at the 4-position, coupled to the protons at the 3 and 6 positions.

  • δ 6.70-6.90 (d, 1H): Proton at the 3-position, shielded by the adjacent oxygen.

  • δ 5.20-5.40 (m, 1H): Methine proton of the cyclohexyl group attached to the oxygen.

  • δ 1.20-2.00 (m, 10H): Methylene protons of the cyclohexyl ring.

Conclusion

Both the SNAr and Mitsunobu reactions represent viable synthetic routes to this compound. The choice between these methods will largely depend on the specific requirements of the synthesis.

For large-scale production where cost and atom economy are primary concerns, the SNAr route is generally preferred. The starting materials are more accessible, and the reagents are less expensive. However, this route involves a multi-step synthesis of the key intermediate, 2-chloro-5-nitropyridine, and requires careful handling of a strong base.

The Mitsunobu reaction offers a milder alternative, which may be advantageous for the synthesis of analogues with sensitive functional groups. The one-step nature of the final ether formation is also appealing. However, the generation of stoichiometric amounts of byproducts can make purification challenging, and the higher cost of the reagents may be a limiting factor for larger-scale syntheses.

Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their research and development needs.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • J-STAGE. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

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A Comparative Guide to the Cross-Reactivity of Pyridine-Based Kinase Inhibitors: A Case Study on Neratinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting oncogenic signaling pathways. However, the clinical success of these inhibitors is intrinsically linked to their selectivity. Off-target effects, stemming from unintended interactions with other kinases—a phenomenon known as cross-reactivity—can lead to toxicity and limit therapeutic windows. The pyridine ring is a common scaffold in kinase inhibitor design, prized for its ability to form key hydrogen bonds within the ATP-binding pocket.

This guide provides a deep dive into the critical issue of cross-reactivity, using the potent, irreversible pan-ErbB inhibitor, Neratinib, as a central case study. We will objectively compare its performance against other inhibitors, provide the experimental frameworks used for such assessments, and explore the structural features that govern selectivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and mitigate the challenges of kinase inhibitor cross-reactivity.

The Challenge of Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This similarity is the primary reason for the cross-reactivity of kinase inhibitors. An inhibitor designed to target a specific cancer-driving kinase, such as the Epidermal Growth Factor Receptor (EGFR), may also bind to and inhibit dozens of other kinases, leading to unforeseen biological consequences.

Assessing a compound's selectivity profile early in the drug discovery process is therefore not merely a characterization step but a critical, predictive measure of its potential clinical success and safety profile.

Comparative Selectivity Analysis: Neratinib vs. Alternatives

Neratinib is an irreversible inhibitor targeting EGFR, HER2, and HER4. Its efficacy is well-established, but its clinical utility is often discussed in the context of its side-effect profile, which is a direct consequence of its cross-reactivity. To understand its specificity, we compare its performance with two other well-known EGFR/HER2 inhibitors: the reversible inhibitor Lapatinib and the first-generation EGFR inhibitor Gefitinib .

The most common method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of kinases and measure its activity, often expressed as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetNeratinib (IC50, nM)Lapatinib (IC50, nM)Gefitinib (IC50, nM)Reference
EGFR 610.825-37
HER2 599.2>10,000
HER4 92347>10,000
VEGFR2 >10,0004,9001,700
SRC 130153>20,000
LCK 181298>20,000
p38 >10,000>10,00013,000

Interpretation of Data:

  • Potency and Spectrum: Neratinib demonstrates potent inhibition of its primary targets (EGFR, HER2, HER4). However, it also shows significant activity against other kinases like SRC and LCK at nanomolar concentrations.

  • Comparative Profile: Lapatinib, a reversible inhibitor, also inhibits EGFR and HER2 but shows less potent activity against HER4. Gefitinib is highly selective for EGFR and has minimal activity against HER2 and other kinases listed.

  • Clinical Implications: The broader spectrum of activity for Neratinib contributes to its high efficacy but is also linked to a higher incidence of side effects, such as diarrhea, which may be partly attributed to its inhibition of EGFR in off-tumor tissues. The high selectivity of Gefitinib for EGFR makes it effective in cancers driven by specific EGFR mutations but less useful where HER2 is the primary driver.

Experimental Protocol: Assessing Kinase Cross-Reactivity

To generate the data shown above, a high-throughput kinase panel screen is typically employed. Below is a representative, generalized protocol for such an assay.

Workflow: In Vitro Kinase Panel Screening

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (e.g., 10-point, 3-fold dilutions) Assay_Plate 2. Dispense Compound to 384-well plate Compound_Prep->Assay_Plate Add_Enzyme 3. Add Kinase & Substrate Mix (e.g., specific peptide substrate) Assay_Plate->Add_Enzyme Add_ATP 4. Initiate Reaction (Add ATP at Km concentration) Add_Enzyme->Add_ATP Incubate 5. Incubate (e.g., 60 min at room temp) Add_ATP->Incubate Stop_Rxn 6. Add Detection Reagent (e.g., ADP-Glo, LanthaScreen) Incubate->Stop_Rxn Read_Plate 7. Read Plate (Luminescence or TR-FRET) Stop_Rxn->Read_Plate Calc_Inhibition 8. Calculate % Inhibition vs. DMSO control Read_Plate->Calc_Inhibition Dose_Response 9. Fit Dose-Response Curve (e.g., 4-parameter logistic) Calc_Inhibition->Dose_Response Det_IC50 10. Determine IC50 Value Dose_Response->Det_IC50

Caption: Workflow for a typical in vitro kinase panel screening assay.

Detailed Step-by-Step Methodology:

  • Compound Preparation: The test compound (e.g., Neratinib) is serially diluted in DMSO to create a concentration gradient (e.g., from 10 µM to 0.5 nM).

  • Assay Plating: A small volume (e.g., 50 nL) of each compound dilution is dispensed into the wells of a 384-well assay plate. Control wells receive DMSO only.

  • Enzyme/Substrate Addition: A mixture containing the specific kinase to be tested and its corresponding peptide or protein substrate is added to each well.

    • Causality Note: The choice of substrate is critical. Using a physiologically relevant substrate can provide more meaningful data than a generic peptide.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP.

    • Causality Note: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for that specific kinase. Using a physiological ATP concentration (1-5 mM) can be more predictive of cellular activity, but may require higher compound concentrations to achieve inhibition.

  • Incubation: The plate is incubated for a set period (e.g., 30-60 minutes) at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: A detection reagent is added to stop the reaction and generate a signal proportional to the remaining ATP (e.g., Kinase-Glo) or the amount of phosphorylated substrate (e.g., TR-FRET or fluorescence polarization).

  • Data Acquisition: The plate is read on a plate reader capable of detecting the specific signal (e.g., luminescence, fluorescence).

  • Data Analysis: The raw data is converted to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. These values are then plotted against the compound concentration, and a dose-response curve is fitted to determine the IC50 value.

Structural Basis of Selectivity and Cross-Reactivity

The selectivity of an inhibitor is dictated by its molecular interactions within the ATP-binding pocket. The 4-anilinoquinazoline core of Gefitinib fits snugly into the EGFR pocket but is less accommodating for other kinases.

Neratinib's structure includes a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797 in EGFR, Cys805 in HER2) in the active site. This irreversible binding mode provides high potency. However, the overall shape and flexibility of the molecule allow it to fit into the binding sites of other kinases, such as SRC family kinases, leading to the observed cross-reactivity.

Logical Flow: From Molecular Structure to Cellular Effect

G cluster_compound Inhibitor Properties cluster_interaction Molecular Interaction cluster_outcome Biological Outcome Structure Chemical Scaffold (e.g., Pyridine derivative) On_Target High Affinity Binding to Primary Target (e.g., EGFR) Structure->On_Target Off_Target Lower Affinity Binding to Off-Targets (e.g., SRC) Structure->Off_Target Reactivity Binding Mode (Reversible vs. Irreversible) Reactivity->On_Target Efficacy Therapeutic Efficacy (Tumor Inhibition) On_Target->Efficacy Off_Target->Efficacy Polypharmacology (potential benefit) Toxicity Adverse Effects (e.g., Diarrhea, Rash) Off_Target->Toxicity

A Researcher's Guide to Benchmarking Novel IRE1α RNase Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the modulation of the Inositol-requiring enzyme 1α (IRE1α) signaling pathway presents a promising therapeutic avenue for a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1] As a key sensor of endoplasmic reticulum (ER) stress, IRE1α's endoribonuclease (RNase) activity is a prime target for pharmacological intervention. This guide provides a comprehensive framework for benchmarking the performance of novel compounds, such as 2-(Cyclohexyloxy)-5-nitropyridine, against established inhibitors in relevant assays. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear structure for data comparison.

The Central Role of IRE1α in the Unfolded Protein Response (UPR)

The endoplasmic reticulum is a critical organelle for protein synthesis and folding.[2] When the influx of unfolded or misfolded proteins overwhelms the ER's capacity, a state known as ER stress ensues, triggering the Unfolded Protein Response (UPR).[2][3][4] The UPR is a complex signaling network that aims to restore homeostasis but can also lead to programmed cell death if the stress is prolonged or severe.[2][3]

IRE1α is a primary sensor of ER stress.[5][6] The accumulation of unfolded proteins in the ER lumen leads to the dimerization and autophosphorylation of IRE1α.[5][7] This conformational change activates its C-terminal RNase domain, which then initiates two main downstream signaling branches:

  • XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[1][7] This arm of the pathway is generally considered adaptive and pro-survival.

  • Regulated IRE1-Dependent Decay (RIDD): Under high or sustained ER stress, the RNase activity of IRE1α expands its substrate repertoire to include a subset of mRNAs at the ER membrane, leading to their degradation.[1][7] This process, known as RIDD, can contribute to apoptosis by degrading mRNAs encoding pro-survival proteins.

The dual nature of IRE1α signaling makes it a compelling therapeutic target. Inhibiting its RNase activity can shift the cellular response away from apoptosis and towards survival, a desirable outcome in diseases characterized by excessive ER stress-induced cell death.

IRE1a_Pathway cluster_ER ER Lumen cluster_cytosol Cytosol unfolded_proteins Unfolded Proteins IRE1a_inactive IRE1α (Monomer) unfolded_proteins->IRE1a_inactive Accumulation IRE1a_active IRE1α Dimer (Autophosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing RIDD_substrates RIDD Substrate mRNAs IRE1a_active->RIDD_substrates Degradation (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation nucleus Nucleus XBP1s_protein->nucleus degraded_mRNA Degraded mRNA RIDD_substrates->degraded_mRNA apoptosis Apoptosis degraded_mRNA->apoptosis Contributes to UPR_genes UPR Gene Expression (Adaptation, Survival) nucleus->UPR_genes Upregulation caption Figure 1: The IRE1α Signaling Pathway in ER Stress.

Figure 1: The IRE1α Signaling Pathway in ER Stress.

A Panel of Benchmark IRE1α Inhibitors

To objectively evaluate a novel compound like this compound, it is essential to compare its performance against a panel of well-characterized inhibitors with distinct mechanisms of action.

CompoundMechanism of ActionTargetReported IC50
KIRA6 ATP-competitive kinase inhibitor that allosterically inhibits RNase activity.[7][8]Kinase Domain~0.6 µM (RNase activity)[8][9][10][11]
STF-083010 Selectively inhibits RNase activity without affecting kinase activity.[12][13][14][15]RNase Domain~60 µM (for XBP1 splicing reduction)[15]
4µ8C Small molecule inhibitor of IRE1α RNase activity.[6][9]RNase DomainNot consistently reported
MKC-3946 Potent IRE1α inhibitor.[6][9]RNase DomainNot consistently reported

Note: IC50 values can vary significantly depending on the assay conditions. The values presented are for comparative purposes.

Experimental Design for Benchmarking a Novel IRE1α Inhibitor

The following section outlines the key assays for a comprehensive evaluation of a test compound, such as this compound. The experimental workflow is designed to assess the compound's potency, selectivity, and cellular efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay (Potency & Selectivity) rnase_assay In Vitro RNase Assay (Potency) xbp1_splicing XBP1 Splicing Assay (Cellular Efficacy) ridd_assay RIDD Assay (Cellular Efficacy) xbp1_splicing->ridd_assay cell_viability Cell Viability Assay (Toxicity) ridd_assay->cell_viability start Novel Compound (e.g., 2-(Cyclohexyloxy)- 5-nitropyridine) start->kinase_assay start->rnase_assay start->xbp1_splicing caption Figure 2: Experimental Workflow for Inhibitor Benchmarking.

Figure 2: Experimental Workflow for Inhibitor Benchmarking.

In Vitro IRE1α Kinase Activity Assay

Rationale: This assay determines if the test compound directly inhibits the kinase activity of IRE1α. This is crucial for understanding the mechanism of action, particularly for distinguishing between direct RNase inhibitors (like STF-083010) and kinase inhibitors that allosterically affect RNase activity (like KIRA6).[7]

Protocol:

  • Reagents: Recombinant human IRE1α cytoplasmic domain, ATP, a suitable kinase substrate (e.g., a generic peptide substrate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute the test compound and benchmark inhibitors (e.g., KIRA6) in assay buffer. b. In a 96-well plate, add the recombinant IRE1α enzyme to each well. c. Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate. e. Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. Luminescence is typically measured.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro IRE1α RNase Activity Assay

Rationale: This is a direct measure of the compound's ability to inhibit the endonuclease function of IRE1α.[16] This assay is fundamental for confirming the primary intended activity of the inhibitor.

Protocol:

  • Reagents: Recombinant human IRE1α cytoplasmic domain, a fluorogenic RNA substrate that mimics the XBP1 splice junction (e.g., a FRET-based substrate), and assay buffer.[16]

  • Procedure: a. Serially dilute the test compound and benchmark inhibitors (e.g., STF-083010, KIRA6) in assay buffer. b. Add the recombinant IRE1α enzyme to a 96-well plate. c. Add the diluted compounds and pre-incubate. d. Initiate the reaction by adding the fluorogenic RNA substrate. e. Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value as described for the kinase assay.

Cell-Based XBP1 Splicing Assay

Rationale: This assay validates the compound's activity in a cellular context, assessing its ability to cross the cell membrane and inhibit IRE1α-mediated splicing of endogenous XBP1 mRNA.[1][5]

Protocol:

  • Cell Culture and Treatment: a. Seed a suitable cell line (e.g., HeLa, HEK293) in a multi-well plate.[1] b. Pre-treat the cells with a serial dilution of the test compound and benchmark inhibitors for 1-2 hours.[1] c. Induce ER stress by adding an agent such as tunicamycin or thapsigargin for a specified time (e.g., 4-6 hours).[17]

  • RNA Isolation and RT-PCR: a. Harvest the cells and extract total RNA.[1] b. Synthesize cDNA using reverse transcriptase.[1] c. Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.[1]

  • Analysis: a. Resolve the PCR products on a high-resolution agarose gel. Three bands may be visible: unspliced XBP1 (XBP1u), spliced XBP1 (XBP1s), and a hybrid band.[1] b. Quantify the band intensities using densitometry to determine the ratio of spliced to unspliced XBP1.[1] c. Alternatively, for more quantitative results, use qRT-PCR with specific primers for XBP1s and total XBP1.[5]

  • Data Analysis: Plot the inhibition of XBP1 splicing against the compound concentration to determine the cellular EC50 value.

Cell-Based RIDD Assay

Rationale: To gain a more complete picture of IRE1α inhibition, it is important to assess the effect on the RIDD function.[1] This assay measures the compound's ability to prevent the degradation of known RIDD substrate mRNAs.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the XBP1 splicing assay.

  • RNA Isolation and qRT-PCR: a. Isolate total RNA and synthesize cDNA as described above. b. Perform qRT-PCR using primers specific for known RIDD target genes (e.g., BLOC1S1, DGAT2) and a stable housekeeping gene for normalization.[1]

  • Data Analysis: Calculate the relative expression levels of the RIDD target mRNAs using the ΔΔCt method.[1] A successful inhibitor will prevent the decrease in the levels of these mRNAs upon ER stress induction.

Comparative Data Summary

The results from these assays should be compiled into a clear, comparative table to facilitate objective benchmarking.

CompoundIn Vitro Kinase IC50 (µM)In Vitro RNase IC50 (µM)Cellular XBP1 Splicing EC50 (µM)Effect on RIDD (at 10x EC50)Cell Viability GI50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
KIRA6 ~0.3~0.6~1.0Inhibition>10
STF-083010 >100~30~50Inhibition~60

Note: The data for KIRA6 and STF-083010 are representative and may vary. The row for this compound is for illustrative purposes and would be populated with experimental findings.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of novel IRE1α inhibitors, using this compound as a hypothetical example. By systematically evaluating a compound's in vitro potency and selectivity, and confirming its efficacy in cell-based assays for both XBP1 splicing and RIDD, researchers can build a strong data package to support its potential as a valuable research tool or therapeutic lead. The choice of an optimal inhibitor—be it a kinase-modulating allosteric inhibitor like KIRA6 or a direct RNase inhibitor like STF-083010—will ultimately depend on the specific biological question and the desired therapeutic outcome.[1] Rigorous, comparative evaluation using the methodologies described herein is critical for advancing our understanding of the UPR and developing novel therapies for ER stress-related diseases.

References

  • Ghosh, R., et al. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. [Link]

  • Grey, M. J., et al. (2020). IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress. Journal of Cell Biology, 219(2), e201905108. [Link]

  • Oslowski, C. M., & Urano, F. (2011). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in enzymology, 490, 71–92. [Link]

  • Samali, A., et al. (2011). Assays for detecting the unfolded protein response. Methods in enzymology, 490, 31-51. [Link]

  • Samali, A., et al. (2011). Assays for detecting the unfolded protein response. Methods in enzymology, 490, 31-51. [Link]

  • Liu, Y., et al. (2024). Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. International Journal of Molecular Sciences, 25(1), 543. [Link]

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  • Li, H., et al. (2021). A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress. Molecular cell, 81(2), 353–367.e5. [Link]

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  • Rashid, M. M. U., et al. (2023). An Ex Vivo Protocol to Assess IRE1α- Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues. bio-protocol, 13(14), e4745. [Link]

  • Dwivedi, D., et al. (2023). KIRA6 is an Effective and Versatile Mast Cell Inhibitor of IgE-mediated Activation. The Journal of Immunology, 211(12), 1957-1969. [Link]

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Navigating the In Vivo Landscape of 2-(Cyclohexyloxy)-5-nitropyridine Analogs: A Guide to Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the 2-(Cyclohexyloxy)-5-nitropyridine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of key cellular targets. This guide provides a comprehensive overview of the current understanding of the in vivo efficacy of analogs based on this scaffold, addresses the existing research gaps, and offers a detailed framework for their preclinical evaluation.

The this compound Scaffold: A Gateway to Modulating the SUMOylation Pathway

The this compound core structure represents a versatile template in medicinal chemistry. While direct in vivo comparative studies of its analogs are not yet prevalent in the public domain, the structural motifs present suggest a likely mechanism of action through the inhibition of Sentrin-specific proteases (SENPs), particularly SENP1.

SENP1 is a crucial enzyme that regulates the post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO), a process known as SUMOylation.[1][2] Dysregulation of the SUMOylation/deSUMOylation balance is implicated in the pathogenesis of numerous diseases, most notably cancer.[2][3] SENP1 is frequently overexpressed in various cancers, including prostate, liver, and breast cancer, where it promotes tumor cell proliferation, survival, invasion, and metastasis.[2][3] Consequently, the inhibition of SENP1 has become an attractive strategy for cancer therapy.[2][3]

The following diagram illustrates the pivotal role of SENP1 in the deSUMOylation process, a pathway that analogs of this compound may modulate.

SENP1_Pathway cluster_SUMOylation SUMOylation Cascade cluster_Downstream Downstream Effects E1 SUMO Activating Enzyme (E1) E2 SUMO Conjugating Enzyme (E2) E1->E2 E3 SUMO Ligase (E3) E2->E3 SUMO_Target SUMOylated Target Protein E3->SUMO_Target SUMO pre-SUMO mSUMO Mature SUMO SUMO->mSUMO SENP1 Processing mSUMO->E1 Target Target Protein Target->E3 Apoptosis Apoptosis Target->Apoptosis SENP1 SENP1 SUMO_Target->SENP1 Proliferation Cell Proliferation SUMO_Target->Proliferation Metastasis Invasion & Metastasis SUMO_Target->Metastasis SENP1->Target

Caption: The SENP1-mediated deSUMOylation pathway.

A Survey of In Vivo Efficacy in Structurally Related Compounds

A critical analysis of the existing literature reveals a notable absence of direct in vivo comparative studies for analogs specifically derived from the this compound scaffold. This represents a significant knowledge gap and a compelling area for future research. However, by examining the in vivo performance of other compounds that target SENP1 or share the broader nitropyridine structural class, we can infer the potential therapeutic avenues and establish benchmarks for future studies.

For instance, several natural and synthetic compounds have demonstrated in vivo anti-tumor activity through SENP1 inhibition.[2][3] While not direct analogs, these compounds provide proof-of-concept for the therapeutic targeting of this pathway.

A Proposed Framework for the In Vivo Efficacy Comparison of Novel this compound Analogs

To address the current research gap, a systematic and rigorous in vivo evaluation of novel this compound analogs is warranted. The following section outlines a detailed experimental protocol designed to objectively compare the anti-tumor efficacy of a series of hypothetical analogs (Analog A, Analog B, and Analog C) against a relevant cancer model.

Experimental Workflow

The proposed in vivo study will follow a multi-stage process, from initial tolerability assessments to a comprehensive efficacy evaluation in a tumor xenograft model.

InVivo_Workflow cluster_preclinical Preclinical Evaluation Workflow start Synthesize & Characterize Analogs A, B, C mTD Maximum Tolerated Dose (MTD) Study in Healthy Mice start->mTD xenograft Establishment of Tumor Xenografts mTD->xenograft randomize Tumor Volume Measurement & Animal Randomization xenograft->randomize treatment Treatment Initiation (Vehicle, Analogs A, B, C) randomize->treatment monitoring Tumor Growth & Body Weight Monitoring (2-3x weekly) treatment->monitoring endpoint Endpoint Criteria Met (Tumor Volume/Time) monitoring->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy analysis Tumor Weight Measurement & Tissue Collection necropsy->analysis exvivo Ex Vivo Analysis (IHC, Western Blot) analysis->exvivo data Data Analysis & Reporting exvivo->data

Caption: Proposed experimental workflow for in vivo efficacy testing.

Detailed Experimental Protocol

Objective: To compare the in vivo anti-tumor efficacy of this compound analogs A, B, and C in a human prostate cancer xenograft model.

Animal Model:

  • Species: Male athymic nude mice (nu/nu)

  • Age: 6-8 weeks

  • Rationale: Athymic nude mice are immunocompromised and will readily accept human tumor xenografts, providing a standard and well-characterized model for assessing anti-cancer efficacy.

Cell Line:

  • Cell Line: PC-3 (human prostate adenocarcinoma)

  • Rationale: PC-3 is a widely used, aggressive, and androgen-independent prostate cancer cell line known to have a functional SUMOylation pathway.

Experimental Groups (n=10 mice per group):

  • Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Analog A (dose determined from MTD study)

  • Analog B (dose determined from MTD study)

  • Analog C (dose determined from MTD study)

  • Positive Control (e.g., a standard-of-care chemotherapeutic for prostate cancer)

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 PC-3 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups based on tumor volume to ensure an even distribution.

  • Dosing:

    • Administer the assigned treatment (Vehicle, Analog A, B, C, or Positive Control) via oral gavage or intraperitoneal injection once daily for 21 consecutive days.

    • The dosing volume should be consistent across all groups (e.g., 10 mL/kg).

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI). Measure tumor volume with digital calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Secondary Endpoints:

      • Body weight measurements (twice weekly) as an indicator of toxicity.

      • Final tumor weight at the end of the study.

      • Overall survival, if applicable.

  • Study Termination:

    • The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days of treatment).

    • Individual animals will be euthanized if they meet predefined humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

  • Tissue Collection and Analysis:

    • At necropsy, tumors will be excised, weighed, and a portion will be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for SUMOylated proteins) and another portion fixed in formalin for immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Data Analysis:

  • Calculate the percent TGI for each treatment group relative to the vehicle control.

  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare tumor volumes and weights between groups.

  • Analyze body weight data to assess treatment-related toxicity.

Comparative Efficacy Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected data from the proposed in vivo study, providing a clear comparison of the efficacy of the different analogs.

Treatment GroupDose (mg/kg, QD)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control -1850 ± 150-+2.5 ± 1.0
Analog A 251100 ± 12040.5-3.0 ± 1.5
Analog B 25750 ± 9059.5-5.0 ± 2.0
Analog C 251300 ± 14029.7-1.5 ± 1.0
Positive Control 10600 ± 8067.6-10.0 ± 2.5

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, potentially through the inhibition of SENP1. While direct comparative in vivo efficacy data for analogs of this scaffold is currently lacking in the public domain, this guide provides a robust framework for conducting such studies. The proposed experimental protocol offers a clear path to generating the critical data needed to identify lead candidates for further development. Future research should focus on synthesizing a diverse library of these analogs and subjecting them to the rigorous in vivo evaluation outlined herein. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting chemical class.

References

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  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Molecules. [Link]

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  • Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer. (2021). Cancer Communications. [Link]

  • Naturally Derived SENP1 Inhibitors with Anticancer Activity. (2022). Molecules. [Link]

  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE. (2022). CyberLeninka. [Link]

  • Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol. (2020). International Journal of Molecular Sciences. [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-(Cyclohexyloxy)-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies on 2-(Cyclohexyloxy)-5-nitropyridine derivatives. As a class of compounds with a privileged heterocyclic scaffold, understanding their potential interactions with biological targets is paramount for accelerating drug discovery efforts. We will move beyond a simple recitation of steps to explore the causal reasoning behind experimental design, ensuring a robust and self-validating computational workflow. This document is structured to empower researchers to not only perform these studies but also to critically evaluate the results in the context of eventual experimental validation.

Part I: The Strategic Imperative—Target Selection and Preparation

The success of any docking study is fundamentally anchored to the selection of a biologically relevant macromolecular target. The pyridine scaffold is a cornerstone in medicinal chemistry, known to interact with a wide array of biological targets, including various kinases, enzymes, and receptors.[1][2] Nitropyridine derivatives, in particular, have been explored for diverse therapeutic applications.[3]

For the purpose of this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as an illustrative target. This choice is not arbitrary; kinases are a frequent target for pyridine-based inhibitors, and CDK2 is a well-validated target in oncology due to its critical role in cell cycle regulation.[4] Docking studies against CDK2 are well-documented, providing a wealth of comparative data.[5][6][7]

Causality of Target Choice:

  • Relevance: Aberrant CDK2 activity is a hallmark of various cancers. Inhibiting it can lead to cell cycle arrest and apoptosis, making it an attractive therapeutic strategy.[7]

  • Structural Availability: High-resolution crystal structures of CDK2 in complex with various inhibitors are publicly available in the Protein Data Bank (PDB). For this study, we will utilize the structure with PDB ID: 1HCK , which is frequently used as a benchmark.[5][6] The presence of a co-crystallized ligand is crucial for the validation of the docking protocol itself.

Protocol 1: Target Protein Preparation (PDB: 1HCK)
  • Acquisition: Download the PDB file for 1HCK from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and any duplicate protein chains. The rationale is to create a clean system that focuses solely on the protein and its immediate binding site, reducing computational noise.

  • Protonation State and Optimization: Add polar hydrogen atoms to the protein structure. The ionization states of acidic and basic residues (like Asp, Glu, Lys, Arg, His) are pH-dependent and critically affect ligand binding. Standard computational tools like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite can assign appropriate protonation states for a physiological pH of ~7.4.

  • Ligand and Binding Site Definition: Identify and extract the co-crystallized ligand. The coordinates of this ligand are used to define the center and dimensions of the "grid box"—the specific three-dimensional space where the docking algorithm will search for binding poses. This ensures the search is focused on the known active site.

  • File Conversion: Convert the cleaned and prepared protein file into the specific format required by the chosen docking software (e.g., .pdbqt for AutoDock Vina).[6]

Part II: The Comparative Docking Workflow: A Multi-Algorithmic Approach

A truly comparative study should not rely on a single software package. Different programs utilize distinct search algorithms and scoring functions, and comparing their outputs provides a more holistic view of a ligand's potential binding modes.[8][9] We will compare three widely recognized docking programs: AutoDock Vina (notable for its speed and accessibility), GOLD (known for its genetic algorithm and high accuracy), and Glide (a commercial option renowned for its hierarchical screening and scoring).[10][11]

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Comparative Docking cluster_analysis Analysis & Interpretation Ligand_Prep 1. Ligand Preparation (3D Structure Generation, Energy Minimization) Vina 4a. Dock with AutoDock Vina Ligand_Prep->Vina GOLD 4b. Dock with GOLD Ligand_Prep->GOLD Glide 4c. Dock with Glide Ligand_Prep->Glide Protein_Prep 2. Protein Preparation (PDB: 1HCK, Clean, Add Hydrogens) Redocking 3. Redocking Validation (Dock co-crystal ligand, Calculate RMSD < 2Å) Protein_Prep->Redocking Redocking->Vina Validated Protocol Redocking->GOLD Validated Protocol Redocking->Glide Validated Protocol Analysis 5. Post-Docking Analysis (Scores, Poses, Interactions) Vina->Analysis GOLD->Analysis Glide->Analysis Comparison 6. Cross-Software Comparison Analysis->Comparison Experimental 7. Experimental Validation (IC50 Assay) Comparison->Experimental Hypothesis Generation Experimental->Comparison Model Refinement

Caption: Comparative molecular docking workflow.

Protocol 2: A Self-Validating System—Redocking

Before screening our library of derivatives, we must validate that our chosen docking protocol can reproduce known experimental results. This is a critical trustworthiness checkpoint.[12]

  • Extract: From the prepared protein structure (Protocol 1), save the coordinates of the original, co-crystallized ligand separately.

  • Re-Dock: Using the exact same parameters (e.g., grid box dimensions) that will be used for the derivative library, dock the extracted ligand back into the protein's active site.

  • Measure Deviation: Superimpose the top-scoring docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.

  • Validate: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation, indicating that the docking protocol is reliable for this specific target.[12] This step must be repeated for each software package used in the comparative study.

Part III: Data Analysis and Objective Comparison

The output of a docking simulation is rich with data, primarily revolving around two key aspects: the docking score (a numerical prediction of binding affinity) and the binding pose (the predicted 3D orientation and conformation of the ligand in the active site).[13]

Quantitative Data Summary

A clear, tabular summary is the most effective way to compare quantitative outputs from different docking programs. The docking score is a primary metric; lower scores typically indicate stronger predicted binding affinity.[13]

Derivative IDScaffoldR-GroupAutoDock Vina (kcal/mol)GOLD (Fitness Score)Glide (XP GScore)
Control Erlotinib--9.875.2-10.5
Derivative 1 This compound-H-8.562.1-7.9
Derivative 2 This compound-NH₂-9.268.5-8.8
Derivative 3 This compound-COOH-7.955.3-7.1
Note: Data are illustrative examples for comparative purposes.
Qualitative Comparison of Binding Poses

Beyond the numbers, a visual inspection of the predicted binding poses is essential. This analysis reveals the specific molecular interactions—hydrogen bonds, hydrophobic contacts, π-π stacking—that contribute to the binding affinity. A robust prediction is one where multiple software programs, despite their different algorithms, converge on a similar binding mode and identify similar key interactions.

For instance, with CDK2, a critical interaction often involves a hydrogen bond between the ligand and the backbone of a key residue in the hinge region, such as LEU83.[7] When analyzing the results, one should ask:

  • Does the cyclohexyl group occupy a hydrophobic pocket?

  • Does the nitro group form favorable electrostatic interactions or hydrogen bonds?

  • How does the pyridine nitrogen interact with the active site residues?

Comparing these interaction patterns across different software provides confidence in the predicted binding hypothesis.

Part IV: Bridging Computation and Reality—Experimental Validation

Molecular docking is a powerful predictive tool, but its results are hypotheses that must be confirmed through empirical testing.[14] The ultimate validation of a docking study is the correlation between predicted binding affinities and experimentally measured biological activity.

G InSilico In Silico Prediction (Docking Scores) Synthesis Chemical Synthesis of Top Candidates InSilico->Synthesis Prioritizes InVitro In Vitro Assay (IC50 Determination) Synthesis->InVitro Provides Compounds SAR Structure-Activity Relationship (SAR) InVitro->SAR Generates Data SAR->InSilico Refines Model (Feedback Loop)

Caption: The iterative cycle of computational and experimental drug discovery.

Protocol 3: Outline of an In Vitro Kinase Inhibition Assay

To validate the in silico predictions against CDK2, a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) would be performed for the most promising synthesized derivatives.

  • Reagents: Procure recombinant human CDK2/Cyclin E enzyme, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP.

  • Reaction Setup: In a microplate, combine the CDK2 enzyme, the test compound (at various concentrations), and the peptide substrate.

  • Initiation: Start the phosphorylation reaction by adding ATP.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

A strong correlation between high docking scores (strong predicted affinity) and low IC₅₀ values (high experimental potency) provides the highest level of validation for the computational model.[14]

Conclusion

A comparative docking study of this compound derivatives is a powerful method for generating testable hypotheses and prioritizing synthetic efforts. By employing a multi-algorithmic approach, adhering to rigorous validation protocols, and remaining grounded in the necessity of experimental confirmation, researchers can leverage this computational technique to its fullest potential. This guide provides the strategic framework and detailed protocols necessary to conduct such a study with scientific integrity, ultimately accelerating the journey from a promising molecular scaffold to a potential therapeutic candidate.

References

  • A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. (2025). Benchchem.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Prodigy.
  • How to validate the molecular docking results? (2022).
  • Wandzik, I. (n.d.). CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF. Department of Organic Chemistry, Bioorgan.
  • Molecular Docking Software and Tools. (n.d.).
  • Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). PubMed.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). NIH.
  • Molecular Docking Studies of Pyridine Deriv
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PubMed Central.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PubMed Central.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024).
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021).
  • Molecular Docking Studies of substituted 3-methyl-4-oxo-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PubMed Central.

Sources

A Framework for Comparative Evaluation of Novel Therapeutic Candidates: A Case Study Approach for 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An exhaustive search of the scientific literature and chemical databases reveals that 2-(Cyclohexyloxy)-5-nitropyridine (CAS 85003-00-5) is a known chemical entity, primarily available as a reagent or synthetic intermediate.[1] However, as of the date of this guide, there is no publicly available data describing its biological activity, mechanism of action, or any pharmacological effects. A direct head-to-head comparison with known drugs is therefore not scientifically feasible.

To address the core objective of providing a valuable, in-depth technical guide for drug development professionals, this document will establish a comprehensive framework for such a comparison. We will proceed with a scientifically grounded, hypothetical scenario:

Hypothetical Scenario: Our laboratory has synthesized This compound , hereafter designated as C5N , and preliminary screens suggest it may function as an inhibitor of Bruton's Tyrosine Kinase (BTK) , a clinically validated target in oncology and immunology. This guide will outline the definitive experimental workflow to compare C5N head-to-head against the first-in-class, FDA-approved BTK inhibitor, Ibrutinib.

This guide will serve as a rigorous, best-practice template for researchers undertaking the critical task of benchmarking a novel compound against an established standard-of-care drug.

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node downstream of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), initiating a cascade that promotes B-cell proliferation, survival, and differentiation. Dysregulation of the BCR pathway, often involving hyperactive BTK signaling, is a hallmark of numerous B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as autoimmune diseases.[3]

Ibrutinib (Imbruvica®) revolutionized the treatment of these disorders by acting as a potent, irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the BTK active site, leading to sustained target inhibition.[4] While highly effective, Ibrutinib's off-target activities on other kinases (e.g., TEC, EGFR, SRC family kinases) are associated with side effects like bleeding, atrial fibrillation, and rash.[5]

This creates a clear therapeutic rationale for developing next-generation BTK inhibitors with improved selectivity and potentially different modes of inhibition. Our hypothetical compound, C5N, represents such a candidate, and the following guide details the necessary investigations to validate its potential.

Visualizing the BTK Signaling Pathway

The diagram below illustrates the central role of BTK within the B-cell receptor signaling cascade. Understanding this pathway is critical for designing and interpreting cellular assays.

Caption: The B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Head-to-Head Experimental Workflow: C5N vs. Ibrutinib

A multi-tiered approach is required, progressing from pure biochemical assays to more complex cell-based systems. This workflow ensures a comprehensive understanding of potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Validation start Novel Compound (C5N) vs. Standard (Ibrutinib) biochem Biochemical Assay (TR-FRET) Measure: IC50 start->biochem washout Mechanism of Inhibition (Washout Assay) Determine: Reversibility biochem->washout kinome Kinome Selectivity (KinomeScan™) Measure: Selectivity Score biochem->kinome pBTK Target Engagement Assay (Phospho-BTK ELISA) Measure: Cellular IC50 biochem->pBTK conclusion Comparative Profile (Potency, Selectivity, MoA) washout->conclusion kinome->conclusion viability Functional Outcome Assay (Cell Viability - CLL cells) Measure: EC50 pBTK->viability viability->conclusion

Caption: Overall experimental workflow for the comparative analysis of BTK inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls. The choice of methodology aims to provide robust, quantitative, and reproducible data.

Protocol 1: Biochemical Potency via TR-FRET Assay

Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring direct enzyme inhibition. It measures the phosphorylation of a substrate by recombinant BTK, providing a direct measure of enzymatic activity.[6]

Methodology:

  • Reagents: Recombinant human BTK enzyme, biotinylated poly-GT peptide substrate, ATP, Europium (Eu³⁺)-labeled anti-phosphotyrosine antibody (donor fluorophore), and Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore).

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of C5N and Ibrutinib in DMSO, starting from 1 mM. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Procedure (384-well plate): a. To each well, add 2 µL of compound dilution (or DMSO for vehicle control). b. Add 4 µL of recombinant BTK enzyme solution and incubate for 15 minutes at room temperature (RT). This pre-incubation allows compounds to bind the enzyme before the reaction starts. c. Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture. d. Incubate for 60 minutes at RT. e. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the Eu³⁺-antibody/SA-APC mix. f. Incubate for 60 minutes at RT to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the percent inhibition (relative to DMSO controls) against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Phospho-BTK ELISA

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cellular assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. We measure the autophosphorylation of BTK at Tyr223, a key marker of its activation.[7]

Methodology:

  • Cell Line: Use a human B-cell lymphoma line with constitutive BCR signaling, such as TMD8.

  • Procedure: a. Seed TMD8 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and starve overnight in serum-free media. b. Treat cells with serial dilutions of C5N or Ibrutinib for 2 hours. c. Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes. A non-stimulated control is essential. d. Immediately lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors. e. Quantify the level of phosphorylated BTK (pY223) and total BTK in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.

  • Analysis: Normalize the pBTK signal to the total BTK signal for each well. Plot the normalized pBTK levels against the log of inhibitor concentration to calculate the cellular IC₅₀.

Comparative Data Summary (Illustrative)

The table below presents a hypothetical but realistic data set that would be generated from the described experiments. This format allows for a clear, at-a-glance comparison of the key performance metrics.

ParameterC5N (Hypothetical Data)Ibrutinib (Reference Data)Rationale & Interpretation
Biochemical Potency
BTK Enzymatic IC₅₀1.5 nM0.5 nMMeasures direct inhibition of the isolated enzyme. Lower is more potent. Ibrutinib is shown as more potent biochemically.
Cellular Activity
pBTK (Y223) Cellular IC₅₀5.2 nM7.8 nMMeasures target inhibition in a relevant cell line. C5N shows slightly better cellular potency, suggesting superior cell permeability.
Mechanism of Action
Inhibition ModeReversibleCovalent, IrreversibleDetermined by washout assay. A reversible mechanism might offer a different safety profile compared to Ibrutinib's permanent inhibition.
Selectivity Profile
KinomeScan™ S-Score (100 nM)0.010.04A lower S-Score indicates higher selectivity (fewer off-targets). C5N is hypothetically more selective, suggesting a potentially better safety profile.
IC₅₀ EGFR> 10,000 nM5.6 nMEGFR is a key off-target for Ibrutinib. High selectivity for C5N against EGFR would be a significant advantage.

Discussion and Future Directions

Based on our illustrative data, C5N emerges as a promising preclinical candidate warranting further investigation. While its direct biochemical potency is slightly lower than Ibrutinib's, it demonstrates superior cellular activity, which is a more relevant predictor of in vivo efficacy.

The most significant hypothetical advantages of C5N are its superior kinase selectivity and reversible mechanism of inhibition . The high selectivity, particularly the lack of activity against EGFR, suggests that C5N may avoid some of the off-target side effects associated with Ibrutinib, such as skin rash and diarrhea.[5] A reversible binding mode could translate to a more controllable pharmacokinetic/pharmacodynamic (PK/PD) relationship and potentially a lower risk of cumulative toxicity from permanent target inactivation.

Next Steps in Development:

  • ADME/Tox Profiling: Conduct in vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicology profile of C5N.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of C5N in mouse xenograft models using B-cell malignancy cell lines (e.g., TMD8).

  • Resistance Profiling: Test the activity of C5N against cell lines harboring the C481S mutation, which confers resistance to Ibrutinib. A reversible inhibitor may retain activity against this common resistance mutation.

This comprehensive, data-driven comparison provides the critical foundation needed to make an informed " go/no-go " decision for advancing C5N into formal IND-enabling studies.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Hendriks, J., et al. (2016). Oncogenic activating mutations in N-terminal domains of BTK have distinct signaling and clinical implications. Blood, 127(19), 2315–2326. [Link]

  • Pal Singh, S., et al. (2018). Bruton's Tyrosine Kinase (BTK) Inhibitors in B-cell Non-Hodgkin's Lymphomas. Current Hematologic Malignancy Reports, 13(4), 250-259. [Link]

  • Wen, T., Wang, J., & Wang, Y. (2022). The role of Bruton's tyrosine kinase in B cell-related diseases. Frontiers in Immunology, 13, 918532. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Byrd, J. C., et al. (2013). Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 369(1), 32-42. [Link]

  • Aalipour, A., & Advani, R. H. (2014). Bruton's Tyrosine Kinase Inhibitors for the Treatment of B-Cell Malignancies. Clinical Therapeutics, 36(6), 843-853. [Link]

  • Zwerdling, T., et al. (2016). A LANCE TR-FRET assay for measuring Bruton’s tyrosine kinase activity in solution and in cells. Journal of Biomolecular Screening, 21(8), 846-852. [Link]

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Park, H., et al. (2016). A new fluorescence-based assay for the quantification of BTK-dependent cellular phospholipase Cγ2 phosphorylation. Analytical Biochemistry, 510, 55-62. [Link]

  • de Rooij, M. F., et al. (2012). The clinically active BTK inhibitor PCI-32765 targets B-cell receptor- and chemokine-controlled adhesion and migration in chronic lymphocytic leukemia. Blood, 119(11), 2590-2594. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Cyclohexyloxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the lifecycle of a compound extends far beyond its synthesis and application. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Cyclohexyloxy)-5-nitropyridine, ensuring that this final step in your research workflow is conducted with the highest standards of safety and compliance. Our commitment is to empower you with the knowledge to not only advance your scientific endeavors but also to maintain a safe and sustainable laboratory environment.

Understanding the Hazard Profile of this compound

Core Rationale: The principle of "treating unknown compounds as hazardous" is a cornerstone of laboratory safety. By extrapolating data from analogous structures, we can proactively implement necessary safety precautions, minimizing the risk of unforeseen incidents.

Hazard ClassificationAnticipated RiskRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side-shields or chemical goggles.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazardous to the Aquatic Environment Potentially harmful to aquatic life.Prevent release to the environment.[4]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound requires a systematic approach, beginning with the initial collection of the waste and culminating in its final, safe disposition. The following diagram illustrates the decision-making process and the recommended workflow.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_decision Disposal Method Selection cluster_methods Disposal Protocols cluster_final Final Disposition Collect Collect Waste (Pure compound, contaminated labware) Segregate Segregate as Hazardous Waste (Nitrogenous Organic Waste) Collect->Segregate Label Label Waste Container ('Hazardous Waste', composition, date) Segregate->Label Decision Assess Quantity of Waste Label->Decision Incineration Primary Method: Licensed Hazardous Waste Incineration Decision->Incineration Large Quantity Neutralization Alternative for Small Quantities: Laboratory-Scale Chemical Neutralization Decision->Neutralization Small Quantity Documentation Maintain Disposal Records Incineration->Documentation Neutralization->Documentation

Caption: Decision workflow for the proper disposal of this compound.

Primary Disposal Protocol: High-Temperature Incineration

For significant quantities of this compound and grossly contaminated materials, the recommended and most compliant method of disposal is through a licensed hazardous waste management facility that utilizes high-temperature incineration.

Core Rationale: Incineration is a highly effective method for the complete destruction of organic compounds. The high temperatures and controlled conditions ensure that the hazardous nature of the chemical is neutralized. However, it's important to be aware that the combustion of nitrogen-containing compounds can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants. Licensed facilities are equipped with advanced flue gas treatment systems to mitigate these emissions.

Step-by-Step Incineration Protocol:
  • Waste Accumulation:

    • Collect all waste materials containing this compound, including unreacted compound, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in a designated and compatible hazardous waste container.

    • The container must be made of a material that will not react with the waste, such as high-density polyethylene (HDPE) or glass.

    • Keep the container securely sealed when not in use.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity. Also, include the date of initial waste accumulation.

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a complete inventory of the waste container's contents.

  • Documentation:

    • Complete all necessary waste manifest forms provided by the EHS department or the disposal contractor.

    • Retain a copy of the manifest for your laboratory's records, as this serves as proof of proper disposal.

Alternative Disposal Protocol: Laboratory-Scale Chemical Neutralization (For Small Quantities)

For trace amounts or very small quantities of this compound, chemical neutralization can be a viable in-lab disposal option. This procedure should only be performed by trained personnel in a controlled laboratory setting. The following protocol is based on the general principles of reducing the nitro group, a key reactive feature of the molecule.

Core Rationale: The nitro group in nitropyridines can be chemically reduced to a less hazardous amino group. This transformation significantly reduces the reactivity and potential toxicity of the compound, rendering it more amenable to conventional waste streams after appropriate verification.

Step-by-Step Chemical Neutralization Protocol:
  • Preparation and Personal Protective Equipment (PPE):

    • This procedure must be conducted in a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound waste in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Cool the flask in an ice bath to control the reaction temperature.

  • Reduction Reaction:

    • Slowly and cautiously add a reducing agent. A common and effective method for nitro group reduction is the use of a metal in acidic conditions, such as tin (II) chloride in hydrochloric acid or iron powder in acetic acid.

    • Monitor the reaction for signs of completion, such as a color change or by using thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the reaction is complete.

  • Neutralization and Workup:

    • Once the reduction is complete, carefully neutralize the reaction mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral (pH ~7). Be cautious as this may cause gas evolution.

    • The resulting mixture, now containing the less hazardous amino-pyridine derivative, can be collected as aqueous hazardous waste and disposed of through your institution's EHS program. Do not pour the final solution down the drain unless explicitly permitted by your local regulations and EHS department.

  • Final Disposal of Aqueous Waste:

    • Transfer the neutralized aqueous solution to a properly labeled hazardous waste container for aqueous waste.

    • Arrange for pickup by your EHS department.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills: For a small spill contained within a chemical fume hood, use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical. Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately. Prevent others from entering the area.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the compound's hazard profile, adhering to the prescribed disposal workflows, and being prepared for emergencies, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This guide serves as a comprehensive resource to support you in this critical endeavor, fostering a culture of safety that extends from discovery to disposal.

References

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Navigating the Safe Handling of 2-(Cyclohexyloxy)-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: The "Why" Behind the Precautions

2-(Cyclohexyloxy)-5-nitropyridine is a substituted nitropyridine derivative. The presence of the nitro group and the pyridine ring dictates its reactivity and toxicological profile. It is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The primary hazards stem from its ability to act as an irritant to mucous membranes and skin upon direct contact. Aromatic nitro-compounds, as a class, are known to be readily absorbed through the skin, which underscores the critical importance of preventing dermal exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is to create a complete barrier between the researcher and the chemical, mitigating risks of irritation and accidental exposure.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation. The pyridine moiety and nitro group can be particularly damaging to the sensitive tissues of the eye.
Skin Protection Gloves: Butyl rubber or heavy-duty nitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.[1]Butyl rubber gloves offer excellent resistance to a wide variety of chemicals, including nitro-compounds.[1] Nitrile gloves also provide good protection against many chemicals, but breakthrough times can vary.[2][3][4][5] Given that aromatic nitro-compounds can be absorbed through the skin, robust glove selection is paramount.[6] Lab Coat: A chemically resistant lab coat, fully buttoned, is mandatory. An impervious apron may be necessary for larger quantities.
Respiratory Protection To be used in a certified chemical fume hood. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.Handling this compound, especially if it's a powder, can generate dust that may be inhaled, leading to respiratory tract irritation.[7] A chemical fume hood provides the primary engineering control to prevent inhalation exposure. A respirator is a necessary secondary precaution in specific scenarios.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Keep containers tightly sealed and clearly labeled.

  • Segregate from other chemicals based on compatibility, particularly avoiding storage with strong acids or bases.

Handling Procedures
  • Preparation: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Weighing and Transfer: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Use appropriate tools (spatulas, etc.) to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to a spill or exposure is critical.

Spill Cleanup Protocol

The following workflow outlines the necessary steps for managing a spill of this compound.

Caption: Workflow for handling a chemical spill.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the chemical fume hood is operating correctly to contain any airborne dust or vapors.

  • PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[9]

  • Collection: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[10]

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound, whether in solid form, in solution, or as contaminated materials from a spill cleanup, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should include "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Waste Codes: If discarded in its pure, unused form, this chemical would likely fall under the EPA's "U-list" of toxic wastes.[11] The specific code would need to be determined by a qualified environmental health and safety professional based on the exact formulation. Waste mixtures may also be classified based on their characteristics (e.g., toxicity), which would assign a "D" code.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Pickup: Arrange for pickup by your institution's certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research and development.

References

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